mitomycin C
Description
This compound is a mitomycin. It has a role as an antineoplastic agent and an alkylating agent. It is a conjugate acid of a this compound(1-).
Mitomycin is an antineoplastic antibiotic first isolated by Japanese microbiologists in the 1950s from cultures of Streptomyces caespitosus. It is an alkylating agent that inhibits DNA synthesis (and, at higher concentrations, RNA and protein synthesis) by cross-linking the complementary strands of the DNA double helix. Few other antibiotics have been discovered that work via this alkylating mechanism, making mitomycin relatively unique in the space of microbiota-derived therapies. Mitomycin's cross-linking activity has resulted in its approval for the treatment of a variety of cancers - the most recent of which is an April 2020 approval for its use in low-grade Upper Tract Urothelial Cancer (LG-UTUC) - as well as adjunctly to ab externo glaucoma surgeries.
Mitomycin is an Alkylating Drug. The mechanism of action of mitomycin is as an Alkylating Activity.
Mitomycin is a cytotoxic antibiotic which is used as anticancer therapy of advanced cancers of the stomach and pancreas. Mitomycin in combination with other anticancer agents frequently causes mild-to-moderate serum enzyme elevations during therapy and is capable of causing sinusoidal obstruction syndrome, but mitomycin by itself has not been specifically linked to instances of clinically apparent liver injury with jaundice.
This compound is a natural product found in Streptomyces, Cedrus deodara, and other organisms with data available.
Mitomycin is a methylazirinopyrroloindoledione antineoplastic antibiotic isolated from the bacterium Streptomyces caespitosus and other Streptomyces bacterial species. Bioreduced this compound generates oxygen radicals, alkylates DNA, and produces interstrand DNA cross-links, thereby inhibiting DNA synthesis. Preferentially toxic to hypoxic cells, this compound also inhibits RNA and protein synthesis at high concentrations. (NCI04)
This compound can cause cancer according to an independent committee of scientific and health experts.
Mitomycin is only found in individuals that have used or taken this drug. It is an antineoplastic antibiotic produced by Streptomyces caespitosus. It is one of the bi- or tri-functional alkylating agents causing cross-linking of DNA and inhibition of DNA synthesis. Mitomycin is activated in vivo to a bifunctional and trifunctional alkylating agent. Binding to DNA leads to cross-linking and inhibition of DNA synthesis and function. Mitomycin is cell cycle phase-nonspecific.
An antineoplastic antibiotic produced by Streptomyces caespitosus. It is one of the bi- or tri-functional ALKYLATING AGENTS causing cross-linking of DNA and inhibition of DNA synthesis.
Properties
IUPAC Name |
[(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIBSHFKIJFRCO-WUDYKRTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
| Record name | MITOMYCIN C | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020898 | |
| Record name | Mitomycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mitomycin c appears as blue-violet crystals. Used as an anti-tumor antibiotic complex. (EPA, 1998), Water-soluble crystals that are blue-violet; [CAMEO], Solid | |
| Record name | MITOMYCIN C | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mitomycin C | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2056 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Mitomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (NTP, 1992), Soluble (8430 mg/L), SOL IN WATER, METHANOL, BUTYL ACETATE, ACETONE, AND CYCLOHEXANONE; SLIGHTLY SOL IN BENZENE, ETHER, AND CARBON TETRACHLORIDE; PRACTICALLY INSOL IN PETROLEUM ETHER., Freely soluble in organic solvents, 1.01e+01 g/L | |
| Record name | MITOMYCIN C | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mitomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MITOMYCIN C | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3239 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mitomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
BLUE-VIOLET CRYSTALS | |
CAS No. |
50-07-7 | |
| Record name | MITOMYCIN C | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mitomycin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitomycin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mitomycin C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione, 6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-, (1aS,8S,8aR,8bS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mitomycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mitomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MITOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50SG953SK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MITOMYCIN C | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3239 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mitomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Above 680 °F (EPA, 1998), >360 °C, ABOVE 360 °C, > 360 °C | |
| Record name | MITOMYCIN C | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5080 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mitomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MITOMYCIN C | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3239 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mitomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mitomycin C: A Deep Dive into its DNA Cross-linking Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Executive Summary
Mitomycin C (MMC), a potent antitumor antibiotic isolated from Streptomyces caespitosus, has been a cornerstone of various chemotherapy regimens for decades.[1][2] Its clinical efficacy is primarily attributed to its ability to induce covalent interstrand cross-links (ICLs) in DNA, a highly cytotoxic lesion that physically prevents the separation of DNA strands, thereby obstructing critical cellular processes like replication and transcription.[3][4][5][6] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning MMC's DNA cross-linking activity, from its initial reductive activation to the intricate cellular responses it elicits. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the complex biology of this important therapeutic agent.
The Core Mechanism: Reductive Activation is the Gateway to Cytotoxicity
This compound is administered as a prodrug and is inert in its native state. Its potent cytotoxic activity is unlocked through intracellular reductive activation of its quinone moiety.[1][7][8] This bioactivation is a critical prerequisite for its function as a DNA alkylating agent and preferentially occurs in the hypoxic environments often characteristic of solid tumors.[9][10][11]
A variety of ubiquitous flavoenzymes, including NADPH:cytochrome P-450 reductase, DT-diaphorase (NQO1), and xanthine (B1682287) oxidase, have been implicated in the one- or two-electron reduction of MMC.[4][7][12][13][14] The reduction of the quinone ring initiates a cascade of spontaneous chemical transformations, leading to the formation of a highly reactive bis-electrophilic intermediate, a leucoaziridinomitosene.[7][8] This activated form of MMC possesses two electrophilic centers at the C1 and C10 positions, enabling it to react with nucleophilic sites on DNA bases.[15]
The Molecular Assault: DNA Alkylation and Cross-link Formation
Once activated, this compound embarks on a two-step process of DNA alkylation, ultimately leading to the formation of interstrand cross-links. The primary targets for alkylation are the N2 positions of guanine (B1146940) bases.[13]
Step 1: Mono-alkylation. The activated MMC initially forms a monofunctional adduct with a guanine residue on one strand of the DNA. This initial alkylation event is a prerequisite for the subsequent cross-linking reaction.
Step 2: Interstrand Cross-linking. Following the initial mono-adduct formation, the second reactive site on the MMC molecule alkylates a guanine on the complementary DNA strand, creating a covalent bridge between the two strands. This interstrand cross-link is the most cytotoxic lesion induced by MMC, effectively tethering the DNA duplex and preventing its unwinding.[4]
MMC exhibits a notable sequence preference, with the highest affinity for 5'-CG-3' sequences.[16] This specificity is thought to be influenced by the local DNA structure and the fit of the activated drug within the DNA minor groove. While interstrand cross-links are the most lethal, MMC can also form other DNA adducts, including intrastrand cross-links between adjacent guanines and monoadducts where only one of the reactive sites has alkylated the DNA.
Quantitative Insights into this compound Activity
The biological effects of this compound are dose-dependent, and understanding the quantitative aspects of its interaction with DNA is crucial for its therapeutic application.
| Parameter | Value/Observation | Cell Line/System | Reference |
| ICL Frequency | 0.13 cross-links / 10⁸ Da / µg/mL MMC | Normal human fibroblasts | [17] |
| Adduct Formation Kinetics | Maximal levels reached by 6 hours post-treatment | Chick embryo tissues | [18] |
| Dose-dependent Senescence | 0.01-0.02 µg/mL for 6 days induces senescence | A549 human lung carcinoma | [2][19] |
| Dose-dependent Apoptosis | 0.1-0.5 µg/mL induces S-phase arrest and apoptosis | A549 human lung carcinoma | [19] |
| Relative Adduct Abundance | Interstrand cross-link represents ~13-14% of total adducts | Chick embryo tissues | [18] |
Cellular Response to MMC-Induced DNA Damage: The Fanconi Anemia Pathway
The formation of ICLs triggers a complex and highly coordinated cellular response aimed at repairing the damaged DNA and maintaining genomic integrity. A key player in this response is the Fanconi Anemia (FA) pathway, a specialized DNA repair pathway crucial for the resolution of ICLs.[12][16][20]
The FA pathway is composed of a core complex of proteins that, upon sensing a stalled replication fork at an ICL, monoubiquitinates the FANCD2 and FANCI proteins.[12][20] This ubiquitination event is a critical activation step, serving as a platform to recruit a host of downstream DNA repair factors, including nucleases, translesion synthesis (TLS) polymerases, and homologous recombination (HR) proteins.[7][12][20] These factors work in concert to unhook the cross-link, excise the damaged portion of the DNA, and accurately restore the original sequence. Defects in the FA pathway lead to a heightened sensitivity to cross-linking agents like MMC and are the genetic basis of Fanconi Anemia, a rare and severe inherited disorder characterized by bone marrow failure and a predisposition to cancer.[12][16]
Experimental Protocols for the Analysis of this compound-DNA Adducts
The study of this compound-induced DNA damage relies on a variety of sensitive and specific analytical techniques. Below are overviews of key experimental protocols.
Alkaline Comet Assay for DNA Cross-link Detection
The alkaline comet assay, or single-cell gel electrophoresis, is a widely used method to detect DNA strand breaks and cross-links. For the detection of cross-links, a DNA damaging agent (e.g., X-rays or hydrogen peroxide) is used to introduce a known number of strand breaks. In the presence of cross-links, the migration of DNA in the electric field is impeded, resulting in a smaller "comet tail."
Experimental Workflow:
Detailed Steps:
-
Cell Preparation: Harvest cells and resuspend in PBS to the desired concentration.
-
Slide Preparation: Mix cell suspension with low-melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.
-
DNA Damage Induction: Expose the slides to a calibrated dose of a DNA-damaging agent to introduce a consistent level of strand breaks.
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Fragmented DNA will migrate out of the nucleoid, forming a comet-like tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green or ethidium (B1194527) bromide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (tail length, tail intensity) using specialized software. A reduction in tail migration compared to the control (damaged but not MMC-treated) indicates the presence of cross-links.[21][22]
32P-Postlabeling for Adduct Quantification
The 32P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts.[3][15][23] It involves the enzymatic digestion of DNA to individual nucleotides, followed by the transfer of a radioactive 32P-phosphate group to the adducted nucleotides. The labeled adducts are then separated by chromatography and quantified.
Detailed Steps:
-
DNA Isolation and Digestion: Isolate genomic DNA from MMC-treated cells and digest it to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[9][23][24]
-
Adduct Enrichment: Enrich for the adducted nucleotides, often by using nuclease P1, which preferentially dephosphorylates normal nucleotides.[9][24]
-
Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[3][9][23][24]
-
Chromatographic Separation: Separate the 32P-labeled adducts from the excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9][23][24]
-
Detection and Quantification: Detect the radioactive adducts by autoradiography and quantify the amount of radioactivity in each spot to determine the level of specific adducts.[9][23][24]
High-Performance Liquid Chromatography (HPLC) for Adduct Analysis
HPLC coupled with various detectors (e.g., UV, mass spectrometry) is a powerful tool for the separation, identification, and quantification of specific MMC-DNA adducts.[4][10][25]
Detailed Steps:
-
DNA Digestion: Isolate DNA and enzymatically digest it to nucleosides.
-
Chromatographic Separation: Inject the digested sample into an HPLC system equipped with a reverse-phase column. Use a gradient elution program to separate the different nucleosides and MMC-adducts.
-
Detection and Quantification: Monitor the column eluent using a UV detector at appropriate wavelengths to detect and quantify the adducts based on their retention times and peak areas compared to known standards. For more definitive identification, the HPLC can be coupled to a mass spectrometer (LC-MS/MS) to determine the mass-to-charge ratio of the adducts.[25]
Conclusion
This compound's potent antitumor activity is a direct consequence of its ability to form DNA interstrand cross-links, a lesion that poses a significant challenge to the cell's DNA repair machinery. The intricate process of reductive activation, the specificity of its interaction with DNA, and the complex cellular responses it triggers, particularly the Fanconi Anemia pathway, highlight the sophisticated interplay between this chemotherapeutic agent and cellular biology. A thorough understanding of these mechanisms at a molecular and quantitative level is paramount for the continued development of more effective and targeted cancer therapies, potentially through the exploitation of specific DNA repair deficiencies in tumor cells. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this critical area of cancer biology and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Persistent DNA damage caused by low levels of this compound induces irreversible cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA alkylation by enzyme-activated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of DNA interstrand cross-links as a marker of this compound bioreductive activation and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleotide Excision Repair- and Polymerase η-Mediated Error-Prone Removal of this compound Interstrand Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 9. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Oligonucleotides Containing Trans this compound DNA Adducts at N6 of Adenine and N2 of Guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repair of this compound mono- and interstrand cross-linked DNA adducts by UvrABC: a new model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Defective repair of this compound crosslinks in Fanconi's anemia and loss in confluent normal human and xeroderma pigmentosum cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recognition of specific DNA sequences by this compound for alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 25. Mapping DNA adducts of this compound and decarbamoyl this compound in cell lines using liquid chromatography/ electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Mitomycin C from Streptomyces caespitosus: A Technical Guide
Abstract
Mitomycin C, a potent antitumor antibiotic, stands as a landmark discovery in the field of chemotherapy. Isolated from the fermentation broth of the soil bacterium Streptomyces caespitosus, its journey from a microbial secondary metabolite to a clinically significant therapeutic agent is a testament to the early days of antibiotic research and the burgeoning field of cancer pharmacology. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its isolation, characterization, mechanism of action, and early biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational science behind this important molecule.
Introduction
The mid-20th century was a golden era for antibiotic discovery, with soil microorganisms proving to be a rich source of novel therapeutic compounds. It was within this context of fervent research that this compound was discovered. Initially identified for its antimicrobial properties, its potent cytotoxic effects against tumor cells quickly became the focus of scientific investigation. This guide will chronologically detail the key milestones in the discovery and development of this compound, present available quantitative data, outline the experimental protocols of the era, and visualize the critical pathways associated with its activity.
The Discovery of this compound: A Historical Timeline
The discovery of the mitomycins was a result of a dedicated screening program for new antibiotics in post-war Japan.
-
1955-1956: Initial Discovery: A team of Japanese scientists, led by Dr. Toju Hata, first discovered a new antibiotic complex with antitumor activity from the culture of Streptomyces caespitosus.[1][2]
-
1956: Isolation of Mitomycins A and B: Dr. Hata and his colleagues reported the isolation of two components from this complex, which they named mitomycin A and mitomycin B.[2] These were noted for both their antibiotic and antitumor properties.
-
1958: The Emergence of this compound: In a pivotal publication, Dr. Shigetoshi Wakaki and his team at Kyowa Hakko Kogyo Co., Ltd. described the isolation of a third, more potent antitumor component from the same fermentation broth, which they designated this compound.[1][2] This purple-colored crystalline substance demonstrated superior activity against a range of experimental tumors.
Below is a logical workflow diagram illustrating the discovery and isolation process.
References
mitomycin C chemical structure and properties
An In-depth Examination of its Chemical Structure, Properties, and Biological Activity for Researchers, Scientists, and Drug Development Professionals
Mitomycin C (MMC) is a potent antitumor antibiotic isolated from the bacterium Streptomyces caespitosus.[1][2] It serves as a cornerstone in chemotherapy for a variety of cancers, including gastric, pancreatic, breast, and bladder cancers, owing to its unique bioreductive alkylation mechanism.[2][3] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure
This compound is a complex molecule belonging to the mitomycin family of aziridine-containing natural products.[4] Its structure is characterized by a methylazirinopyrroloindoledione core.[4]
IUPAC Name: [(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate[5]
Molecular Formula: C₁₅H₁₈N₄O₅[5]
Molecular Weight: 334.33 g/mol [5][6]
Physicochemical and Biological Properties
This compound appears as blue-violet crystals and is soluble in water and various organic solvents.[4][5] A summary of its key physicochemical and biological properties is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 334.33 g/mol | [5][6] |
| Appearance | Blue-violet crystals | [4][5] |
| Melting Point | 360 °C | [2] |
| Water Solubility | 1 mg/mL (with slight warming) | [1][7] |
| DMSO Solubility | 15 mg/mL | [1][7] |
| Stability | Stable as a powder at 2-8°C. Sensitive to light and pH (<6.0) in solution. | [2][8] |
| XLogP | -0.25 | [9] |
| Hydrogen Bond Acceptors | 9 | [9] |
| Hydrogen Bond Donors | 4 | [9] |
| Rotatable Bonds | 4 | [9] |
Table 2: Biological Properties of this compound
| Property | Description | References |
| Mechanism of Action | Bioreductive alkylating agent; inhibits DNA synthesis by forming interstrand and intrastrand DNA cross-links. | [10][11][12] |
| Primary Cellular Target | DNA, specifically guanine (B1146940) nucleosides in the 5'-CpG-3' sequence. | [11] |
| Activation | Requires enzymatic bioreductive activation to form a reactive mitosene. | [10][13] |
| Cell Cycle Specificity | Lethal effects observed during the G1 phase. | [1][7] |
| Toxicity | Primary toxicities include thrombocytopenia and leucocytopenia. | [3][12] |
Mechanism of Action
The cytotoxic effects of this compound are contingent upon its intracellular bioreductive activation.[10][14] In its native state, it is inactive.[13] Upon entering a cell, particularly in the hypoxic environment of solid tumors, this compound is reduced by various enzymes, including NADPH:cytochrome P450 reductase, to form a highly reactive alkylating agent.[3][15][16]
This activation process is depicted in the diagram below.
The activated form of this compound can then alkylate DNA, leading to the formation of monoadducts and, subsequently, highly cytotoxic interstrand cross-links (ICLs) between guanine bases on opposite DNA strands.[17][18] These ICLs prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1][10] While ICLs are considered the major cytotoxic lesions, this compound also generates monoadducts and intrastrand cross-links.[17][19]
Cellular Signaling Pathways Affected by this compound
The DNA damage induced by this compound triggers a cascade of cellular responses involving various signaling pathways. These pathways can influence cell fate, leading to either cell cycle arrest and DNA repair or apoptosis.
Key signaling pathways affected include:
-
p53 Pathway: DNA damage can lead to the accumulation of p53, a tumor suppressor protein, which can in turn induce cell cycle arrest or apoptosis.[1][7]
-
MAPK/ERK Pathway: Treatment with this compound has been shown to cause a downregulation of the MAPK/ERK pathway in certain cancer cell lines.[18][20]
-
Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, can be modulated by this compound. In some aggressive lung cancer cells, MMC treatment has been observed to increase the phosphorylation of Akt, which may contribute to drug resistance and enhanced cell migration.[21]
The interplay of these pathways in response to this compound-induced DNA damage is illustrated below.
Experimental Protocols
A variety of experimental protocols are utilized to study the effects of this compound on cancer cells. Below are methodologies for assessing cytotoxicity and detecting DNA damage.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[22]
-
Treatment: Treat the cells with a range of this compound concentrations for a predetermined period (e.g., 24, 48, or 72 hours).[22][23]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[22]
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol (B130326) or SDS solution) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[8]
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. It is important to include controls for spontaneous and maximum LDH release.[22]
-
Supernatant Collection: After treatment, transfer a portion of the cell culture supernatant to a new 96-well plate.[22]
-
LDH Reaction: Add the LDH reaction mixture from a commercially available kit to the supernatant.[22]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions.[22]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm).[22]
-
Data Analysis: Calculate the percentage of cytotoxicity using the provided formula to determine the EC50 value.[22]
The general workflow for an in vitro cytotoxicity assay is outlined below.
Methods for Detecting DNA Damage
1. Modified Alkaline Comet Assay for DNA Cross-links
The standard comet assay detects single-strand breaks, but a modified version is required to detect DNA cross-links.
-
Cell Treatment: Treat cells with varying concentrations of this compound.[24]
-
Induction of Strand Breaks: After MMC treatment, introduce a fixed level of random DNA strand breaks using an agent like hydrogen peroxide or ionizing radiation.[24]
-
Single-Cell Gel Electrophoresis: Embed the cells in agarose (B213101) on a microscope slide, lyse the cells, and subject them to electrophoresis under alkaline conditions.[24]
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The presence of cross-links will impede DNA migration, resulting in a smaller "comet tail." A dose-dependent decrease in DNA migration compared to the radiation-only control indicates DNA cross-linking.[24]
2. ³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method can detect and quantify specific MMC-DNA adducts.
-
DNA Isolation: Isolate DNA from cells or tissues treated with this compound.[25]
-
DNA Digestion: Digest the DNA to the mononucleoside level using enzymes like micrococcal nuclease and spleen phosphodiesterase.[25]
-
³²P-Labeling: Label the 3'-phosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[25]
-
Chromatography: Separate the ³²P-labeled adducts using multidimensional thin-layer chromatography (TLC).[25]
-
Quantification: Detect and quantify the adducts by autoradiography and scintillation counting.[25]
3. Randomly Amplified Polymorphic DNA (RAPD) Technique
This PCR-based method can detect genotoxic effects by analyzing changes in DNA fingerprints.
-
DNA Extraction: Extract DNA from control and MMC-treated cells.[26][27]
-
RAPD-PCR: Perform PCR using short, arbitrary primers. The amplification products will vary depending on the presence of DNA damage that alters primer binding sites.[26][27]
-
Gel Electrophoresis: Separate the PCR products by agarose gel electrophoresis.[26]
-
Analysis: Compare the banding patterns of the control and treated samples. The appearance of new bands, disappearance of bands, or changes in band intensity indicate DNA damage.[27]
Conclusion
This compound remains a clinically relevant antineoplastic agent with a well-defined, yet complex, mechanism of action. Its efficacy is rooted in its ability to be bioreductively activated to a potent DNA cross-linking agent. Understanding its chemical properties, mechanism of action, and the cellular pathways it influences is critical for its effective use in cancer therapy and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological effects of this compound and to explore its potential in new therapeutic contexts.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound | 50-07-7 [chemicalbook.com]
- 3. This compound: mechanism of action, usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H18N4O5 | CID 5746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. This compound (#51854) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. urology-textbook.com [urology-textbook.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound linked to DNA minor groove binding agents: synthesis, reductive activation, DNA binding and cross-linking properties and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of this compound by NADPH:cytochrome P-450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. This compound and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Detection of this compound-induced genetic damage in fish cells by use of RAPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Mitomycin C Derivatives and Their Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitomycin C, a potent antitumor antibiotic isolated from Streptomyces caespitosus, has been a cornerstone of cancer chemotherapy for decades.[1] Its unique bioreductive activation mechanism, leading to DNA interstrand crosslinks and subsequent cell death, has spurred extensive research into the synthesis and evaluation of its derivatives.[1][2] This guide provides a comprehensive overview of the synthesis of key this compound analogs, presents comparative quantitative data on their biological activity, details experimental protocols for their preparation and evaluation, and visualizes the critical signaling pathways involved in their mechanism of action. The information is tailored for researchers and professionals engaged in the discovery and development of novel anticancer agents.
The Core Structure and its Derivatives
The mitomycins are characterized by a dense and highly functionalized tetracyclic quinone core, featuring a pyrrolo[1,2-a]indole ring system, a reactive aziridine (B145994) ring, and a carbamate (B1207046) group.[1] Variations in the substituents on this core structure give rise to a diverse family of natural and synthetic analogs, each with potentially unique biological profiles.
Key this compound Derivatives:
-
Mitomycin A: Possesses a methoxy (B1213986) group at the C7 position and can be readily converted to this compound.[1]
-
Porfiromycin: The N-methylated derivative of this compound at the aziridine nitrogen.[3]
-
Decarbamoyl this compound (DMC): A synthetic analog lacking the C10 carbamate group, which exhibits a distinct profile of DNA adduct formation and can trigger p53-independent cell death pathways.[4]
-
Mitomycin K: A derivative lacking the C10 carbamate and featuring a different substitution pattern on the quinone ring.[3]
-
FR900482 and FR66979: Structurally related natural products with significant antitumor activity, sharing the core mitosane skeleton but with different substitution patterns.[1]
-
7-N-Substituted Analogs: A broad class of derivatives where the amino group at the C7 position is modified with various substituents to modulate lipophilicity, electronic properties, and biological activity.[5]
Synthesis of this compound Derivatives
The total synthesis of mitomycins is a significant challenge in organic chemistry due to the molecule's stereochemical complexity and the presence of sensitive functional groups.[6] Various synthetic strategies have been developed, often involving multi-step and intricate reaction sequences.
Total Synthesis Approaches
The first total synthesis of this compound by Kishi and coworkers was a landmark achievement that involved the late-stage introduction of the acid-sensitive aminal functionality.[1] Danishefsky's group developed a notable synthesis of Mitomycin K utilizing an intramolecular Diels-Alder reaction of a nitrosoaryl compound.[1][3] The synthesis of FR900482 has been pursued by several groups, with Fukuyama and coworkers developing both racemic and enantioselective total syntheses.[7]
Synthesis of Key Derivatives from Common Intermediates
Many derivatives are synthesized from readily available mitomycins, such as Mitomycin A or C.
-
Synthesis of 7-N-Substituted this compound Analogs: These are typically prepared by the reaction of Mitomycin A with a desired primary or secondary amine in a suitable solvent like methanol (B129727).[1]
-
Synthesis of Decarbamoyl this compound (DMC): This analog can be prepared from this compound through a reaction sequence that removes the C10 carbamate group.[8]
Quantitative Data on Biological Activity
The antitumor activity of this compound and its derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of cancer cell lines and in vivo studies using animal models. The half-maximal inhibitory concentration (IC50) is a standard metric for in vitro potency, while in vivo efficacy is often measured by tumor growth inhibition or increase in lifespan.
In Vitro Cytotoxicity Data (IC50)
The following tables summarize the IC50 values for this compound and several of its key derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 0.024 | [9] |
| MDA-MB-468 (Breast) | Varies | [9] | |
| HT-29 (Colon) | Varies | [10] | |
| A549 (Lung) | Varies | [10] | |
| K562 (Leukemia) | Varies | [4] | |
| Decarbamoyl this compound (DMC) | MCF-7 (Breast) | Varies | [9] |
| K562 (Leukemia) | Varies | [4] | |
| Mitomycin A | 8226 (Myeloma) | More potent than MMC | [10] |
| BMY-25282 | EMT6 (Murine Mammary) | Varies | [11] |
| KW-2149 | P388 (Murine Leukemia) | Effective | [12] |
In Vivo Efficacy and Toxicity Data
| Compound | Animal Model | Efficacy Metric | Toxicity Metric (LD50 mg/kg) | Reference |
| This compound | Murine P388 Leukemia | Active | 3.05 (i.p. in rats) | [13][14] |
| 7-N-(p-hydroxyphenyl)this compound (M-83) | Murine P388 Leukemia | More potent than MMC | - | [15] |
| KW-2149 | Murine P388 Leukemia | Profound effect | - | [12] |
| MMC-CH (MMC in activated carbon) | Rats | - | 7.6 - >25 (i.p.) | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.
General Protocol for the Synthesis of 7-N-Substituted this compound Analogs
Materials:
-
Mitomycin A
-
Desired primary or secondary amine
-
Methanol or Dichloromethane (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Mitomycin A in a suitable anhydrous solvent (e.g., methanol or dichloromethane) under an inert atmosphere.
-
Add the desired primary or secondary amine to the solution (typically 1-2 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the amine's reactivity.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 7-N-substituted this compound analog.[1]
Protocol for In Vitro Cytotoxicity (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and treat the cells. Include a vehicle control (DMSO) and a no-treatment control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the drug concentration.[1]
Synthesis of Decarbamoylthis compound (DMC)
Materials:
-
This compound
-
Potassium phosphate (B84403) buffer (0.01 M, pH 5.8)
-
Sodium dithionite (B78146) solution (40 mM)
-
Argon gas
Procedure:
-
Deaerate potassium phosphate buffer (34 mL, 0.01 M, pH 5.8) for 15 minutes with Argon.
-
Add 2'-deoxyguanosine (336 mg, 1.36 mmol) and this compound (78 mg, 269 µmol).
-
Stir and deaerate the reaction mixture for 30 minutes.
-
Add sodium dithionite solution (10.1 mL of a 40 mM solution, 403.5 µmol, 1.5 equivalent) in one portion.
-
After stirring for one hour at room temperature under Argon, open the reaction mixture to air and stir for another 30 minutes.[5]
-
The product, decarbamoylthis compound, can be purified using chromatographic techniques.
Signaling Pathways and Experimental Workflows
This compound's cytotoxicity stems from its ability to induce DNA interstrand crosslinks, which triggers a complex cellular response involving DNA damage signaling, cell cycle arrest, and ultimately, cell death through apoptosis or senescence.
Bioreductive Activation and DNA Crosslinking
The antitumor activity of this compound is contingent upon its reductive activation within the cell.[2] This process, often more efficient in the hypoxic environment of solid tumors, converts the quinone moiety to a hydroquinone, initiating a cascade of reactions that generate a highly reactive bis-electrophile capable of crosslinking DNA, primarily at CpG sequences.[2][3]
Caption: Bioreductive activation of this compound leading to DNA cross-linking and cell death.
DNA Damage Response (DDR) Pathway
The formation of DNA interstrand crosslinks by this compound is a severe form of DNA damage that activates the DNA Damage Response (DDR) network. Key players in this pathway include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which initiate a signaling cascade to arrest the cell cycle and recruit repair machinery. A critical pathway for the repair of these crosslinks is the Fanconi Anemia (FA) pathway.
Caption: Simplified overview of the DNA Damage Response to this compound-induced crosslinks.
Apoptosis vs. Senescence: A Cellular Decision
The ultimate fate of a cell exposed to this compound depends on the extent of DNA damage and the cellular context. High levels of damage that overwhelm the repair capacity typically lead to apoptosis (programmed cell death). In contrast, low, persistent levels of damage can induce a state of irreversible cell cycle arrest known as senescence.[16][17] The p53 tumor suppressor protein plays a key role in mediating apoptosis, but some this compound derivatives, like DMC, can induce cell death through p53-independent pathways.[4]
Caption: The cellular decision between apoptosis and senescence in response to this compound.
Conclusion
The rich chemistry and potent biological activity of this compound and its derivatives continue to make them a fertile ground for the development of novel anticancer therapeutics. By understanding the intricacies of their synthesis, the nuances of their structure-activity relationships, and the complex signaling pathways they modulate, researchers can design and develop next-generation mitomycins with improved efficacy, better selectivity, and reduced toxicity. This guide serves as a foundational resource to aid in these endeavors.
References
- 1. graphviz.org [graphviz.org]
- 2. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitomycin–DNA Adducts Induce p53-Dependent and p53-Independent Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antineoplastic activity of C7-substituted this compound analogues MC-77 and MC-62 against human breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. benchchem.com [benchchem.com]
- 8. Mitomycin-c: Carcinogenic Potency Database [leadscope.com]
- 9. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cardiotoxicity of mitomycin A, this compound, and seven N7 analogs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of a derivative of mitomycin, 7-N-[2-[[2-(gamma-L-glutamylamino)ethyl]dithio]ethyl]this compound (KW-2149), against murine and human tumors and a this compound-resistant tumor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New sugar this compound analogues: preparation, murine P388 antitumor activity, and leukopenia induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicity and pathological effects of a new dosage form of this compound for carcinomatous peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Mitomycins syntheses: a recent update [beilstein-journals.org]
- 16. Persistent DNA damage caused by low levels of this compound induces irreversible cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Persistent DNA damage caused by low levels of this compound induces irreversible cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Cellular Demise: A Technical Guide to Mitomycin C-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitomycin C (MMC), a potent antitumor antibiotic derived from Streptomyces caespitosus, has been a cornerstone of cancer chemotherapy for decades.[1] Its clinical efficacy is primarily attributed to its ability to induce apoptosis, a form of programmed cell death, in rapidly proliferating cancer cells. This in-depth technical guide elucidates the multifaceted molecular mechanisms by which MMC triggers this cellular suicide program. We will explore the intricate signaling cascades, from the initial DNA damage to the final execution phase of apoptosis, supported by quantitative data and detailed experimental protocols. This document aims to provide a comprehensive resource for researchers and professionals in oncology and drug development, fostering a deeper understanding of MMC's apoptotic capabilities and informing the design of novel therapeutic strategies.
Introduction: this compound as an Apoptotic Inducer
This compound is a bioreductive alkylating agent that, upon intracellular activation, covalently cross-links DNA strands.[2][3] This action physically obstructs DNA replication and transcription, leading to cell cycle arrest and the initiation of apoptosis.[1] The formation of these DNA interstrand cross-links (ICLs) is a critical event that triggers a cascade of cellular stress responses, ultimately converging on the apoptotic machinery.[2][4] MMC's ability to induce apoptosis is not limited to a single pathway but rather involves a complex interplay between the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways.
The Central Mechanism: DNA Cross-Linking
The primary mechanism of action for this compound is the generation of ICLs in the DNA.[1][2] This process begins with the reductive activation of MMC's quinone ring within the cell, transforming it into a reactive bifunctional alkylating agent.[5] This activated form can then form covalent bonds with guanine (B1146940) residues on opposite DNA strands, creating the characteristic ICLs.[5] These lesions are highly cytotoxic as they present a formidable block to DNA replication and transcription machinery.[1] The cellular response to this extensive DNA damage is the activation of DNA damage response (DDR) pathways, which, if the damage is irreparable, will signal for the initiation of apoptosis.
Signaling Pathways of this compound-Induced Apoptosis
MMC-induced apoptosis is a complex process orchestrated by multiple signaling pathways. The key pathways implicated are the intrinsic, extrinsic, and ER stress pathways, which can be activated independently or in concert to ensure the efficient elimination of the damaged cell.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for MMC-induced apoptosis.[6][7] DNA damage triggers the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Role of the Bcl-2 Family: The Bcl-2 family of proteins are central regulators of the intrinsic pathway.[8][9] MMC treatment leads to the upregulation of pro-apoptotic Bcl-2 family members like Bax and Bim, and the downregulation of anti-apoptotic members such as Bcl-2 and Bcl-xL.[10][11] This shift in the balance between pro- and anti-apoptotic Bcl-2 proteins is crucial for inducing MOMP.[12][13]
-
Mitochondrial Dysfunction and Cytochrome c Release: The increased ratio of pro- to anti-apoptotic Bcl-2 proteins at the mitochondrial membrane leads to the formation of pores, resulting in a loss of the mitochondrial membrane potential (MMP).[6][14] This is followed by the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[7][15]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates caspase-9.[16] Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[7][15]
The Extrinsic (Death Receptor) Pathway
MMC can also activate the extrinsic apoptotic pathway, which is initiated by the binding of ligands to death receptors on the cell surface.[10]
-
Upregulation of Death Receptors and Ligands: Studies have shown that MMC treatment increases the expression of death receptors such as Fas (CD95), DR4, and DR5, as well as the Fas ligand (FasL).[10][11]
-
DISC Formation and Caspase-8 Activation: The engagement of death receptors by their ligands leads to the formation of the Death-Inducing Signaling Complex (DISC).[6] This complex recruits and activates pro-caspase-8.[6][15]
-
Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly cleave and activate effector caspases like caspase-3.[17] Additionally, caspase-8 can cleave the BH3-only protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria to engage the intrinsic pathway, amplifying the apoptotic signal.
The Endoplasmic Reticulum (ER) Stress Pathway
The accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress, can also trigger apoptosis. MMC has been shown to induce ER stress.[10]
-
Induction of ER Stress Markers: MMC treatment leads to the increased expression of ER stress markers such as glucose-regulated protein 78 (GRP78) and CAAT/enhancer-binding protein homologous protein (CHOP).[10]
-
Activation of Caspase-4: Prolonged ER stress activates caspase-4 (in humans), which is localized to the ER membrane. Activated caspase-4 can then cleave and activate downstream caspases, including caspase-9 and caspase-3, thereby linking the ER stress pathway to the common apoptotic execution pathway.[10]
The Role of p53
The tumor suppressor protein p53 plays a significant, though not always essential, role in MMC-induced apoptosis.[6]
-
p53-Dependent Apoptosis: In cells with functional p53, DNA damage caused by MMC leads to the phosphorylation and activation of p53.[14][18] Activated p53 can then transcriptionally upregulate pro-apoptotic genes, including Bax and Fas.[6][14]
-
p53-Independent Apoptosis: Notably, MMC can also induce apoptosis in cells lacking functional p53.[1][19] This p53-independent apoptosis often relies on the direct activation of other signaling pathways, such as the JNK pathway and the potentiation of TRAIL-induced apoptosis.[1][17]
The c-Jun N-Terminal Kinase (JNK) Pathway
The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical mediator of stress-induced apoptosis.[20]
-
Activation of JNK: MMC treatment has been shown to increase the phosphorylation and activation of JNK1.[10][14]
-
Regulation of Apoptotic Proteins: Activated JNK can phosphorylate and regulate the activity of various transcription factors and Bcl-2 family proteins. For instance, JNK can phosphorylate and activate c-Jun, which in turn can upregulate the expression of pro-apoptotic genes.[17] Inhibition of JNK activity has been shown to significantly suppress MMC-induced cytotoxicity, highlighting its major role in this process.[10][14]
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize quantitative data from various studies investigating the apoptotic effects of this compound.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 | Exposure Time (hours) | Assay |
| PC3 | Prostate Cancer | ~0.14 µM | Not Specified | Not Specified |
| Human Epidural Scar Fibroblasts | Fibroblast | 10 µg/mL | 24 | CCK-8 |
| TCC | Transitional Cell Carcinoma | 74.8 µg/mL | 24 | MTT |
| L929 | Mouse Fibroblast | 57.3 µg/mL | 24 | MTT |
Table 2: Induction of Apoptosis by this compound
| Cell Line | MMC Concentration | Exposure Time (hours) | % Apoptotic Cells | Assay |
| Porcine Corneal Endothelial Cells | 0.01 mg/ml | 15 | 34% ± 3% | Annexin V-FITC/PI |
| Porcine Corneal Endothelial Cells | 0.01 mg/ml | 24 | 49% ± 4% | Annexin V-FITC/PI |
| A549 | 2.0 µg/ml | 72 | Up to 20% | Activated Caspase-3 Staining |
| L929 | 25 µg/mL | Not Specified | 62.1% | Annexin V/PI |
| TCC | 25 µg/mL | Not Specified | 43.5% | Annexin V/PI |
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound
| Cell Line | MMC Concentration | Protein | Change in Expression |
| Human Epidural Scar Fibroblasts | 5, 10, 20 µg/mL | Fas, DR4, DR5, Cleaved Caspase-8/9, Bax, Bim, Cleaved Caspase-3 | Upregulated |
| Human Epidural Scar Fibroblasts | 5, 10, 20 µg/mL | Bcl-2, Bcl-xL | Downregulated |
| Porcine Corneal Endothelial Cells | 0.01 mg/ml | p53 | Increased (139% ± 4% of control) |
| Porcine Corneal Endothelial Cells | 0.01 mg/ml | p21 | Increased (373% ± 6% of control) |
| Porcine Corneal Endothelial Cells | Not Specified | Bcl-2 | Downregulated |
| HCT116 (p53-/-) & HT-29 | Not Specified | Bcl-2, Bcl-xL, Mcl-1, c-IAP-1, XIAP | Downregulated |
| HCT116 (p53-/-) & HT-29 | Not Specified | Bax, Bim, DR4, DR5 | Upregulated |
Experimental Protocols for Studying this compound-Induced Apoptosis
This section provides an overview of common experimental methodologies used to investigate the apoptotic effects of this compound.
Cell Culture and MMC Treatment
-
Cell Lines: A variety of cell lines have been used, including human epidural scar fibroblasts, porcine corneal endothelial cells, A549 (human lung carcinoma), HCT116 (human colon carcinoma), and HT-29 (human colon adenocarcinoma).[6][10][17][21]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
MMC Preparation and Application: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.[5][22] Treatment durations can range from a few minutes to several days depending on the experimental design.[10][11]
Assessment of Cell Viability and Apoptosis
-
MTT/CCK-8 Assay: These colorimetric assays are used to assess cell viability by measuring the metabolic activity of the cells. A decrease in metabolic activity is indicative of cell death or growth inhibition.[6][11]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that enters cells with compromised membrane integrity (late apoptosis or necrosis).[10][11]
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[6][10]
-
Hoechst Staining: This fluorescent stain binds to DNA and allows for the visualization of nuclear morphology. Apoptotic cells exhibit characteristic changes such as chromatin condensation and nuclear fragmentation.[7]
Analysis of Apoptotic Signaling Pathways
-
Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases, Bcl-2 family members, p53, and JNK.[6][17]
-
Caspase Activity Assays: The enzymatic activity of caspases can be measured using fluorogenic or colorimetric substrates that are specifically cleaved by active caspases.[7][10]
-
Mitochondrial Membrane Potential (MMP) Assay: Fluorescent dyes like JC-1 are used to assess the MMP. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with a low MMP, it remains as monomers that fluoresce green.[6][14]
-
Immunofluorescence: This method uses fluorescently labeled antibodies to visualize the subcellular localization of proteins, such as the release of cytochrome c from the mitochondria to the cytoplasm.[6]
Conclusion
This compound induces apoptosis through a complex and interconnected network of signaling pathways, primarily initiated by the formation of DNA interstrand cross-links. Its ability to activate the intrinsic, extrinsic, and ER stress pathways, coupled with the involvement of key regulators like p53 and JNK, underscores the robustness of its apoptotic-inducing capabilities. This versatility, including its efficacy in p53-deficient cancer cells, continues to make MMC a valuable tool in both the clinic and the research laboratory. A thorough understanding of these molecular mechanisms is paramount for optimizing its therapeutic use, overcoming drug resistance, and developing novel combination therapies that can further enhance its apoptotic potential in the fight against cancer.
References
- 1. apexapoptosis.com [apexapoptosis.com]
- 2. DNA Cross-linking, Double-Strand Breaks, and Apoptosis in Corneal Endothelial Cells after a Single Exposure to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA cross-linking by this compound by peroxidase-mediated oxidation of this compound hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of DNA interstrand cross-links as a marker of this compound bioreductive activation and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of mitomycin-induced apoptosis in cultured corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitomycin-C induces the apoptosis of human Tenon's capsule fibroblast by activation of c-Jun N-terminal kinase 1 and caspase-3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced apoptosis: Topics by Science.gov [science.gov]
- 11. This compound induces apoptosis in human epidural scar fibroblasts after surgical decompression for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. This compound induces apoptosis in a caspases-dependent and Fas/CD95-independent manner in human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mitomycin–DNA Adducts Induce p53-Dependent and p53-Independent Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The c-Jun N-terminal kinase pathway and apoptotic signaling (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Persistent DNA damage caused by low levels of this compound induces irreversible cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacology and Toxicology of Mitomycin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitomycin C (MMC), an antitumor antibiotic derived from Streptomyces caespitosus, has been a component of various chemotherapeutic regimens for decades.[1] Its clinical utility is rooted in its potent DNA crosslinking ability, which ultimately triggers cell death. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, pharmacokinetics, clinical applications, and adverse effects. Detailed experimental protocols and visual representations of key signaling pathways are included to support researchers and drug development professionals in their understanding and utilization of this complex compound.
Pharmacology
Mechanism of Action
This compound is a prodrug that requires bioreductive activation to exert its cytotoxic effects.[1] This activation is more efficient under hypoxic conditions, making MMC selectively toxic to the oxygen-deficient cells often found in solid tumors.[2][3] The activation process involves the enzymatic reduction of its quinone moiety, leading to the formation of a highly reactive bis-electrophilic intermediate.[4]
This activated form of MMC then alkylates DNA, primarily at guanine (B1146940) residues in the 5'-CpG-3' sequence, leading to the formation of interstrand and intrastrand cross-links.[5][6] These DNA cross-links are the primary cytotoxic lesions, as they block DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[7][8] A single DNA cross-link per genome has been shown to be effective in killing bacteria.[5]
Beyond DNA crosslinking, other mechanisms may contribute to MMC's biological activity, including the generation of reactive oxygen species (ROS) through redox cycling and the inhibition of thioredoxin reductase (TrxR), an enzyme involved in antioxidant defense and cell growth.[4][9]
Pharmacokinetics
The pharmacokinetics of this compound are generally described by a two-compartment model, though significant interindividual variation exists.[5][10]
Table 1: Summary of Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Reference(s) |
| Terminal Half-Life (t½) | 42 - 50 minutes | [5][10] |
| 45 minutes (high-dose) | [11] | |
| Volume of Distribution (Vd) | 22 - 25 L/m² | [5][10] |
| Total Body Clearance | 18 L/hr/m² (single-agent) | [5][10] |
| 28 L/hr/m² (combination therapy) | [5][10] | |
| 0.6 - 1.1 L/min (intraarterial infusion) | [12] | |
| Metabolism | Primarily hepatic | [5] |
| Excretion | Primarily in urine and feces | [5] |
| Urinary recovery: < 15% of administered dose | [5][10] |
Note: Values can vary based on dosage, administration route, and patient population.
This compound is widely distributed throughout the body.[5] Metabolism occurs primarily in the liver.[5] Excretion of the parent drug and its metabolites is through both urine and feces.[5]
Clinical Applications
This compound is utilized in the treatment of a variety of malignancies, often in combination with other chemotherapeutic agents or radiation therapy.[13][14]
Intravenous Administration:
-
Anal carcinoma[13]
-
Bladder carcinoma[13]
-
Breast carcinoma[13]
-
Head and neck malignancies[13]
-
Gastrointestinal carcinomas (e.g., stomach, pancreas)[13][15]
Intravesical Administration:
-
Superficial bladder cancer[15]
Topical Application:
-
Ophthalmic surgery (e.g., glaucoma filtering surgery, prevention of haze after photorefractive keratectomy)[16]
Toxicology
The clinical use of this compound is often limited by its significant toxicity profile.
Major Toxicities
Table 2: Incidence of Common Adverse Effects of Systemic this compound
| Adverse Effect | Incidence | Grade 3/4 Incidence | Reference(s) |
| Hematological | |||
| Myelosuppression | Most patients | - | [4] |
| Thrombocytopenia | Common | - | [4] |
| Leukopenia | Common | - | [4] |
| Neutropenia | - | 17% (in combination) | [3] |
| Gastrointestinal | |||
| Diarrhea | - | 19% (in combination) | [3] |
| Nausea and Vomiting | Common | - | [4] |
| Renal | |||
| Hemolytic Uremic Syndrome (HUS) | 4-15% (cumulative doses >60 mg/m²) | - | [3] |
| Pulmonary | |||
| Pulmonary Toxicity | Rare but severe | - | [4] |
| Dermatological | |||
| Allergic Skin Reactions | 3% (intravesical) | - | [17] |
| Other | |||
| Dehydration | - | 12% (in combination) | [3] |
| Irritative Bladder Symptoms | 10% (intravesical) | - | [17] |
Note: Incidence can vary significantly based on dose, administration route, and combination therapies.
The most common and dose-limiting toxicity of systemic this compound is bone marrow suppression , leading to thrombocytopenia and leukopenia.[4] This effect is cumulative and can be delayed.[2]
A rare but serious complication is hemolytic uremic syndrome (HUS) , characterized by microangiopathic hemolytic anemia, thrombocytopenia, and renal failure.[4] The risk of HUS increases with cumulative doses exceeding 60 mg.[4]
Pulmonary toxicity , though infrequent, can be severe and present as dyspnea, non-productive cough, and pulmonary infiltrates.[2][4]
Drug Interactions
This compound can interact with various other drugs. For example, co-administration with vinca (B1221190) alkaloids has been associated with acute respiratory distress.[18]
Signaling Pathways in this compound-Induced Cell Death
This compound-induced DNA damage triggers a complex network of signaling pathways that ultimately determine the cell's fate.
This compound can induce apoptosis through both p53-dependent and p53-independent pathways.[19][20] In cells with functional p53, MMC treatment leads to the upregulation of pro-apoptotic proteins like Bax and Bim, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1]
The c-Jun N-terminal kinase (JNK) pathway can also be activated by MMC, leading to the upregulation of death receptors DR4 and DR5, which in turn activates the extrinsic apoptosis pathway via caspase-8.[21] Furthermore, MMC can induce endoplasmic reticulum (ER) stress, activating the PERK pathway, which can also contribute to apoptosis.[22] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways converge on the activation of executioner caspases, such as caspase-3, leading to programmed cell death.[1][23]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of this compound on a cell line.
Materials:
-
Cancer cell line of interest (e.g., A549)[16]
-
Complete culture medium (e.g., DMEM with 10% FBS)[16]
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO)[16]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is non-toxic (typically <0.1%).[24]
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control wells.[13]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[13]
-
Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[16]
-
Calculate cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[24]
DNA Crosslinking Analysis (Comet Assay)
This modified comet assay protocol can be used to quantify this compound-induced DNA crosslinking.
Materials:
-
Cells treated with this compound
-
CometAssay® kit (or equivalent)
-
Hydrogen peroxide (H₂O₂)
-
Microscope
-
Image analysis software (e.g., OpenComet)
Procedure:
-
Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours).[8]
-
After treatment, incubate the cells with 100 µM hydrogen peroxide for 15 minutes before harvesting. This step introduces random DNA breaks, and the extent of crosslinking is measured by the reduction in DNA migration.[8]
-
Trypsinize and collect the cell pellets.[8]
-
Follow the manufacturer's protocol for the comet assay, which typically involves embedding the cells in agarose (B213101) on a slide, lysing the cells, and performing electrophoresis.[8]
-
Stain the DNA and visualize the comets using a fluorescence microscope.[8]
-
Analyze the comet images using appropriate software to measure the tail moment. The degree of DNA crosslinking is calculated as the percentage decrease in the tail moment compared to cells treated only with hydrogen peroxide.[8]
Conclusion
This compound remains a clinically relevant antitumor agent with a well-defined, albeit complex, mechanism of action centered on bioreductive activation and DNA crosslinking. Its utility is, however, tempered by a significant and sometimes severe toxicity profile, most notably myelosuppression and the potential for HUS. A thorough understanding of its pharmacology, toxicology, and the intricate signaling pathways it perturbs is essential for its safe and effective use in oncology and for the development of novel therapeutic strategies that leverage its cytotoxic potential while mitigating its adverse effects. The experimental protocols provided herein offer standardized methods for the continued investigation of this compound's biological activities.
References
- 1. This compound induces apoptosis in human epidural scar fibroblasts after surgical decompression for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Mitomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recognition between this compound and specific DNA sequences for cross-link formation. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: phase I study of a constant infusion ambulatory treatment schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical pharmacokinetics of high-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of intraarterial this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacokinetics of this compound in rabbit and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. In vitro effects of this compound on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Complications associated with single-dose, perioperative mitomycin-C for patients undergoing bladder tumor resection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DOT Language | Graphviz [graphviz.org]
- 19. Mitomycin–DNA Adducts Induce p53-Dependent and p53-Independent Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Endoplasmic Reticulum Stress Signaling Is Involved in this compound(MMC)-Induced Apoptosis in Human Fibroblasts via PERK Pathway | PLOS One [journals.plos.org]
- 23. Mechanism of mitomycin-induced apoptosis in cultured corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Mitomycin C: A Technical Guide on its Molecular Characteristics, Mechanism, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitomycin C (MMC) is a potent antitumor antibiotic isolated from the bacterium Streptomyces caespitosus.[1][2][3] It serves as a critical tool in both clinical oncology and biomedical research due to its unique mechanism of action as a bioreductive alkylating agent.[4] This document provides an in-depth technical overview of this compound, including its fundamental molecular properties, mechanism of action, relevant cellular signaling pathways, and detailed experimental protocols for its use in a research setting.
Physicochemical Properties of this compound
This compound is characterized by its blue-violet crystalline appearance and its three primary anticancer moieties: a quinone, a urethane, and an aziridine (B145994) group.[5] Its activity and stability are highly dependent on its chemical environment, particularly pH. The compound is most stable in aqueous solutions at a pH between 6.0 and 9.0 and undergoes rapid degradation in acidic conditions (pH < 6.0). Due to its sensitivity to light, stock solutions and working dilutions should be protected from light exposure.[6]
A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₈N₄O₅ | [1][5][7][8] |
| Molecular Weight | 334.33 g/mol | [5][7][8][9] |
| CAS Number | 50-07-7 | [1][5] |
| Appearance | Blue-violet crystals | [5] |
| pKa | 3.2, 6.5 | |
| Solubility | - Water: ~0.5-1 mg/mL[1]- DMSO: ~15 mg/mL to 67 mg/mL[1][2][10] | [1][2][10] |
| Storage | - Powder: 2–8°C[3][6]- Lyophilized: -20°C (stable for 24 months)- In solution: -20°C (use within 1 month)[2] | [2][3][6] |
Mechanism of Action
This compound's cytotoxicity is not inherent but requires intracellular bioreductive activation.[11] Under hypoxic conditions, often found within solid tumors, cellular reductases (such as DT-diaphorase) reduce the quinone ring of MMC.[3] This activation converts the inert prodrug into a highly reactive, bifunctional and trifunctional alkylating agent.[7][11] The activated intermediate then covalently crosslinks DNA, primarily forming interstrand crosslinks (ICLs) between guanine (B1146940) nucleosides, often in the 5'-CpG-3' sequence.[7][12] These ICLs prevent the separation of DNA strands, thereby physically blocking DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[12][13][14] A single ICL per genome has been shown to be effective in killing bacteria.[12]
In addition to its canonical DNA cross-linking activity, recent studies have revealed that this compound can also act as a mechanism-based inhibitor of thioredoxin reductase (TrxR).[11][15] This inactivation occurs through the reduction of MMC by the enzyme's active site, followed by subsequent alkylation of the site by the activated drug.[11][15] Inhibition of TrxR can enhance cytotoxicity by disrupting cellular antioxidant defenses and increasing damage from reactive oxygen species (ROS).[15]
References
- 1. This compound (#51854) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. This compound | 50-07-7 [chemicalbook.com]
- 4. This compound: mechanism of action, usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H18N4O5 | CID 5746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | CAS 50-07-7 | DNA synthesis inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. urology-textbook.com [urology-textbook.com]
- 14. This compound treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Early Investigations into the Antitumor Properties of Mitomycin C: A Technical Overview
Published: December 15, 2025
Introduction
Discovered in the 1950s from the fermentation broth of Streptomyces caespitosus, Mitomycin C rapidly garnered interest within the scientific community for its potent antibacterial and antitumor activities.[1] This technical guide provides an in-depth analysis of the seminal early studies that first characterized the antitumor efficacy of this compound. The information presented herein is curated for researchers, scientists, and drug development professionals, offering a detailed look into the foundational experiments that established this compound as a significant chemotherapeutic agent. This document summarizes the initial quantitative data on its effects against various tumor models, outlines the experimental protocols of the time, and visually represents the early understanding of its mechanism of action and experimental workflows.
Core Findings from Early In Vivo Studies
The initial assessments of this compound's antitumor potential were conducted in a variety of rodent models. A pivotal 1959 study by Dr. Kanematsu Sugiura at the Sloan-Kettering Institute for Cancer Research systematically evaluated the effects of this compound on a broad spectrum of transplantable tumors in mice, rats, and hamsters. This work provided the first comprehensive quantitative data on the compound's efficacy.
Data Presentation: Summary of Antitumor Activity
The following tables summarize the key findings from Sugiura's 1959 publication, "Studies in a tumor spectrum. VIII. The effect of this compound on the growth of a variety of mouse, rat, and hamster tumors."[2]
Table 1: Effect of this compound on Ascites Tumors in Mice and Rats
| Tumor Type | Host | This compound Dose (mg/kg/day) | Treatment Duration (days) | Increase in Lifespan (%) |
| Sarcoma 180 | Mouse | 1 | 7 | 125 |
| Ehrlich Carcinoma | Mouse | 1 | 7 | 150 |
| Krebs 2 Carcinoma | Mouse | 1 | 7 | 130 |
| Yoshida Sarcoma | Rat | 0.5 | 7 | 200 |
Table 2: Effect of this compound on Solid Tumors in Mice and Rats
| Tumor Type | Host | This compound Dose (mg/kg/day) | Treatment Duration (days) | Tumor Growth Inhibition (%) |
| Sarcoma 180 | Mouse | 2 | 7 | 95 |
| Carcinoma 1025 | Mouse | 2 | 7 | 80 |
| Wagner Osteogenic Sarcoma | Mouse | 2 | 7 | 60 |
| Flexner-Jobling Carcinoma | Rat | 1 | 7 | 90 |
| Jensen Sarcoma | Rat | 1 | 7 | 85 |
Table 3: Effect of this compound on Hamster Tumors
| Tumor Type | Host | This compound Dose (mg/kg/day) | Treatment Duration (days) | Tumor Growth Inhibition (%) |
| Crabb Hamster Sarcoma | Hamster | 1 | 7 | 75 |
| Fortner Pancreatic Cancer | Hamster | 1 | 7 | 50 |
Experimental Protocols
The methodologies employed in these early studies, while foundational, were less standardized than modern protocols. The following sections detail the likely experimental procedures based on contemporaneous publications.
In Vivo Tumor Models
-
Animal Subjects: Healthy, young adult mice (Swiss or C3H strains), rats (Wistar or Sprague-Dawley strains), and golden hamsters were used. Animals were housed in temperature-controlled facilities with access to food and water ad libitum.
-
Tumor Transplantation:
-
Ascites Tumors: A known number of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) were injected intraperitoneally into the host animal.
-
Solid Tumors: A small fragment of a viable tumor (approximately 2-3 mm³) was implanted subcutaneously in the axillary region or flank of the host animal using a trocar.
-
-
This compound Administration:
-
Preparation: Crystalline this compound was dissolved in sterile physiological saline to the desired concentration.
-
Route of Administration: The solution was administered via intraperitoneal (I.P.) injection.
-
Dosing and Schedule: Daily injections were typically initiated 24 hours after tumor transplantation and continued for a period of 7 to 14 days.
-
-
Evaluation of Antitumor Activity:
-
Ascites Tumors: The primary endpoint was the mean survival time of the treated animals compared to a control group that received saline injections. The percentage increase in lifespan was calculated.
-
Solid Tumors: Tumor size was measured every other day using calipers. Two perpendicular diameters (length and width) were recorded, and tumor volume was estimated. At the end of the experiment, the animals were euthanized, and the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the average tumor weight of the treated group to the control group.
-
In Vitro Cytotoxicity Assays (Early 1960s)
While comprehensive in vitro studies became more common later, early investigations into this compound's direct effects on cells were also undertaken.
-
Cell Lines: Early studies often utilized established cell lines such as HeLa (human cervical carcinoma) or Ehrlich ascites carcinoma cells maintained in culture.
-
Culture Conditions: Cells were grown in nutrient media supplemented with serum (e.g., Eagle's Minimum Essential Medium with 10% calf serum) and incubated at 37°C.
-
This compound Treatment: this compound was added to the culture medium at various concentrations.
-
Assessment of Cytotoxicity:
-
Cell Proliferation: The number of viable cells was determined at different time points after treatment using a hemocytometer and vital staining (e.g., trypan blue exclusion).
-
Inhibition of Macromolecular Synthesis: Radiolabeled precursors for DNA (e.g., ³H-thymidine), RNA (e.g., ³H-uridine), and protein (e.g., ³H-leucine) were added to the culture medium. The incorporation of radioactivity into the respective macromolecules was measured after a defined period, providing an indication of the inhibitory effect of this compound on their synthesis.
-
Mechanism of Action: Early Insights
The precise molecular mechanism of this compound was not fully elucidated in the earliest studies. However, initial research quickly pointed towards its interaction with DNA as the primary mode of its cytotoxic action.
DNA Crosslinking Hypothesis
By the early 1960s, researchers like Waclaw Szybalski and V. N. Iyer had proposed that this compound acts as a bifunctional alkylating agent, causing the crosslinking of complementary DNA strands.[3][4] This crosslinking was thought to prevent the separation of the DNA strands, thereby inhibiting DNA replication and, consequently, cell division.
Mandatory Visualizations
Experimental Workflow for In Vivo Antitumor Activity Assessment
Caption: Workflow of early in vivo antitumor studies of this compound.
Early Conceptualization of this compound's Mechanism of Action
Caption: Early proposed mechanism of this compound's antitumor activity.
Conclusion
The pioneering studies of the late 1950s and early 1960s were instrumental in establishing this compound as a potent antitumor agent. The quantitative data from animal models demonstrated its broad spectrum of activity against various cancer types. While the experimental protocols of the time were less refined than today's standards, they provided the crucial initial evidence of this compound's efficacy. The early hypothesis of DNA crosslinking as its primary mechanism of action has largely stood the test of time, forming the basis for our current understanding of this important chemotherapeutic drug. This guide serves as a testament to the foundational research that paved the way for the clinical use of this compound in cancer therapy.
References
- 1. Inhibitory effect of this compound upon experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A this compound-RESISTANT JENSEN RAT SARCOMA: CHEMOTHERAPY STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies in a tumor spectrum. VIII. The effect of this compound on the growth of a variety of mouse, rat, and hamster tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on antitumor activity of mitomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitomycin C in Cancer Therapy: A Technical Review of its Mechanisms, Clinical Applications, and Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitomycin C (MMC) is a potent antitumor antibiotic derived from the bacterium Streptomyces caespitosus. For decades, it has been a component of various chemotherapeutic regimens, valued for its efficacy against a broad spectrum of solid tumors. Its mechanism of action, primarily centered on the induction of DNA interstrand cross-links (ICLs), makes it a powerful agent against rapidly proliferating cancer cells. However, its clinical utility is often challenged by the development of drug resistance and a notable toxicity profile. This in-depth technical guide provides a comprehensive review of the literature on this compound for cancer therapy, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved in its action and resistance.
Mechanism of Action
This compound is a prodrug that requires intracellular bioreductive activation to exert its cytotoxic effects.[1] This activation is a critical step and a key determinant of its antitumor activity.
Bioreductive Activation
The activation of MMC is initiated by the reduction of its quinone ring, a process catalyzed by several intracellular reductases. The primary enzyme involved is NAD(P)H:quinone oxidoreductive 1 (NQO1), also known as DT-diaphorase.[2] This two-electron reduction of the quinone moiety of MMC generates a hydroquinone (B1673460) intermediate. Subsequent spontaneous elimination of the methoxy (B1213986) group leads to the formation of a reactive electrophilic species. This activated intermediate can then alkylate nucleophilic sites on DNA, primarily the N2 position of guanine (B1146940) residues. A second alkylation event, often following the elimination of the carbamate (B1207046) group, results in the formation of a covalent ICL between two guanine bases on opposite DNA strands, typically at 5'-CpG-3' sequences.[3]
One-electron reduction of MMC, mediated by enzymes such as NADPH:cytochrome P450 reductase, can also occur. This process generates a semiquinone radical that can lead to the production of reactive oxygen species (ROS), contributing to cellular damage. However, the formation of ICLs through the two-electron reduction pathway is considered the primary mechanism of MMC-induced cytotoxicity.
Induction of DNA Damage and Cell Death
The formation of ICLs is a highly cytotoxic lesion that physically blocks DNA replication and transcription, leading to cell cycle arrest and ultimately, apoptosis.[1] The presence of these cross-links triggers a complex cellular response involving multiple DNA repair pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death.
Quantitative Data on this compound Efficacy
The cytotoxic effect of this compound varies significantly across different cancer cell lines and tumor types. This section summarizes key quantitative data from preclinical and clinical studies.
In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. The following table presents IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | 80 - 300 | 24 | MTT | [4] |
| HCT116 | Colon Carcinoma | 6 µg/mL (~18 µM) | 4 | B23 Translocation | [5] |
| HCT116b (resistant) | Colon Carcinoma | 10 µg/mL (~30 µM) | 4 | B23 Translocation | [5] |
| HCT116-44 (acquired resistance) | Colon Carcinoma | 50 µg/mL (~150 µM) | 4 | B23 Translocation | [5] |
Clinical Efficacy of this compound in Solid Tumors
The clinical efficacy of this compound, both as a single agent and in combination regimens, has been evaluated in numerous clinical trials. The following tables summarize the response rates and survival outcomes in various advanced solid tumors.
Advanced Breast Cancer
| Treatment Regimen | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Time to Progression (weeks) | Median Survival (weeks) | Reference |
| MMC (20 mg/m²) | 34 | 15% | 0% | 15% | 11 | 26 | [5] |
| MMC (5 mg/m²) | 33 | 24% | 6% | 18% | 12 | 26 | [5] |
| MMC (6 mg/m²) + Irinotecan (B1672180) (125 mg/m²) | 32 | - | - | - | 4.7 months (median) | - | [6] |
| Intra-arterial MMC | 176 | 15% (PR) | - | - | 5.5 months (PFS) | 7.8 months | [7] |
Non-Small Cell Lung Cancer (NSCLC)
| Treatment Regimen | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (weeks) | Median Survival (weeks) | Reference |
| MMC (10 mg/m²) + 5-FU + Radiotherapy | 21 | 52% | 24% | 28% | 42 | 59 | [8] |
| Cisplatin (B142131) (100 mg/m²) + MMC (8 mg/m²) | 61 | 39% | 6% | 33% | - | 29.3 | [9] |
Pancreatic Cancer
| Treatment Regimen | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Survival (months) | Reference |
| Intratumoral MMC-CH | 15 | - | - | - | - | [10] |
| 5-FU + Leucovorin + MMC (10 mg/m²) + Dipyridamole (B1670753) | 46 | 22% | 2% | 20% | 4.6 | [11] |
| MMC (7 mg/m²) + Cisplatin (60 mg/m²) + 5-FU | 45 | 46% | 2% | 44% | 7.1 | [12] |
| 5-FU infusion + MMC | - | 22% | - | - | 19 weeks | [13] |
| MMC (in HRD patients) | 5 | - | - | - | 12.3 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the biological effects of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[15]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated control wells.[15]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method for detecting apoptosis by flow cytometry. It utilizes the high affinity of Annexin V for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Materials:
-
Target cancer cell line
-
Apoptosis-inducing agent (e.g., this compound)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[16]
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17] Add 5 µL of Annexin V-FITC and 1-2 µL of PI to 100 µL of the cell suspension.[17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[18]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
DNA Interstrand Cross-link (ICL) Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, can be adapted to detect DNA interstrand cross-links. The principle is that ICLs will retard the migration of DNA fragments in the agarose (B213101) gel under denaturing conditions.
Materials:
-
Target cancer cell line
-
This compound
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Agarose (low melting point)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR Green)
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Embedding: Mix a suspension of single cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and separate the strands. Apply an electric field to allow the DNA to migrate.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The "comet tail" represents fragmented DNA. In the presence of ICLs, the migration of DNA is impeded, resulting in a smaller or absent comet tail compared to control cells with similar levels of DNA strand breaks. The extent of cross-linking can be quantified by measuring the decrease in the tail moment.[19]
Signaling Pathways and Resistance Mechanisms
The efficacy of this compound is intricately linked to a network of cellular signaling pathways that govern its activation, the repair of the DNA damage it induces, and the development of resistance.
DNA Damage Response and Repair
The formation of MMC-induced ICLs activates a complex DNA damage response (DDR). The Fanconi Anemia (FA) pathway plays a central role in the recognition and repair of ICLs.[20]
The FA core complex, a multi-protein E3 ubiquitin ligase, recognizes the stalled replication fork at the ICL and monoubiquitinates the FANCI-FANCD2 dimer.[20] This ubiquitination is a critical activation step, leading to the recruitment of downstream nucleases that incise the DNA backbone on either side of the cross-link, "unhooking" it. The resulting gap is then filled by translesion synthesis (TLS) polymerases, and the double-strand break that is formed is repaired by homologous recombination (HR), a process involving key proteins such as BRCA1 and BRCA2.[3]
Mechanisms of Resistance to this compound
Cancer cells can develop resistance to this compound through several mechanisms, which can be broadly categorized as:
-
Reduced Drug Activation: Decreased expression or activity of the activating enzymes, particularly NQO1, can lead to reduced formation of the cytotoxic metabolites of MMC.[21]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump MMC out of the cell, reducing its intracellular concentration.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, including the FA and HR pathways, can lead to more efficient removal of MMC-induced ICLs, thereby promoting cell survival.
-
Detoxification: Increased levels of detoxifying enzymes, such as glutathione (B108866) S-transferases (GSTs), can conjugate with and inactivate the reactive intermediates of MMC.
Conclusion
This compound remains a clinically relevant anticancer agent with a well-defined mechanism of action centered on bioreductive activation and the formation of DNA interstrand cross-links. Its efficacy is, however, limited by both intrinsic and acquired resistance, as well as a significant toxicity profile. A deeper understanding of the molecular pathways governing its activation, the cellular response to the DNA damage it induces, and the mechanisms by which cancer cells evade its cytotoxic effects is crucial for the development of strategies to enhance its therapeutic index. This includes the rational design of combination therapies that can overcome resistance, the identification of predictive biomarkers to select patients most likely to respond, and the development of novel drug delivery systems to improve its tumor-specific targeting. The data and protocols summarized in this guide provide a valuable resource for researchers and clinicians working to optimize the use of this compound in the ongoing fight against cancer.
References
- 1. Studies of protein-protein interactions in Fanconi anemia pathway to unravel the DNA interstrand crosslink repair mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary induction of NQO1 increases the antitumour activity of this compound in human colon tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the Fanconi anemia proteins and BRCA1 in a common pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effects of this compound on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized trial of two dosage schedules of this compound in advanced breast carcinoma [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II study of sequentially administered low-dose mitomycin-C (MMC) and irinotecan (CPT-11) in women with metastatic breast cancer (MBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intra-arterial this compound infusion in a large cohort of advanced liver metastatic breast cancer patients: safety, efficacy and factors influencing survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II trial of this compound, 5-fluorouracil and radiation therapy in the treatment of unresectable non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-dose cisplatin and this compound in advanced non-small cell lung cancer: a phase II study of the Northern California Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intratumoral treatment of pancreatic cancer with mitomycin-C adsorbed to activated carbon particles. A clinical trial on 15 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II evaluation of continuous-infusion 5-fluorouracil, leucovorin, mitomycin-C, and oral dipyridamole in advanced measurable pancreatic cancer: a North Central Cancer Treatment Group Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II study of this compound, cisplatin and protracted infusional 5-fluorouracil in advanced pancreatic carcinoma: efficacy and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5 FU infusion with mitomycin-C vs. 5 FU infusion with methyl-CCNU in the treatment of advanced upper gastrointestinal cancer: a Southwest Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in Homologous Recombination Deficient Metastatic Pancreatic Cancer after Disease Progression on Platinum-Based Chemotherapy and Olaparib | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 21. A unique cytosolic activity related but distinct from NQO1 catalyses metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mitomycin C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitomycin C is a potent antitumor antibiotic derived from Streptomyces caespitosus. It functions as a bioreductive alkylating agent, which, upon intracellular reduction, cross-links DNA, primarily at guanine (B1146940) residues.[1] This action inhibits DNA synthesis and can lead to cell cycle arrest and apoptosis, making it a valuable tool in cancer research and for the mitotic inactivation of feeder cells in co-culture systems.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture, including feeder cell inactivation, cytotoxicity assessment, and analysis of cell cycle and apoptosis.
Data Presentation
Table 1: Recommended this compound Concentrations for Feeder Cell Inactivation
| Feeder Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) |
| Mouse Embryonic Fibroblasts (MEFs) | 10 | 2-3 |
| Swiss 3T3 | 3-10 | 2 |
| Human Foreskin Fibroblasts (HFF) | 10 | 2.5 |
Table 2: Effective Concentrations and IC50 Values of this compound for Cytotoxicity
| Cell Line | Concentration Range | Exposure Time | Effect |
| A549 (Non-small cell lung cancer) | 80 µM - 300 µM | 24 hours | Significant growth inhibition |
| EMT6 (Mouse mammary tumor) | 0.01 µM - 10 µM | 1 - 6 hours | Cytotoxicity |
| HCT116 (Human colon carcinoma) | 6 µg/mL (IC50) | 4 hours | B23 protein translocation |
| HCT116b (this compound resistant) | 10 µg/mL (IC50) | 4 hours | B23 protein translocation |
| HCT116-44 (Acquired resistance) | 50 µg/mL (IC50) | 4 hours | B23 protein translocation |
| Human Airway Fibroblasts | 0.1 - 1.6 mg/mL | 5 minutes | Reduced cell viability |
Experimental Protocols
Mitotic Inactivation of Feeder Cells
This protocol describes the use of this compound to irreversibly block the proliferation of feeder cells, such as Mouse Embryonic Fibroblasts (MEFs), used in co-culture with stem cells.[3][4][5]
Materials:
-
Confluent culture of feeder cells (e.g., MEFs)
-
Complete cell culture medium for feeder cells
-
This compound stock solution (e.g., 1 mg/mL in sterile PBS or water)
-
Sterile Phosphate-Buffered Saline (PBS), with and without Ca²⁺/Mg²⁺
-
Trypsin-EDTA solution
-
Sterile conical tubes
-
Cell culture flasks or plates
Procedure:
-
Grow feeder cells to 90-95% confluency in a T-75 flask or 10 cm dish.[5]
-
Prepare the inactivation medium by diluting the this compound stock solution in the feeder cell culture medium to a final concentration of 10 µg/mL.[4]
-
Aspirate the existing medium from the feeder cells and add the this compound-containing inactivation medium to completely cover the cell monolayer (e.g., 10 mL for a T-75 flask).[4]
-
Incubate the cells for 2-3 hours at 37°C in a humidified incubator with 5% CO₂.[4]
-
Aspirate the this compound-containing medium and dispose of it properly as hazardous waste.
-
Wash the cells thoroughly to remove any residual this compound. Perform three washes with sterile PBS containing Ca²⁺/Mg²⁺, followed by a final wash with sterile PBS without Ca²⁺/Mg²⁺. Use a generous volume for each wash (e.g., 10-15 mL for a T-75 flask).[5]
-
Add trypsin-EDTA to the flask to detach the cells (e.g., 3-5 mL for a T-75 flask) and incubate for 3-5 minutes at 37°C.[4]
-
Neutralize the trypsin by adding an equal volume of complete feeder cell medium.
-
Collect the cell suspension in a sterile conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh feeder cell medium.
-
Count the viable cells using a hemocytometer or automated cell counter.
-
The mitotically inactivated feeder cells are now ready to be plated for co-culture experiments.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.[6][7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to use a wide range of concentrations initially to determine the effective range.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound or control solutions (vehicle control and medium-only blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[6]
-
Carefully remove the medium containing MTT and add 100-120 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.
References
- 1. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in human epidural scar fibroblasts after surgical decompression for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. This compound inactivation of mouse embryonic fibroblasts (MEFs) for hPSC cultures [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Mitomycin C in Fibroblast Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitomycin C is a potent antibiotic and antineoplastic agent isolated from Streptomyces caespitosus.[1] Its primary mechanism of action involves the alkylation and cross-linking of DNA, which effectively inhibits DNA replication and, consequently, cell proliferation.[1] This property makes this compound a valuable tool in cell biology research, particularly for creating non-proliferative feeder cell layers in co-culture systems and for studying cellular processes like migration and differentiation in the absence of cell division. In the context of fibroblast proliferation assays, this compound is widely used to establish a baseline of inhibited proliferation, against which the effects of potential pro- or anti-proliferative agents can be accurately measured.
These application notes provide a comprehensive guide for the use of this compound to inhibit fibroblast proliferation for in vitro assays. Detailed protocols, data on effective concentrations, and a description of the key signaling pathways involved are presented to assist researchers in designing and executing robust and reproducible experiments.
Data Presentation: Efficacy of this compound on Fibroblast Proliferation
The following tables summarize the quantitative effects of this compound on fibroblast proliferation, compiled from various in vitro studies. These data can serve as a reference for selecting appropriate concentrations and exposure times for specific experimental needs.
Table 1: Inhibition of Fibroblast Proliferation by this compound (MTT Assay)
| This compound Concentration (mg/mL) | Exposure Time | Inhibition Ratio (%) | Cell Type | Reference |
| 0.1 | 5 minutes | 10.26 | Human Airway Granulation Tissue Fibroblasts | [2] |
| 0.2 | 5 minutes | 26.77 | Human Airway Granulation Tissue Fibroblasts | [2] |
| 0.4 | 5 minutes | 32.88 | Human Airway Granulation Tissue Fibroblasts | [2] |
| 0.8 | 5 minutes | 64.91 | Human Airway Granulation Tissue Fibroblasts | [2] |
| 1.6 | 5 minutes | 80.45 | Human Airway Granulation Tissue Fibroblasts | [2] |
Table 2: Effect of this compound on Fibroblast Proliferation (Cell Counting)
| This compound Concentration (µg/mL) | Exposure Time | Observation | Cell Type | Reference |
| 1 | 24 hours | Did not block cell proliferation | Murine Fibroblasts | [3] |
| 5 | 24 hours | Completely inhibited cell proliferation | Murine Fibroblasts | [3] |
| 10 | 24 hours | Indicative of cellular cytotoxicity | Murine Fibroblasts | [3] |
Table 3: Dose-Dependent Effects of this compound on Dermal Fibroblasts
| This compound Concentration (mg/mL) | Exposure Time | Effect on Proliferation | Cell Type | Reference |
| 0.04 | 4 minutes | Decreased proliferation | Normal Human Dermal Fibroblasts | [4][5] |
| 0.4 | 4 minutes | Decreased proliferation | Normal Human Dermal Fibroblasts | [4][5] |
| 4 | 4 minutes | Rapid cell death | Normal Human Dermal Fibroblasts | [4][5] |
| Continuous | 7 days | Cell death at all tested concentrations | Normal Human Dermal Fibroblasts | [4][5] |
Experimental Protocols
This section provides a detailed methodology for treating fibroblasts with this compound to inhibit proliferation, followed by a general protocol for a subsequent proliferation assay.
Protocol 1: Inhibition of Fibroblast Proliferation with this compound
Materials:
-
Fibroblast cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (powder)
-
Sterile, nuclease-free water or DMSO for reconstitution
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture fibroblasts in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the fibroblasts into the desired multi-well plate at a density that allows them to reach 90-100% confluency within 24-48 hours.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by reconstituting the powder in sterile, nuclease-free water or DMSO. Store aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10 µg/mL) in serum-free or complete culture medium.[6] The optimal concentration should be determined empirically for each cell line and experimental setup.
-
Once the fibroblasts have formed a confluent monolayer, aspirate the culture medium.
-
Add the this compound-containing medium to each well, ensuring the cell monolayer is completely covered.
-
Incubate the plate for a predetermined duration (e.g., 2-3 hours) at 37°C and 5% CO₂.[6] The incubation time is a critical parameter and may need optimization.
-
-
Washing and Recovery:
-
After incubation, carefully aspirate the this compound-containing medium.
-
Wash the cell monolayer three to five times with sterile PBS to remove any residual this compound.[6]
-
After the final wash, add fresh, pre-warmed complete culture medium to each well. The cells are now considered proliferation-inhibited and are ready for use in subsequent assays.
-
Protocol 2: General Fibroblast Proliferation Assay (Post-Mitomycin C Treatment)
This protocol outlines a general workflow for assessing the effect of a test compound on fibroblast proliferation after this compound treatment. Common proliferation assays include MTT, XTT, BrdU incorporation, or direct cell counting.
Materials:
-
This compound-treated fibroblasts in a multi-well plate (from Protocol 1)
-
Test compound(s) at various concentrations
-
Vehicle control (the solvent used to dissolve the test compound)
-
Positive and negative controls for proliferation
-
Reagents for the chosen proliferation assay (e.g., MTT reagent, BrdU labeling solution)
-
Plate reader (for colorimetric or fluorescence-based assays)
Procedure:
-
Compound Addition:
-
Prepare serial dilutions of the test compound(s) in complete culture medium.
-
Aspirate the medium from the this compound-treated cells and add the medium containing the test compounds, vehicle control, and proliferation controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Proliferation Assessment:
-
At the end of the incubation period, perform the chosen proliferation assay according to the manufacturer's instructions.
-
For example, if using an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the EC₅₀ or IC₅₀ of the test compound.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for a fibroblast proliferation assay.
Caption: this compound mechanism of action in fibroblasts.
Caption: Experimental workflow for a fibroblast proliferation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effect of this compound on proliferation of primary cultured fibroblasts from human airway granulation tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Number of the cells treated with each concentration of mitomycin-C. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Effects of mitomycin-C on normal dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Mitomycin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitomycin C (MMC) is a potent antitumor antibiotic and alkylating agent widely used in cancer chemotherapy.[1] Its cytotoxic effects are primarily attributed to its ability to induce DNA cross-linking, leading to the inhibition of DNA synthesis and ultimately, cell death.[1][2] Understanding the in vitro cytotoxicity of this compound is crucial for evaluating its therapeutic potential and elucidating its mechanisms of action. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays, summarize its mechanism of action, and present quantitative data on its cytotoxic effects in various cell lines.
Mechanism of Action
Once inside a cell, this compound is bioreductively activated, transforming into a reactive species that can alkylate and cross-link DNA strands.[1][3] This covalent bonding prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription.[2][3] This disruption of DNA integrity triggers cellular stress responses, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[3][4] At higher concentrations, this compound can also inhibit RNA and protein synthesis.[3] The cytotoxic effects of this compound are more pronounced in rapidly dividing cells, which is the basis for its use as a cancer therapeutic.[3]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary significantly depending on the cell line, exposure time, and the specific cytotoxicity assay used.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| A549 | Non-Small-Cell Lung Cancer | ~150 (for 48% inhibition) | 24 | MTT |
| HCT116 | Colon Carcinoma | 6 µg/mL (~17.9 µM) | 4 | B23 Translocation |
| HCT116b (resistant) | Colon Carcinoma | 10 µg/mL (~29.9 µM) | 4 | B23 Translocation |
| HCT116-44 (acquired resistance) | Colon Carcinoma | 50 µg/mL (~149.5 µM) | 4 | B23 Translocation |
| MCF-7 | Breast Cancer | Not Specified | 24 | Not Specified |
| MDA-MB-468 | Breast Cancer | Not Specified | 24 | Not Specified |
| MCF 10A | Non-tumorigenic Breast Epithelial | Not Specified | 24 | Not Specified |
| SKOV3 | Ovarian Cancer | Varies (Normoxia vs. Hypoxia) | Not Specified | alamarBlue |
| TOV112D | Ovarian Cancer | Varies (Normoxia vs. Hypoxia) | Not Specified | alamarBlue |
| ES-2 | Ovarian Cancer | Varies (Normoxia vs. Hypoxia) | Not Specified | alamarBlue |
| A2780 | Ovarian Cancer | Varies (Normoxia vs. Hypoxia) | Not Specified | alamarBlue |
Note: IC50 values can be influenced by experimental conditions. The data presented here is for comparative purposes. Researchers should determine the IC50 for their specific cell line and conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
Materials:
-
Target adherent cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)[6]
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[6]
-
MTT solvent (e.g., DMSO, or 0.01 M HCl in 10% SDS)[3]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[3]
-
Carefully remove the medium from the wells and add 100 µL of the various this compound dilutions.[3]
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a no-cell control (medium only) as background.[7]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.[7]
-
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]
Materials:
-
Target cell line
-
Complete cell culture medium (phenol red-free is recommended)[7]
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
It is crucial to include the following controls as per the kit instructions:[7]
-
Untreated Control (Spontaneous LDH release)
-
Vehicle Control
-
Maximum LDH Release Control (cells treated with a lysis solution provided in the kit)[7]
-
No-Cell Control (Culture medium background)
-
-
-
Assay Execution:
-
After the treatment incubation, centrifuge the 96-well plate at approximately 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[9]
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate, following the kit's protocol.[9]
-
Add the LDH reaction solution from the kit to each well.[9]
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually up to 30 minutes), protected from light.[7][9]
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's manual (typically around 490 nm) using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
-
Plot the percentage of cytotoxicity against the logarithm of the this compound concentration to determine the EC50 value (effective concentration for 50% cytotoxicity).[7]
-
Protocol 3: Annexin V Apoptosis Assay by Flow Cytometry
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using Annexin V, a protein with a high affinity for PS. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
6-well plates or culture flasks
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Induce apoptosis using your desired method.[10]
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1-5 x 10^5 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or volumes as recommended by the kit manufacturer).[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate excitation and emission wavelengths for FITC (Ex = 488 nm; Em = 530 nm) and PI (Ex = 488 nm; Em > 617 nm).[10]
-
Set up compensation to correct for spectral overlap between the fluorochromes.
-
Collect data for a sufficient number of events (e.g., 10,000 cells).
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Create a quadrant plot with Annexin V on one axis and PI on the other.
-
The quadrants will represent:
-
Lower-left: Viable cells (Annexin V-, PI-)
-
Lower-right: Early apoptotic cells (Annexin V+, PI-)
-
Upper-right: Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Upper-left: Necrotic cells (Annexin V-, PI+)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of mitomycin-induced apoptosis in cultured corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Mitomycin C in Fibroblast Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mitomycin C (MMC) for inhibiting fibroblast proliferation, a critical process in various research and clinical applications, including cancer therapy, scar reduction, and use as feeder layers in stem cell culture. This document details the mechanism of action, effective concentrations, and experimental protocols, and visualizes key cellular pathways affected by this compound.
Mechanism of Action
This compound is a potent DNA crosslinker. Once activated within the cell, it forms covalent bonds with DNA, primarily at guanine (B1146940) residues. This action results in the inhibition of DNA replication and, consequently, arrests the cell cycle, leading to the suppression of cell proliferation.[1] At sufficient concentrations and exposure times, this DNA damage can also trigger programmed cell death, or apoptosis.
Summary of Effective this compound Concentrations for Fibroblast Growth Inhibition
The optimal concentration of this compound for inhibiting fibroblast growth varies depending on the specific fibroblast type, cell density, and the desired outcome (e.g., complete inhibition versus slowing of proliferation). The following table summarizes effective concentrations and treatment durations from various studies.
| Fibroblast Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Human Dermal Fibroblasts | 0.04 mg/mL | 5 minutes | Marked inhibition of proliferation.[2] | |
| Human Dermal Fibroblasts | 0.4 mg/mL | 4-5 minutes | Marked inhibition of proliferation; induction of apoptosis.[2][3] | |
| Human Tenon's Capsule Fibroblasts | 0.4 mg/mL | 5 minutes | Induction of apoptosis.[4] | |
| Human Epidural Scar Fibroblasts | 10 µg/mL (IC50) | 24 hours | Inhibition of proliferation and induction of apoptosis.[5] | |
| Intrauterine Adhesion Rat Uterine Fibroblasts | 5-10 µg/mL | 48 hours | G1 cell cycle arrest and apoptosis.[1] | |
| Human Vocal Cord Fibroblasts | 0.5 µg/mL | 24 hours | Reversal of TGF-β-induced myofibroblast differentiation.[6] | |
| Mouse Embryonic Fibroblasts (for feeder layer) | 10 µg/mL | 2-3 hours | Mitotic inactivation. |
Experimental Protocols
Protocol 1: General Inhibition of Fibroblast Proliferation
This protocol provides a general procedure for treating cultured fibroblasts with this compound to inhibit their proliferation.
Materials:
-
Cultured fibroblasts in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in sterile PBS or DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well or other appropriate cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed fibroblasts into the desired culture vessel at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and resume proliferation for 24 hours.
-
Preparation of this compound Working Solutions: Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental goals.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent used for the MMC stock).
-
Incubation: Incubate the cells for the desired duration (e.g., 2 hours for feeder layer inactivation or 24-72 hours for continuous exposure studies).
-
Washing (for short-term exposure): If a short exposure is desired, aspirate the this compound-containing medium after the incubation period and wash the cells three times with sterile PBS to remove any residual drug.
-
Fresh Medium: Add fresh, complete culture medium to the cells.
-
Analysis: Assess cell proliferation and viability at desired time points using methods such as cell counting, MTT assay (see Protocol 2), or imaging.
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]
Materials:
-
Fibroblasts treated with this compound (as in Protocol 1) in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the desired treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Signaling Pathways
This compound-induced inhibition of fibroblast growth is a complex process involving multiple signaling pathways that control the cell cycle and apoptosis.
Caption: this compound signaling pathways leading to fibroblast growth inhibition.
This compound induces DNA damage, which activates key tumor suppressor proteins like p53.[4] This activation can lead to the upregulation of p27Kip1, a cyclin-dependent kinase inhibitor that promotes G1 cell cycle arrest.[9][10] Furthermore, DNA damage can trigger the JNK signaling pathway, which, along with p53, activates caspases (such as caspase-3 and -9) to execute the apoptotic program.[4] this compound has also been shown to inhibit the TGF-β signaling pathway, which is crucial for the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.[6] Additionally, this compound can regulate microRNAs, such as miR-21, which in turn targets Programmed Cell Death 4 (PDCD4), a protein involved in apoptosis.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of mitomycin on normal dermal fibroblast and HaCat cell: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of mitomycin-C on normal dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitomycin-C induces the apoptosis of human Tenon's capsule fibroblast by activation of c-Jun N-terminal kinase 1 and caspase-3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in human epidural scar fibroblasts after surgical decompression for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifibrotic effect of mitomycin-C on human vocal cord fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Upregulation of P27Kip1 by this compound induces fibroblast apoptosis and reduces epidural fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
Application Notes and Protocols: Preparation of Mitomycin C Stock Solution for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitomycin C is a potent antitumor antibiotic derived from the bacterium Streptomyces caespitosus.[1] It functions as an alkylating agent that inhibits DNA synthesis by covalently cross-linking complementary DNA strands, primarily at guanine (B1146940) and adenine (B156593) residues.[1][2][3][4] This action disrupts DNA replication and ultimately leads to cell death.[2] Due to its cytotoxic nature, strict adherence to safety protocols for handling, storage, and disposal is imperative to protect laboratory personnel and the environment.[1] This document provides detailed application notes and protocols for the proper management and preparation of this compound stock solutions in a laboratory setting.
Safety and Handling Precautions
This compound is classified as a hazardous substance, fatal if swallowed, and suspected of causing cancer.[1][5][6][7][8] All handling procedures must be conducted in a designated containment area, such as a chemical fume hood, using appropriate personal protective equipment (PPE).[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves.[1] |
| Body Protection | Lab Coat | Impervious gown or lab coat.[1] |
| Eye Protection | Goggles / Shield | Safety goggles or a face shield must be worn.[1] |
| Respiratory | Respirator | For handling powder, a NIOSH/MSHA-approved respirator is necessary to avoid inhalation.[1] |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids apart. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water and call a poison center or doctor immediately. Do NOT induce vomiting.[1][8]
-
Spills: Ventilate the area and wear full PPE. Cover the spill with an absorbent material. For larger spills, covering with dry lime or soda ash is recommended. All cleanup materials must be disposed of as hazardous waste.[1]
Solubility and Stability
The solubility and stability of this compound are highly dependent on the solvent, pH, and storage conditions.[1] It undergoes rapid degradation in acidic solutions (pH < 6.0) and is most stable in aqueous solutions at a pH range of 6-9.[2] Solutions should also be protected from light as the compound is light-sensitive.[1][2]
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | 0.5 mg/mL[1][2][3] |
| Ethanol | 1 mg/mL[1][3] |
| DMSO | 15 mg/mL[1][3] |
| PBS (pH 7.2) | ≤ 1.5 mM[4] |
Table 3: Stability of Reconstituted this compound Solutions
| Concentration | Diluent / Solvent | Storage Temperature | Stability Duration |
| 0.5 mg/mL | Sterile Water for Injection | 2-8°C (Refrigerated) | Up to 14 days[1] |
| 0.5 mg/mL | Sterile Water for Injection | Room Temperature | Up to 7 days[1] |
| 0.4 mg/mL | 0.9% Normal Saline | Room Temperature | Up to 24 hours[1][9] |
| 0.6 mg/mL | 0.9% Normal Saline | Room Temp. & Refrigerated | Up to 4 days[9] |
| 0.8 mg/mL | Sterile Water for Injection | Room Temperature | Up to 4 days (precipitates after 1 day at 4°C)[9] |
| 1.0 mg/mL | Phosphate-Buffered Saline | Room Temperature | At least 7 days (rapidly precipitates under refrigeration)[9] |
| General Guide | Aqueous solutions (pH 6-9) | 0-5°C | Up to 1 week[2] |
| General Guide | DMSO | -20°C | Recommended for aliquots to avoid freeze-thaw cycles[4] |
Experimental Protocols
Protocol 1: Preparation of 0.5 mg/mL this compound Stock Solution in Water
Objective: To prepare a sterile 0.5 mg/mL stock solution of this compound for use in aqueous-based cell culture experiments.
Materials:
-
This compound powder (CAS 50-07-7)[10]
-
Sterile, nuclease-free water or Sterile Water for Injection[1][10]
-
Sterile 0.22 µm syringe filter[10]
-
Sterile conical tubes and microcentrifuge tubes[10]
-
Calibrated balance
-
Appropriate PPE (see Table 1)
Procedure:
-
Preparation: All procedures should be performed in a sterile environment, such as a biological safety cabinet or a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder.[10] For example, to make 10 mL of a 0.5 mg/mL solution, weigh 5 mg of this compound.
-
Reconstitution: Aseptically add the sterile water to the vial containing the this compound powder to achieve a final concentration of 0.5 mg/mL.
-
Dissolving: Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.[1] If the product does not dissolve immediately, allow it to stand at room temperature until a clear, bluish solution is obtained.[1][3]
-
Sterilization: To ensure sterility, filter the solution through a sterile 0.22 µm syringe filter into a sterile conical tube.[3][10]
-
Labeling: Clearly label the tube with the compound name, concentration (0.5 mg/mL), date of preparation, and appropriate hazard warnings.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.[4][10]
-
Storage: Store the aliquots at 2-8°C, protected from light.[1][10] Aqueous solutions are generally stable for up to one week under these conditions.[2][10] Discard any solution that shows signs of precipitation.[2][10]
Visualized Workflow and Mechanism
// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="1. Weigh Powder\nin Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reconstitute [label="2. Add Solvent\n(e.g., Sterile Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="3. Gently Mix\nto Dissolve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="4. Sterile Filter\n(0.22 µm)", fillcolor="#FBBC05", fontcolor="#202124"]; aliquot [label="5. Aliquot into\nSingle-Use Tubes", fillcolor="#34A853", fontcolor="#FFFFFF"]; store [label="6. Store Properly\n(e.g., 2-8°C, dark)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Ready for Use", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> weigh [color="#5F6368"]; weigh -> reconstitute [color="#5F6368"]; reconstitute -> dissolve [color="#5F6368"]; dissolve -> filter [color="#5F6368"]; filter -> aliquot [color="#5F6368"]; aliquot -> store [color="#5F6368"]; store -> end [color="#5F6368"]; }
Caption: Workflow for Preparing this compound Stock Solution.
// Nodes MMC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Activation [label="Reductive\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="Double-Stranded DNA", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder]; Crosslink [label="DNA Cross-linking", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of\nDNA Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Cell Cycle Arrest\n& Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MMC -> Activation; Activation -> Crosslink; DNA -> Crosslink [arrowhead=none]; Crosslink -> Inhibition; Inhibition -> Apoptosis; }
Caption: Simplified Mechanism of Action of this compound.
Disposal Procedures
All materials that have come into contact with this compound, including vials, syringes, gloves, filters, and contaminated labware, must be treated as hazardous chemotherapy waste.[1] These items must be disposed of in designated, clearly labeled hazardous waste containers in accordance with institutional and local environmental regulations.[1] Contaminated washing water should be retained and disposed of properly, not released into drains.[5][11]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. himedialabs.com [himedialabs.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. carlroth.com [carlroth.com]
- 6. moltox.com [moltox.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemos.de [chemos.de]
- 9. Solubilization and Stability of this compound Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. carlroth.com [carlroth.com]
Mitomycin C Assay for DNA Damage Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitomycin C (MMC) is a potent antitumor antibiotic that induces DNA damage, primarily through the formation of interstrand crosslinks (ICLs).[1][2] This covalent linkage of the two strands of the DNA double helix is a highly cytotoxic lesion that can block essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[1][3] Consequently, accurate quantification of MMC-induced DNA damage is crucial for assessing the efficacy of MMC-based chemotherapies, understanding DNA repair mechanisms, and for general genotoxicity testing.
These application notes provide detailed protocols for three widely used assays to quantify DNA damage induced by this compound: the modified alkaline Comet assay, the γ-H2AX immunofluorescence assay, and the alkaline elution assay.
Mechanism of Action of this compound
This compound is a bioreductive agent, meaning it requires enzymatic reduction to become an active alkylating agent.[1] Once activated, it can alkylate DNA at the N7 position of guanine (B1146940). This can result in the formation of mono-adducts, but more critically, it can react with a second guanine on the opposite DNA strand to form an interstrand crosslink.[1] The repair of these ICLs is a complex process involving multiple DNA repair pathways, including components of nucleotide excision repair (NER) and homologous recombination.[4][5] The processing of ICLs can lead to the formation of DNA double-strand breaks (DSBs) as repair intermediates, which in turn trigger a robust DNA damage response (DDR).[6]
Key Assays for Quantifying this compound-Induced DNA Damage
Modified Alkaline Comet Assay for DNA Interstrand Crosslinks
The standard alkaline Comet assay (or single-cell gel electrophoresis) is a sensitive method for detecting DNA single- and double-strand breaks. However, to detect ICLs induced by agents like MMC, a modification is necessary.[3][7] ICLs themselves do not cause DNA fragmentation and, in fact, impede the migration of DNA during electrophoresis. The modified protocol introduces a secondary DNA damaging agent (e.g., hydrogen peroxide or ionizing radiation) to induce a known number of random strand breaks.[3] In the presence of ICLs, the migration of these fragmented DNA strands is restricted, leading to a smaller "comet tail" compared to control cells treated only with the secondary damaging agent. The reduction in the comet tail moment or the percentage of DNA in the tail is, therefore, proportional to the number of ICLs.[3][8]
Caption: Workflow for the modified alkaline Comet assay to detect MMC-induced ICLs.
This protocol is adapted from methodologies described for detecting MMC-induced DNA crosslinks.[3]
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with varying concentrations of this compound for a defined period (e.g., 3 hours). Include a vehicle-treated control.
-
-
Induction of Strand Breaks:
-
After MMC treatment, wash the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Induce a fixed level of DNA strand breaks by treating the cells with a freshly prepared solution of 100 µM H₂O₂ on ice for 15 minutes.[3]
-
Include a positive control for strand breaks (cells treated with H₂O₂ only).
-
-
Comet Assay Procedure:
-
Embed the cells in low melting point agarose on microscope slides.
-
Lyse the cells overnight in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh).[3]
-
Perform alkaline unwinding of the DNA in an electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes.[3]
-
Conduct electrophoresis at a constant voltage (e.g., 25 V) and amperage (e.g., 300 mA) for 20-30 minutes.[3]
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Data Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to determine the percentage of DNA in the tail (% Tail DNA) or the tail moment.
-
A decrease in % Tail DNA in MMC-treated cells compared to the H₂O₂-only control indicates the presence of interstrand crosslinks.[3]
-
| Cell Line | MMC Concentration (µM) | Secondary Damage | % DNA in Tail (Mean ± SD) | Reference |
| TK-6 | 0 | 100 µM H₂O₂ | 45.2 ± 5.1 | Fictional Data based on[3] |
| TK-6 | 10 | 100 µM H₂O₂ | 32.8 ± 4.5 | Fictional Data based on[3] |
| TK-6 | 20 | 100 µM H₂O₂ | 21.5 ± 3.9 | Fictional Data based on[3] |
| RT4 | 0 µg/ml | 4 Gy γ-radiation | Not specified | [8] |
| RT4 | 5 µg/ml | 4 Gy γ-radiation | Reduced migration | [8] |
| RT4 | 50 µg/ml | 4 Gy γ-radiation | Further reduced migration | [8] |
| RT4 | 200 µg/ml | 4 Gy γ-radiation | Markedly reduced migration | [8] |
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
The phosphorylation of the histone variant H2AX at serine 139, termed γ-H2AX, is an early cellular response to the formation of DNA double-strand breaks (DSBs).[9] While MMC directly causes ICLs, the cellular processing and repair of these crosslinks can lead to the formation of DSBs as intermediates.[6] Therefore, the quantification of γ-H2AX foci by immunofluorescence microscopy serves as a sensitive and specific surrogate marker for MMC-induced DNA damage that has progressed to the DSB stage.[10]
Caption: Workflow for γ-H2AX immunofluorescence assay to detect DSBs.
This protocol is based on standard immunofluorescence procedures for γ-H2AX detection.[9]
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a petri dish.
-
Treat cells with the desired concentrations of this compound for a specified duration.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding with 5% BSA in PBS for 30 minutes at room temperature.[9]
-
Incubate the cells with a primary antibody against γ-H2AX (e.g., diluted 1:200 in 5% BSA/PBS) overnight at 4°C.[9]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).
-
| Cell Line/Tissue | MMC Treatment | Time Point | γ-H2AX Level (Fold Change or % of Total H2AX) | Reference |
| Human Lymphocytes | 0.3 µM | 2 h | ~8 foci/nucleus | [11] |
| Human Lymphocytes | 1 µM | 2 h | ~26 foci/nucleus | [11] |
| Human Lymphocytes | 3 µM | 2 h | ~45 foci/nucleus | [11] |
| Human Lymphocytes | 6 µM | 2 h | ~49 foci/nucleus | [11] |
| Mouse Bone Marrow | 2 mg/kg | 2-4 h | Peak increase, then decrease | [6][12] |
| Mouse Spleen | 2 mg/kg | 2-4 h | Peak increase, then decrease | [6][12] |
| Mouse Liver | 2 mg/kg | 24 h | Moderate increase, then slight decrease | [6][12] |
| Mouse Stomach | 2 mg/kg | 24 h | Moderate increase, then slight decrease | [6][12] |
Alkaline Elution Assay for DNA Crosslinks
The alkaline elution assay is a sensitive technique for measuring DNA strand breaks and crosslinks. To specifically measure ICLs, cells are typically irradiated to introduce a known frequency of single-strand breaks before lysis. The principle is that ICLs will retard the elution of DNA from a filter under denaturing alkaline conditions. The rate of elution is inversely proportional to the number of crosslinks. This assay can also be adapted to measure DNA-protein crosslinks.[13]
Caption: Workflow for the alkaline elution assay to detect MMC-induced ICLs.
This protocol is a generalized procedure based on the principles of the alkaline elution technique.[13][14]
-
Cell Culture and Labeling:
-
Culture cells and label their DNA with a radioactive precursor (e.g., [¹⁴C]thymidine) for several cell cycles.
-
Treat the labeled cells with various concentrations of this compound.
-
-
Induction of Single-Strand Breaks:
-
After MMC treatment, irradiate the cells with a low dose of X-rays (e.g., 3 Gy) on ice to introduce a controlled number of single-strand breaks.
-
-
Elution Procedure:
-
Load the cells onto a polycarbonate filter.
-
Lyse the cells on the filter using a lysis solution (e.g., containing SDS and proteinase K).
-
Elute the DNA from the filter with an alkaline buffer (e.g., pH 12.1) at a constant flow rate.
-
Collect fractions of the eluate at regular time intervals.
-
-
DNA Quantification and Data Analysis:
-
Quantify the amount of DNA in each fraction and the DNA remaining on the filter using liquid scintillation counting.
-
Plot the fraction of DNA remaining on the filter versus the elution time.
-
A slower elution rate in MMC-treated cells compared to the irradiated control indicates the presence of DNA interstrand crosslinks.
-
| Cell Line | MMC Concentration (µM) for 1h | Crosslink Type | Observation | Reference |
| L1210 | Dose-dependent | Interstrand Crosslinks (ISC) | Rapid formation, 50% repaired in 32h | [13] |
| 8226 | Dose-dependent | Interstrand Crosslinks (ISC) | Rapid formation | [13] |
| L1210 | Dose-dependent | DNA-Protein Crosslinks (DPC) | Rapid formation | [13] |
| 8226 | Dose-dependent | DNA-Protein Crosslinks (DPC) | Rapid formation | [13] |
This compound-Induced DNA Damage Response Signaling
The presence of MMC-induced ICLs triggers a complex DNA damage response (DDR) signaling cascade. The stalling of replication forks at the site of an ICL is a key initiating event. This leads to the activation of the ATR (Ataxia-Telangiectasia and Rad3-related) kinase.[10] ATR then phosphorylates a number of downstream targets, including the checkpoint kinase Chk1, to initiate cell cycle arrest, typically in the S-phase, allowing time for DNA repair.[10][15] The repair process itself can generate DSBs, which in turn activate the ATM (Ataxia-Telangiectasia Mutated) kinase.[16] Both ATM and ATR contribute to the phosphorylation of H2AX, amplifying the damage signal.[6][16]
Caption: Simplified signaling pathway of the DNA damage response to MMC-induced ICLs.
Conclusion
The choice of assay for quantifying this compound-induced DNA damage depends on the specific research question. The modified alkaline Comet assay is a sensitive method for the direct detection of ICLs at the single-cell level. The γ-H2AX immunofluorescence assay provides a robust measure of the downstream consequence of ICL processing, namely the formation of DSBs, and is well-suited for high-throughput screening. The alkaline elution assay is a classic and sensitive method for quantifying both DNA-DNA and DNA-protein crosslinks. By employing these detailed protocols and understanding the underlying cellular responses, researchers can accurately quantify the genotoxic effects of this compound and gain valuable insights into DNA damage and repair.
References
- 1. Repair of this compound mono- and interstrand cross-linked DNA adducts by UvrABC: a new model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nucleotide Excision Repair- and Polymerase η-Mediated Error-Prone Removal of this compound Interstrand Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of the alkaline Comet assay to allow simultaneous evaluation of this compound-induced DNA cross-link damage and repair of specific DNA sequences in RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the S phase DNA damage checkpoint by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantitative analysis of γH2AX reveals distinct responses in multiple mouse organs after administration of this compound or ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactions of this compound with mammalian DNA detected by alkaline elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Cellular Senescence with Mitomycin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing cellular senescence using Mitomycin C, a potent DNA crosslinking agent. Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging, tumor suppression, and tissue remodeling. Understanding and manipulating this process is vital for research in these areas and for the development of novel therapeutics.
This compound treatment offers a reliable method for inducing a senescence-like phenotype in a variety of cell types. The following protocols detail the preparation of this compound, treatment of cells, and subsequent analysis of senescence markers.
Mechanism of Action
This compound is an alkylating agent that crosslinks DNA, leading to the inhibition of DNA synthesis and the induction of DNA damage. This damage triggers a DNA damage response (DDR), activating key signaling pathways that lead to cell cycle arrest and the establishment of the senescent phenotype. A critical pathway involves the activation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2] Persistent DNA replication stress caused by low concentrations of this compound can lead to irreversible senescence.[3][4]
Data Presentation: this compound Treatment Parameters for Senescence Induction
The optimal concentration and duration of this compound treatment for inducing senescence can vary depending on the cell type. The following table summarizes conditions reported in the literature.
| Cell Type | This compound Concentration | Treatment Duration | Observed Senescence Markers | Reference |
| Human Non-Small Cell Lung Carcinoma (A549) | 0.01 - 0.02 µg/mL | 6 days | γH2AX, p21WAF1 expression, decreased EdU incorporation | [3][4][5][6] |
| Human Alveolar Type II-like Epithelial Cells | 37.5 - 300 nM | Not Specified | Enhanced phosphorylation of GSK3β (S9) | [1] |
| Human Tenon's Fibroblasts (HTFs) | 0.02 µM and 0.2 µM | Not Specified | Enlarged morphology, SA-β-gal accumulation, SAHF formation, increased p16INK4a and p21CIP1/WAF1 expression | [7] |
| Human Dermal Fibroblasts (HDF) | Non-cytotoxic concentrations | Not Specified | Enlarged morphology, SA-β-galactosidase activity, cell cycle arrest, increased ROS production | [8] |
| Primary Mesenchymal Stromal Cells (MSCs) | 1.5 µg/mL | 18 hours | Increased SA-β-gal activity, elevated ROS, expression of SASP, upregulation of p21 and p53 | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound (powder)
-
Solvent: Sterile, nuclease-free water or DMSO.
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of 0.5 mg/mL in sterile water or DMSO.
-
Aliquot the stock solution into light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year. Avoid repeated freeze-thaw cycles.
-
Induction of Senescence with this compound
-
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Plate cells at an appropriate density in a culture vessel and allow them to adhere overnight.
-
The following day, dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed complete growth medium.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired duration (e.g., 18 hours to 6 days), depending on the cell type and desired level of senescence.[2][4]
-
After the treatment period, aspirate the this compound-containing medium and wash the cells twice with sterile PBS.
-
Add fresh, pre-warmed complete growth medium to the cells.
-
Culture the cells for an additional period (e.g., 3-10 days) to allow for the full development of the senescent phenotype.[2]
-
Assessment of Senescence Markers
A combination of markers is recommended for confirming the senescent state.[9]
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
SA-β-gal activity, detectable at pH 6.0, is a widely used biomarker for senescent cells.[10][11]
-
Materials:
-
Fixation solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
-
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 3-5 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C in a non-CO₂ incubator for 12-16 hours, or until a blue color develops in the senescent cells.[12] Protect from light.
-
Observe the cells under a bright-field microscope. Senescent cells will appear blue.
-
Immunofluorescence for Senescence Markers (e.g., γ-H2AX, p21)
Immunofluorescence can be used to detect the presence and localization of key senescence-associated proteins.
-
Materials:
-
Cells grown on coverslips
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Blocking solution: 1% BSA in PBS
-
Primary antibodies (e.g., anti-γ-H2AX, anti-p21)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
-
Procedure:
-
Wash cells on coverslips once with PBS.
-
Fix with 4% PFA for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.[13]
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
-
RT-qPCR for Senescence-Associated Gene Expression
Quantitative real-time PCR (RT-qPCR) can measure the mRNA levels of genes associated with senescence, such as CDKN1A (p21) and CDKN2A (p16INK4a).[9][14]
-
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CDKN1A, CDKN2A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
-
Procedure:
-
Isolate total RNA from control and this compound-treated cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using a real-time PCR system. Set up reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the treated cells compared to the control cells.
-
Visualizations
References
- 1. Mitomycin induces alveolar epithelial cell senescence by down-regulating GSK3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Persistent DNA damage caused by low levels of this compound induces irreversible cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent DNA damage caused by low levels of this compound induces irreversible cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifibrotic role of low-dose mitomycin-c-induced cellular senescence in trabeculectomy models | PLOS One [journals.plos.org]
- 8. A drug-induced accelerated senescence (DIAS) is a possibility to study aging in time lapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. telomer.com.tr [telomer.com.tr]
- 12. buckinstitute.org [buckinstitute.org]
- 13. sentragortech.com [sentragortech.com]
- 14. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mitomycin C in Combination with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitomycin C (MMC), a potent antitumor antibiotic derived from Streptomyces caespitosus, functions as a DNA alkylating agent, leading to inter- and intra-strand DNA cross-links and subsequent inhibition of DNA synthesis and cell death.[1][2] While effective as a monotherapy in certain contexts, its therapeutic potential is significantly enhanced when used in combination with other chemotherapeutic agents. This document provides detailed application notes and protocols for the use of this compound in combination therapies across various cancer types, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in combination with other chemotherapeutic agents in both clinical and preclinical settings.
Table 1: Clinical Efficacy of this compound Combination Therapies
| Cancer Type | Combination Agents | Key Findings | Reference |
| Anal Carcinoma | 5-Fluorouracil (5-FU) + Radiotherapy | Standard of care; high complete response rates (94-95%).[3] | |
| Bladder Cancer (NMIBC) | Bacillus Calmette-Guérin (BCG) | Combination associated with a decreased risk of recurrence and progression compared to BCG alone.[4] | |
| Breast Cancer | Doxorubicin (B1662922) | Response rates of approximately 50% in patients not previously exposed to doxorubicin.[4] | |
| Vinorelbine | Objective response rate of 40% in patients with anthracycline-pretreated metastatic breast cancer.[5] | ||
| Capecitabine | Median time to progression of 9.3 months in patients with metastatic breast cancer previously treated with anthracyclines and taxanes.[6] | ||
| Colorectal Cancer | Capecitabine | Overall response rate of 38% in previously untreated patients with advanced colorectal cancer.[7] | |
| 5-Fluorouracil (5-FU) | Synergistic effects observed in vitro.[8] | ||
| Gastric Cancer | Cisplatin (B142131) + 5-Fluorouracil | Overall response rate of 48.1% in patients with advanced or recurrent gastric cancer.[9] | |
| Doxorubicin + 5-Fluorouracil (FAM regimen) | 42% partial response rate in patients with advanced measurable gastric cancer.[10] | ||
| Non-Small Cell Lung Cancer | Cisplatin + 5-Fluorouracil | 40% major response rate in patients with advanced NSCLC.[11] |
Table 2: Preclinical Efficacy of this compound Combination Therapies
| Cancer Model | Combination Agent | Key Findings | Reference |
| Murine Leukemia (L1210) | Methotrexate (B535133) | 172% increase in lifespan with the combination compared to 42% with MMC alone and 96% with Methotrexate alone.[12] | |
| Murine Leukemia (P388) | Cyclophosphamide (B585) | 75% rate of long-term survivors with the combination compared to no survivors with the best single agent.[12] | |
| Human Gastric Cancer Xenografts | Cisplatin | Synergistic antitumor activity observed; sequence of MMC followed by cisplatin showed higher activity in one model.[13] | |
| EMT6 Mouse Mammary Cancer | Doxorubicin | Intratumoral co-administration of MMC and Doxorubicin microspheres resulted in a 185% tumor growth delay.[14] | |
| Bladder Cancer Cells (T24, UMUC3) | Chidamide | Synergistic cytotoxic effect and induction of apoptosis.[15] | |
| Basal Cell Carcinoma Cells | 5-Fluorouracil | MMC alone (0.00312 mg/mL) was more effective in inducing apoptosis than the combination.[7][16] |
Experimental Protocols
In Vitro Cytotoxicity and Synergy Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Target cancer cell line (e.g., MCF-7 for breast cancer, MKN-45 for gastric cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and combination agent(s)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[17]
-
Drug Treatment: Treat cells with serial dilutions of this compound, the combination agent, and the combination of both for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.[18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment.
-
2. Checkerboard Assay for Synergy Analysis
This method is used to evaluate the interaction between two drugs.
-
Protocol:
-
Prepare serial dilutions of this compound (Drug A) and the combination agent (Drug B) in a 96-well plate. Drug A is typically diluted horizontally, and Drug B is diluted vertically.
-
Inoculate the wells with a suspension of the target cancer cells.
-
Incubate the plate for the desired period.
-
Assess cell viability using an appropriate method (e.g., MTT assay).
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy is indicated by a FICI ≤ 0.5, additivity by 0.5 < FICI ≤ 4, and antagonism by FICI > 4.[19]
-
-
3. Chou-Talalay Method for Synergy Quantification
This method provides a more quantitative analysis of drug interactions.
-
Protocol:
-
Determine the dose-response curves for this compound and the combination agent individually and in combination (at a constant ratio).
-
Use the median-effect equation to analyze the data.[20]
-
Calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[20][21] Computer software such as CompuSyn can be used for this analysis.[21]
-
In Vivo Tumor Xenograft Studies
1. Human Gastric Cancer Xenograft Model
-
Animal Model: BALB/c nu/nu mice.[13]
-
Tumor Implantation: Subcutaneously implant human gastric cancer cells (e.g., St-40 or SC-1-NU) into the mice.[13]
-
Treatment Protocol:
-
When tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer drugs via the desired route (e.g., intraperitoneally). Dosing schedules can be varied (e.g., simultaneous administration, or sequential administration with different timings).[13] For example, this compound at 2 or 4 mg/kg and cisplatin at 3 or 6 mg/kg.[13]
-
Monitor tumor growth by measuring tumor volume (e.g., (length × width²) / 2) at regular intervals.
-
Monitor animal weight and general health as indicators of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Excise tumors for further analysis (e.g., histology, biomarker analysis).
2. EMT6 Mouse Mammary Cancer Model
-
Animal Model: BALB/c mice.[14]
-
Tumor Implantation: Inject EMT6 mouse mammary cancer cells into the hind leg.[14]
-
Treatment Protocol:
-
Efficacy Endpoint: Calculate the tumor growth delay (TGD), which is the time for the tumor to reach a specific size in the treated group compared to the control group.[14]
Signaling Pathways and Mechanisms of Action
Synergistic Induction of DNA Damage: this compound and Doxorubicin
The combination of this compound and Doxorubicin has been shown to result in a supra-additive increase in DNA double-strand breaks in breast cancer cells.[1][4] This synergy is thought to arise from the interaction between the DNA cross-links induced by this compound and the topoisomerase II poisoning effect of Doxorubicin, leading to more extensive and irreparable DNA damage.[4]
Caption: Synergistic DNA damage by this compound and Doxorubicin.
Suppression of the Axl Signaling Pathway: this compound and Chidamide
In bladder cancer cells, the synergistic cytotoxic effect of this compound and the histone deacetylase (HDAC) inhibitor Chidamide is associated with the suppression of the Axl signaling pathway.[15] Axl is a receptor tyrosine kinase that promotes cell survival and proliferation. The combination therapy leads to the downregulation of Axl and its downstream effectors, such as claspin and survivin, ultimately promoting apoptosis.[15]
Caption: Axl pathway suppression by this compound and Chidamide.
Experimental Workflows
In Vitro Drug Combination Screening Workflow
A typical workflow for screening drug combinations in vitro involves a systematic process from experimental design to data analysis.
Caption: Workflow for in vitro drug combination screening.
In Vivo Xenograft Study Workflow
The evaluation of drug combinations in animal models follows a structured timeline to assess efficacy and toxicity.
Caption: Workflow for in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. On the synergistic effect of doxorubicin and this compound against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mitomycin and 5‐fluorouracil for second‐line treatment of metastatic squamous cell carcinomas of the anal canal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. In vitro preclinical models for a rational design of chemotherapy combinations in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. This compound combination therapy against murine tumor systems. Effectiveness with cyclophosphamide and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic antitumor activity of combination chemotherapy with this compound and cisplatin against human gastric cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo efficacy and toxicity of intratumorally delivered this compound and its combination with doxorubicin using microsphere formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chidamide and this compound exert synergistic cytotoxic effects against bladder cancer cells in vitro and suppress tumor growth in a rat bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting mitomycin C assay variability and inconsistency
Welcome to the Technical Support Center for Mitomycin C (MMC) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability and inconsistency in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in cytotoxicity between replicate wells treated with this compound?
A1: High variability between replicate wells in an MMC cytotoxicity assay can arise from several factors:
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers in each well, directly impacting the results. It is crucial to ensure thorough mixing of the cell suspension before and during plating.[1][2]
-
Edge Effects: The outer wells of a microplate are susceptible to increased evaporation, which can alter the concentration of MMC and affect cell growth. To mitigate this, it is recommended to avoid using the outer wells or to fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[1][2]
-
Pipetting Inaccuracies: Inconsistent pipetting of cells or MMC solutions can introduce significant variability. Regular calibration of pipettes and careful, consistent technique are essential.[2]
-
Incomplete Reagent Mixing: After adding assay reagents, ensure gentle but thorough mixing to avoid bubbles that can interfere with absorbance or fluorescence readings.[2]
Q2: My this compound dose-response curve is inconsistent between experiments. What are the likely causes?
A2: Inconsistency in dose-response curves across different experiments is a common issue and can often be attributed to the following:
-
Degradation of this compound Stock Solution: MMC is sensitive to light and can degrade over time, especially after being reconstituted.[3] It is best to prepare fresh stock solutions for each experiment, store aliquots at -20°C, and avoid repeated freeze-thaw cycles.[2] Always protect solutions from light.[2][4]
-
Variations in Cell Health and Passage Number: The physiological state of the cells can significantly influence their response to MMC. It is crucial to use cells within a consistent and low passage number range and to ensure they are in the exponential growth phase at the time of treatment.[2][5]
-
Fluctuations in Incubator Conditions: Variations in CO2 levels, temperature, and humidity can affect cell growth and drug efficacy. Regular calibration and monitoring of incubator conditions are important for reproducibility.[1][2]
-
Inconsistent Incubation Times: The cytotoxic effect of MMC is time-dependent. Strict adherence to the planned incubation times for all experiments is necessary for consistent results.[6]
Q3: What is the optimal way to prepare and store this compound stock solutions to ensure consistency?
A3: Proper preparation and storage of MMC are critical for reproducible results.
-
Solvent Choice: MMC is soluble in water (up to 0.5 mg/mL) and DMSO (up to 15 mg/mL).[2][4] For cell culture experiments, preparing a high-concentration stock solution in DMSO is common. The final DMSO concentration in the assay should typically not exceed 0.1% to avoid solvent toxicity.[2]
-
Storage Conditions: The powdered form of MMC should be stored at 2-8°C.[2][4] Reconstituted solutions in sterile water at 0.5 mg/mL are stable for up to 14 days when refrigerated (2-8°C) and protected from light, and for up to 7 days at room temperature.[4] However, for maximum consistency, preparing fresh solutions is recommended.[2] Precipitation can occur at lower temperatures, especially in saline solutions.[7][8][9]
-
Light Sensitivity: MMC is light-sensitive. Always protect stock solutions and working dilutions from light by using amber vials or wrapping containers in aluminum foil.[2][3][4]
Q4: Can the serum in my culture medium affect the cytotoxicity of this compound?
A4: Yes, components in serum can influence the activity of MMC. The presence of human serum has been shown to reduce the cytotoxicity of MMC in cultured human Tenon's fibroblasts.[1] Serum factors may inhibit MMC-induced apoptosis.[1] Therefore, it is important to maintain a consistent serum concentration across all experiments to ensure reproducibility.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between technical replicates | Uneven cell seeding.[2] Edge effects in multi-well plates.[1][2] Pipetting errors.[1][2] | Ensure thorough mixing of cell suspension before and during plating. Use reverse pipetting. Avoid using outer wells; fill them with sterile PBS or media to maintain humidity. Regularly calibrate pipettes and use fresh tips for each replicate. |
| Inconsistent IC50 values between experiments | Degradation of this compound stock solution.[2][3] Variation in cell passage number or health.[2][5] Fluctuation in incubator CO2 or temperature.[2] | Prepare fresh stock solutions for each experiment. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. Protect from light. Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase. Regularly calibrate and monitor incubator CO2 and temperature levels. |
| Low or no cytotoxic effect observed | Incorrect concentration calculation. Cell line is resistant to this compound.[2] Insufficient drug incubation time.[2] | Double-check all calculations for dilutions. Use a positive control cell line with known sensitivity to MMC. Investigate resistance mechanisms if necessary.[3] Perform a time-course experiment to determine the optimal treatment duration.[10] |
| 100% cell death in all treated wells | This compound concentration is too high.[1] Incubation time is too long.[1] | Perform a dose-response experiment with lower concentrations of MMC. Reduce the incubation time. |
| This compound precipitates in the culture medium | Exceeding the solubility limit of the drug in the medium. Interaction with components of the serum or medium.[6] | Prepare a fresh stock solution and ensure it is fully dissolved before adding it to the medium.[6] Consider reducing the final concentration. |
| Unexpected morphological changes in cells | Off-target effects of the drug.[6] Cellular stress response.[6] Solvent toxicity.[2] | Observe cell morphology at different time points and concentrations using microscopy. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).[2] |
Quantitative Data Summary
The effective concentration and IC50 values of this compound are highly dependent on the cell line, exposure time, and assay method used. The following tables provide examples of reported values to illustrate this variability.
Table 1: Effective Concentrations of this compound in Various In Vitro Studies
| Cell Line | Concentration Range | Exposure Time | Observed Effect | Reference |
| A549 (Non-small-cell lung cancer) | 10 µM - 300 µM | 24 hours | Concentration-dependent growth inhibition.[6][11] | [6][11] |
| EMT6 (Mouse mammary tumor) | 0.01 µM - 10 µM | 1 - 6 hours | Cytotoxicity, enhanced by hyperthermia.[6] | [6] |
| Rabbit Lens Epithelial Cells | 0.025 mg/ml - 0.1 mg/ml | 1 - 5 minutes | Inhibition of cell proliferation.[6] | [6] |
| Human Airway Granulation Fibroblasts | 0.1 mg/ml - 1.6 mg/ml | 5 minutes | Dose-dependent reduction in cell viability.[12] | [12] |
| M2 10B4 Murine Fibroblasts | 2 µg/mL - 20 µg/mL | 3 - 16 hours | Growth inhibition.[13] | [13] |
Table 2: Example IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 Value (µM) | Assay Conditions | Reference |
| HCT116 (Human colon carcinoma) | 6 µg/ml | 4 hours exposure, B23 translocation assay | [14] |
| HCT116b (MMC-resistant) | 10 µg/ml | 4 hours exposure, B23 translocation assay | [14] |
| HCT116-44 (Acquired MMC resistance) | 50 µg/ml | 4 hours exposure, B23 translocation assay | [14] |
| FANCA-deficient HNSCC | Varies | Not specified | [15] |
Note: IC50 values are highly dependent on the specific experimental conditions. It is crucial to determine the IC50 experimentally for your specific system.[6][16]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound powder
-
DMSO or sterile water for injection
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent.
-
Perform serial dilutions of the MMC stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[6]
-
Remove the medium from the wells and add 100 µL of the various MMC dilutions. Include untreated and vehicle-only control wells.[6]
-
-
Incubation:
-
MTT Assay:
-
At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][3]
-
For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[1]
-
For suspension cells, centrifuge the plate and then replace the medium with the solubilization solution.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[1]
-
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for determining the cytotoxicity of this compound.
This compound-Induced DNA Damage Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced DNA damage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubilization and Stability of this compound Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Stability of the Antitumor Drug this compound in Solutions for Intravesical Instillation | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 9. Solubilization and Stability of this compound Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. In vitro effects of this compound on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. This compound as an alternative to irradiation to inhibit the feeder layer growth in long-term culture assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of tumor cell sensitivity to this compound by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Variations in exposure to this compound in an in vitro colony-forming assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mitomycin C Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Mitomycin C (MMC) concentration for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antitumor antibiotic that acts as a potent DNA crosslinking agent.[1][2] After being activated within a cell, it forms covalent bonds with DNA, leading to the cross-linking of DNA strands.[1][2] This damage inhibits DNA replication and transcription, ultimately causing cell cycle arrest and inducing programmed cell death (apoptosis).[1][2]
Q2: What is a typical effective concentration range for this compound?
The effective concentration of this compound varies significantly depending on the cell line and the experimental objective. For inducing cell cycle arrest in cancer cell lines, concentrations can range from 0.01 µg/mL to 10 µg/mL.[3] For the inactivation of feeder layers, a concentration of 10 µg/mL for 2-3 hours is commonly used.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[3][4]
Q3: How does this compound induce cell cycle arrest and apoptosis?
This compound-induced DNA damage triggers the DNA damage response (DDR) pathway, which can lead to cell cycle arrest, primarily at the G1/S transition or within the S phase.[3][5] This arrest prevents the cell from replicating its damaged DNA. If the DNA damage is too severe to be repaired, the cell will undergo apoptosis. MMC can induce apoptosis through both p53-dependent and p53-independent pathways, often involving the activation of caspases, which are key executioner proteins in programmed cell death.[2][6][7][8]
Q4: What factors influence the optimal this compound concentration and incubation time?
Several factors can affect the efficacy of this compound:
-
Cell Type: Different cell lines exhibit varying sensitivities to MMC.[1]
-
This compound Concentration: Higher concentrations generally require shorter incubation times to achieve the desired effect.[1]
-
Incubation Time: The cytotoxic effect of this compound is time-dependent.[9]
-
Assay Objective: The goal of the experiment (e.g., cell cycle arrest vs. complete cell death) will dictate the optimal conditions.[1]
-
pH of Culture Medium: A lower pH (6.0-7.0) can increase the sensitivity of cells to MMC.[1][10]
Q5: Why am I seeing high cytotoxicity in my untreated control wells?
High cytotoxicity in control wells is likely unrelated to this compound. Potential causes include:
-
Unhealthy cells: Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Contamination: Check for microbial contamination, including mycoplasma.
-
Solvent toxicity: If using a solvent like DMSO, ensure the final concentration is not toxic to the cells by including a vehicle-only control group.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| This compound precipitates in the culture medium. | - Exceeding the solubility limit of the drug.- Interaction with media components. | - Prepare a fresh stock solution and ensure it is fully dissolved before use.- Consider reducing the final concentration or testing a different solvent.[4] |
| Inconsistent IC50 values between experiments. | - Degradation of this compound stock solution.- Variation in cell passage number or health.- Fluctuations in incubator conditions. | - Prepare fresh stock solutions for each experiment and protect them from light.- Use cells within a consistent passage number range and ensure they are in the exponential growth phase.- Regularly calibrate and monitor incubator CO2 and temperature.[9] |
| Low or no cytotoxic effect observed. | - Incorrect concentration calculation.- Insufficient drug incubation time.- Cell line resistance. | - Double-check all dilution calculations.- Perform a time-course experiment to determine the optimal treatment duration.- Use a cell line with known sensitivity as a positive control.[9] |
| Unexpected changes in cell morphology. | - Off-target effects of the drug.- Cellular stress response.- Solvent toxicity. | - Observe cell morphology at different time points and concentrations using microscopy.- Compare with known morphological changes induced by MMC in similar cell lines from the literature.- Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).[4][9] |
| High variability between replicate wells. | - Uneven cell seeding.- Pipetting errors.- Edge effects in the culture plate. | - Ensure a homogeneous cell suspension before and during plating.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate, or fill them with sterile PBS.[4] |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration Range | Exposure Time | Observed Effect | Reference |
| A549 (Non-small-cell lung cancer) | 10 µM - 300 µM | 24 hours | Concentration-dependent growth inhibition | [4][5] |
| EMT6 (Mouse mammary tumor) | 0.01 µM - 10 µM | 1 - 6 hours | Cytotoxicity, enhanced by hyperthermia | [4] |
| MCF-7 (Breast cancer) | 50 µM - 75 µM | 24 hours | Dephosphorylation of p21WAF1/CIP1 | [4] |
| Rabbit Lens Epithelial Cells | 0.025 mg/ml - 0.1 mg/ml | 1 - 5 minutes | Inhibition of cell proliferation | [4] |
| Basal Cell Carcinoma | 0.00312 mg/mL | 72 hours | Apoptosis induction | [11][12] |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 Value | Notes | Reference |
| PC3 (Prostate cancer) | ~0.14 µM | Highly potent | [2] |
| Various Cell Lines | Highly variable | IC50 values are highly dependent on the specific cell line, assay conditions (e.g., incubation time, cell density), and experimental protocol used. It is strongly recommended to determine the IC50 experimentally for your specific system. | [4][13] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile PBS or DMSO
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[1][4]
-
Drug Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent. Perform serial dilutions in culture medium to create a range of concentrations. It is advisable to start with a wide range (e.g., 0.01 µM to 1000 µM) to determine the effective range.[1][4]
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.[4]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[4]
-
MTT Assay:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1][3]
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[4][14]
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (typically around 490-570 nm) using a microplate reader.[4][14]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.[1][4]
-
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including any floating cells) and centrifuge.[15]
-
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately (within 1 hour).
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. apexapoptosis.com [apexapoptosis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro effects of this compound on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of mitomycin-induced apoptosis in cultured corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and caspase-8 and -9 processing through a caspase-3 and Fas-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis in a caspases-dependent and Fas/CD95-independent manner in human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sensitivity of cell lines to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the effective doses of this compound, 5-fluorouracil, and their combination on cultivated basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. bosterbio.com [bosterbio.com]
Mitomycin C Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Mitomycin C in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability in aqueous solutions?
A1: this compound is most stable in aqueous solutions with a pH between 7 and 8.[1] Significant degradation occurs in acidic conditions (pH < 6.0).[2][3][4] At a pH below 7, this compound is converted to 1-hydroxy-2,7-diaminomitosanes, while at a pH above 7, it hydrolyzes to 7-hydroxymitosane.[1]
Q2: How does temperature affect the stability of this compound solutions?
A2: Temperature is a critical factor in the stability of this compound solutions. Refrigerated (2-8°C) or frozen storage significantly enhances stability compared to room temperature.[5][6] Storing solutions at room temperature for extended periods can lead to considerable degradation.[5] For instance, in water at 25°C, this compound loses 10% of its potency in about 40 days.[1]
Q3: What is the stability of this compound in common laboratory solvents and infusion fluids?
A3: The stability of this compound varies depending on the solvent. It is soluble in water (0.5 mg/mL), ethanol (B145695) (1 mg/mL), and DMSO (15 mg/mL).[2][7] When diluted in intravenous fluids at room temperature to a concentration of 20-40 mcg/mL, its stability is as follows: 3 hours in 5% dextrose injection, 12 hours in 0.9% sodium chloride injection, and 24 hours in sodium lactate (B86563) injection.[1] It is important to note that solutions reconstituted in 0.9% Sodium Chloride can degrade rapidly at room temperature due to the acidic nature of the saline solution.[5]
Q4: Should I be concerned about light exposure when working with this compound solutions?
A4: Yes, this compound solutions should be protected from light as the compound is susceptible to light-induced degradation.[2][4] Always store stock solutions and working solutions in the dark or in light-protecting containers.
Q5: What are the primary degradation products of this compound in aqueous solutions?
A5: The degradation of this compound in aqueous solutions leads to the formation of various products, including mitosenes and mitosanes.[8] Under acidic conditions, the primary degradation products are cis- and trans-hydroxymitosenes.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low bioactivity of this compound in an experiment. | Degradation of the this compound stock solution due to improper storage conditions (e.g., acidic pH, room temperature, light exposure).[4][5] | 1. Prepare fresh this compound solutions for each experiment. 2. Ensure the pH of the solvent is within the optimal range (pH 7-8).[5] 3. Store stock solutions at 2-8°C for short-term use or frozen for long-term storage, protected from light.[2][5] 4. Verify the stability of your specific formulation using a suitable analytical method like HPLC.[5] |
| Visible precipitate in the thawed this compound solution. | Crystallization of this compound upon freezing and thawing. This has been observed to occur at -20°C.[5] Precipitated solutions have been reported to be toxic.[4][5] | Do not use the solution.[5] Prepare a fresh solution. To minimize precipitation, consider freezing at -30°C instead of -20°C.[5] |
| Inconsistent experimental results when using the same this compound stock solution over time. | Gradual degradation of this compound in the stock solution. | 1. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[10] 2. Re-evaluate the concentration of the stock solution periodically using a validated analytical method. |
| Rapid color change of the this compound solution. | This can indicate degradation, especially under acidic conditions or upon exposure to light. | Discard the solution and prepare a fresh one, ensuring proper pH and light protection. |
Quantitative Data Summary
Table 1: Stability of this compound in Various Solvents and IV Fluids
| Solvent/IV Fluid | Concentration | Storage Temperature | Stability (Time to 10% degradation) | Reference |
| Water | Not Specified | 25°C | ~40 days | [1] |
| 5% Dextrose Injection | 20-40 mcg/mL | Room Temperature | 3 hours | [1] |
| 0.9% Sodium Chloride Injection | 20-40 mcg/mL | Room Temperature | 12 hours | [1] |
| Sodium Lactate Injection | 20-40 mcg/mL | Room Temperature | 24 hours | [1] |
| Water for Injection | 0.5 mg/mL | 2-8°C | Up to 14 days | [2] |
| Water for Injection | 0.5 mg/mL | Room Temperature | Up to 7 days | [2] |
Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Remaining this compound after 24 hours | Reference |
| 3 | ~10% | [3] |
| 5 | ~30% | [3] |
| 7.4 | Stable | [3] |
| 8.5 | Stable | [3] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reconstitution: Aseptically reconstitute lyophilized this compound powder with Sterile Water for Injection to a desired concentration (e.g., 0.5 mg/mL).[2][7] Ensure the pH of the final solution is between 7 and 8 for optimal stability.
-
Filtration: Sterilize the stock solution by filtering it through a 0.22 µm sterile membrane filter.[7]
-
Aliquoting: Dispense the sterile stock solution into single-use, light-protecting vials.
-
Storage:
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Testing
This protocol provides a general guideline. Specific parameters may need to be optimized for your instrumentation and specific experimental needs.
-
Sample Preparation:
-
Prepare this compound solutions in the desired aqueous buffers at various pH values and concentrations.
-
Incubate the solutions at the specified temperatures (e.g., 4°C, 25°C, 37°C) and protect from light.
-
At predetermined time points, withdraw an aliquot of each sample.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.[5]
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good peak separation.
-
Detection: UV detection at a wavelength of approximately 365 nm is suitable for this compound.[5]
-
Injection Volume: Typically 10-20 µL.[5]
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Quantify the amount of this compound remaining in each sample at each time point by comparing the peak area to the calibration curve.
-
Calculate the percentage of this compound remaining over time to determine the degradation rate.
-
Visualizations
Caption: pH-dependent degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. EP0415430A1 - Stable solutions of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Diminishing the side effect of this compound by using pH-sensitive liposomes: in vitro characterization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. himedialabs.com [himedialabs.com]
- 8. researchgate.net [researchgate.net]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
common problems with mitomycin C stock solution preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitomycin C. Our aim is to address common challenges encountered during the preparation of this compound stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The choice of solvent depends on the intended application. For cell culture applications, Dimethyl Sulfoxide (DMSO) is frequently used to create a highly concentrated stock solution due to this compound's good solubility in this solvent.[1] For other applications, such as intravesical administration, sterile Water for Injection or normal saline are common diluents.[2] It is crucial to note that this compound has limited solubility in aqueous solutions, typically around 0.5 mg/mL in water.
Q2: What are the optimal storage conditions for a this compound stock solution?
A2: Lyophilized this compound powder should be stored at 2-8°C and protected from light. Once reconstituted, storage recommendations vary. For aqueous solutions, storage at 2-8°C for up to one week is generally suggested, provided the pH is between 6 and 9. However, precipitation can occur at refrigerated temperatures.[3][4] For long-term storage, stock solutions in DMSO can be stored at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] It is highly recommended to prepare aqueous working solutions fresh for each experiment.[5]
Q3: My this compound solution has a precipitate after refrigeration. Can I still use it?
A3: No, if a precipitate has formed in your this compound solution, it should not be used. The precipitated solution has been shown to be toxic to cells. A fresh solution should be prepared.
Q4: How sensitive is this compound to light?
A4: this compound is readily decomposed by light. Therefore, it is critical to protect both the lyophilized powder and the prepared solutions from light exposure by using amber-colored vials or by wrapping containers in foil.
Q5: What is the stability of this compound in an acidic solution?
A5: this compound undergoes rapid degradation in acidic solutions with a pH below 6.0. The greatest stability in aqueous solutions is observed at a pH between 7 and 8.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in the aqueous solvent. | 1. The concentration exceeds the solubility limit.2. The temperature of the solvent is too low. | 1. Prepare a less concentrated solution. The solubility in water is approximately 0.5 mg/mL.2. Gently warm the solution. For concentrations of 1.0 to 2.0 mg/mL in normal saline, incubation at 50°C for 50 minutes has been shown to be effective.[3][4][6] |
| A precipitate forms in the solution upon storage. | 1. The solution is supersaturated.2. The storage temperature is too low, causing the compound to fall out of solution. | 1. Prepare a fresh solution at a lower concentration.2. Store at a different temperature or prepare the solution fresh before each use. Note that refrigeration can cause precipitation in some aqueous solutions.[3][4] |
| The solution is initially clear but becomes cloudy over time. | 1. The compound is degrading into insoluble byproducts.2. The solution is interacting with components in the media. | 1. Due to its inherent instability, it is best to prepare solutions immediately before use.[5]2. Evaluate potential interactions with media components, especially if using complex media. |
| Inconsistent experimental results or loss of biological activity. | 1. Degradation of this compound in the stock or working solution.2. Adsorption of the compound to plasticware. | 1. Prepare fresh stock solutions for each experiment. Minimize the time the compound is in an aqueous solution, especially at 37°C.[5]2. Use low-protein-binding labware. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.5 mg/mL | |
| DMSO | ≤ 55 mM | [1] |
| Absolute Ethanol | ≤ 0.3 mM | [1] |
| PBS (pH 7.2) | ≤ 1.5 mM | [1] |
Table 2: Stability of this compound Solutions Under Different Conditions
| Concentration & Solvent | Storage Condition | Stability (Time to <10% degradation) | Reference |
| 1.0 mg/mL & 2.0 mg/mL in Normal Saline | Following incubation at 50°C for 50 min, stored at 37°C | Up to 5 hours | [3][4] |
| 0.8 mg/mL in Sterile Water for Injection | Room Temperature | Stable for up to 4 days | [3][4] |
| 0.8 mg/mL in Sterile Water for Injection | Refrigerated (4°C) | Precipitation observed after 1 day | [3][4] |
| 0.6 mg/mL in Normal Saline | Room Temperature or Refrigerated | Stable for up to 4 days | [3][4] |
| 1.0 mg/mL in PBS | Room Temperature | Stable for at least 7 days | [3][4] |
| 1.0 mg/mL in Water for Injections | 25°C, protected from light | 8 hours | [2] |
| 0.2 mg/mL in 0.9% Sodium Chloride | 25°C, protected from light | 10 hours | [2] |
| 0.4 mg/mL | Refrigerated for 2 weeks, then at room temperature | Significant degradation over 24 hours | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
This protocol provides a general method for preparing a concentrated this compound stock solution in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet.
-
Weighing: Accurately weigh the desired amount of lyophilized this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., to prepare a 10 mM stock solution from 1 mg of this compound, resuspend in 299 µL of DMSO).[1]
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use, sterile, and light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[1]
-
Working Solution Preparation: For cell culture experiments, dilute the stock solution into the culture medium immediately before use. Ensure the final DMSO concentration is non-toxic to the cells, typically below 0.1%.[1]
Protocol 2: Preparation of this compound Solution for Intravesical Instillation (Enhanced Solubility Method)
This protocol is adapted from a method designed to improve the solubility of higher concentrations of this compound in normal saline.[3][4][6]
-
Reconstitution: Reconstitute 40 mg of lyophilized this compound with 20 mL of normal saline in the original amber-colored vial to achieve a concentration of 2.0 mg/mL.
-
Incubation: Place the vial in a 50°C water bath for 50 minutes to facilitate dissolution. Intermittently swirl the vial to aid in dissolving the powder.
-
Visual Inspection: After incubation, carefully inspect the solution to ensure no visible particulates or crystals remain.
-
Storage and Use: If not for immediate use, the solution can be stored at 37°C for up to 5 hours while maintaining sufficient chemical and physical stability.[3][4]
Visualizations
Caption: Workflow for preparing a this compound stock solution for cell culture.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. sps.nhs.uk [sps.nhs.uk]
- 3. Solubilization and Stability of this compound Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
- 4. Solubilization and Stability of this compound Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Degradation of this compound Under Various Storage Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
improving reproducibility of mitomycin C experimental results
Welcome to the technical support center for Mitomycin C (MMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility of experimental results involving this potent antineoplastic agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antitumor antibiotic derived from the bacterium Streptomyces caespitosus.[1] It functions as a potent DNA crosslinking agent.[1][2] Following reductive activation within the cell, MMC's active metabolite forms covalent bonds with DNA, leading to interstrand crosslinks.[1][3] This damage inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][4][5]
Q2: My this compound dose-response curve is inconsistent between experiments. What are the likely causes?
A2: Inconsistent dose-response curves are a common issue and can often be traced back to several factors:
-
Drug Instability: this compound is sensitive to light and pH. It degrades rapidly in acidic solutions (pH < 6.0).[1][4][6][7] Ensure your stock solutions and dilutions are protected from light and that the pH of your culture medium is stable (typically between 7.2 and 7.4).[4]
-
Incorrect Drug Dilutions: Always prepare fresh serial dilutions from a validated stock solution for each experiment.[4] Variations in concentration, even small ones, can lead to significant differences in results.[8]
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase at the time of treatment.[4]
-
Incubator Conditions: Regularly calibrate and monitor your incubator's CO2 and temperature levels to ensure a stable environment.[4]
Q3: The cytotoxic effect of my this compound seems lower than expected. What could be the reason?
A3: Several factors can contribute to a perceived lack of this compound activity:
-
Cell Line Resistance: The cell line you are using may have inherent or acquired resistance to MMC.[4] Consider using a positive control cell line with known sensitivity to validate your experimental setup.
-
Insufficient Incubation Time: The cytotoxic effects of this compound are time-dependent. A time-course experiment is recommended to determine the optimal exposure period for your specific cell line.[4]
-
Drug Binding to Serum: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration available to the cells.[4]
-
Hypoxic Conditions: this compound is generally more toxic to cells under hypoxic (low oxygen) conditions.[9][10] Variations in oxygen levels during your experiment could affect the drug's potency.
Q4: I'm observing high variability between my technical replicates. What are some common causes?
A4: High variability in technical replicates often points to issues in the experimental procedure:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Techniques like reverse pipetting can help improve consistency.[4]
-
Edge Effects: In multi-well plates, the outer wells are prone to evaporation, leading to changes in media concentration. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[4]
-
Pipetting Errors: Regularly calibrate your pipettes to ensure accuracy. Use a new pipette tip for each replicate to prevent cross-contamination.[4]
-
Incomplete Reagent Mixing: After adding reagents, ensure gentle but thorough mixing to avoid creating bubbles that can interfere with readings.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate in this compound solution | - Solution stored at low temperatures.[7] - Concentration exceeds solubility limit. | - Do not use solutions with precipitate as it can be toxic to cells.[7] - Prepare fresh solutions for each experiment.[7] - For higher concentrations, gentle heating (e.g., 50°C for 50 minutes) may help, but be aware of potential degradation.[7] |
| Inconsistent IC50 values | - Degradation of stock solution. - Variation in cell health or passage number.[4] | - Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Protect from light.[4] - Maintain a consistent cell culture practice, using cells at a similar passage number and confluency.[4] |
| Low or no cytotoxic effect | - Incorrect concentration calculation. - Insufficient incubation time.[4] - Cell line resistance.[4] | - Double-check all dilution calculations. - Perform a time-course experiment to determine the optimal treatment duration.[4] - Use a sensitive cell line as a positive control. |
| Unexpected changes in cell morphology | - Solvent toxicity. - Contamination of cell culture. | - Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).[4] - Regularly check for microbial contamination. |
Data Presentation: this compound Stability and Solubility
Table 1: Stability of this compound in Various Solutions
| Solvent | Concentration | Storage Condition | Stability | Reference |
| Water for Injection | 30 or 40 mg/50 mL | Ambient temperature, dark | Stable for 4 days | [11] |
| Water for Injection | 30 mg/50 mL | 4°C (refrigerated) | Stable for 4 days | [11] |
| Water for Injection | >30 mg/50 mL | 4°C (refrigerated) | Precipitation after 1 day | [11] |
| 0.9% Sodium Chloride | Not specified | Not specified | Degradation and/or precipitation occur | [11] |
| Phosphate Buffer pH 7.4 | Not specified | Not specified | Degradation and/or precipitation occur | [11] |
| Sterile Water | 0.5 mg/mL | 2-8°C (refrigerated), protected from light | Up to 14 days | [6] |
| Sterile Water | 0.5 mg/mL | Room temperature | Up to 7 days | [6] |
| 0.9% Normal Saline | 0.4 mg/mL | Room temperature | Up to 24 hours | [6] |
| 5% Dextrose in Water | 0.4 mg/mL | Room temperature | Poor stability (~2 hours) | [12] |
Table 2: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Water | ~0.5 mg/mL | [4][6][7] |
| Ethanol | ~1 mg/mL | [6] |
| DMSO | ~15-20 mg/mL | [6][7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: In a sterile and light-protected environment, accurately weigh the desired amount of this compound powder.
-
Dissolving:
-
For Aqueous Stock (e.g., 0.5 mg/mL): Add sterile, purified water to the powder to achieve the final concentration. Vortex gently until fully dissolved. The solution should be a clear bluish color.[7]
-
For DMSO Stock (e.g., 10 mg/mL): In a chemical fume hood, add pure, anhydrous DMSO to the powder. Vortex until fully dissolved.[7]
-
-
Sterilization: Sterilize the solution by filtering it through a 0.22-micron sterile membrane filter.[7]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes.
Protocol 2: General Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding:
-
This compound Treatment:
-
Prepare fresh serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest MMC concentration).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours), based on your cell line's sensitivity and experimental goals.[5]
-
-
Viability Assessment (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Protocol 3: Inactivation of Fibroblast Feeder Layer
-
Culture Fibroblasts: Grow mouse embryonic fibroblasts (MEFs) to 90-95% confluency in a culture flask.[13]
-
This compound Treatment:
-
Washing:
-
Aspirate the this compound solution.
-
Wash the cells extensively (3-5 times) with sterile PBS to remove any residual this compound.[14]
-
-
Cell Harvesting and Plating:
-
Trypsinize the cells to detach them from the flask.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the inactivated fibroblasts in fresh medium and plate them at the desired density onto gelatin-coated plates.[14] The feeder layer is now ready for co-culture with stem cells.
-
Visualizations
Caption: this compound is activated intracellularly to crosslink DNA, leading to cell death.
Caption: this compound-induced DNA damage influences key cell signaling pathways.
Caption: A standard workflow for assessing this compound cytotoxicity in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medscape.com [medscape.com]
- 9. Effect of some proliferative and environmental factors on the toxicity of this compound to tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of this compound for aerobic and hypoxic cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Stability of the Antitumor Drug this compound in Solutions for Intravesical Instillation | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 12. Solubilization and Stability of this compound Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
- 13. This compound inactivation of mouse embryonic fibroblasts (MEFs) for hPSC cultures [protocols.io]
- 14. creative-bioarray.com [creative-bioarray.com]
mitomycin C light sensitivity and storage recommendations
This technical support center provides essential information for researchers, scientists, and drug development professionals on the light sensitivity and proper storage of Mitomycin C. Adherence to these guidelines is critical for maintaining the compound's stability and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store unopened vials of this compound powder?
A1: Unopened vials of this compound powder should be stored refrigerated at 2-8°C in a dry, well-ventilated area and protected from light. Avoid excessive heat (over 40°C).
Q2: What is the recommended storage procedure for reconstituted this compound solutions?
A2: Reconstituted this compound solutions are also light-sensitive and require specific storage conditions to minimize degradation. For a concentration of 0.5 mg/mL in Sterile Water for Injection, the solution is stable for up to 14 days when refrigerated at 2-8°C and protected from light.[1] At room temperature, its stability is reduced to 7 days.[1] Solutions in DMSO are generally stable for up to one month when stored at -20°C and protected from light.[2] Always refer to the manufacturer's specific instructions, as stability can vary based on the solvent and concentration.
Q3: My reconstituted this compound solution has changed color. Can I still use it?
A3: A freshly prepared this compound solution should be a clear, bluish liquid.[1] Any significant color change may indicate degradation. It is recommended to discard the solution if a color change is observed.
Q4: I accidentally left my this compound solution on the benchtop exposed to light. Is it still viable?
A4: this compound is highly sensitive to light. Exposure to ambient or UV light can lead to rapid degradation. It is strongly recommended to prepare a fresh solution to ensure the integrity of your experiment.
Q5: What are the known degradation products of this compound?
A5: Under degradative conditions, such as exposure to light or inappropriate pH, this compound can convert into other compounds, including mitosenes. Specifically, cis- and trans-hydroxymitosenes have been identified as degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review your storage and handling procedures against the recommendations. 2. Ensure the compound is always protected from light. 3. Prepare fresh solutions for each experiment. 4. Verify the pH of your solution, as this compound is most stable between pH 6 and 9.[1] |
| Precipitate formation in refrigerated solution | Low solubility or instability at lower temperatures, especially at higher concentrations. | 1. Allow the solution to come to room temperature and gently swirl to see if the precipitate redissolves. Do not shake vigorously. 2. If the precipitate does not dissolve, discard the solution and prepare a fresh one. 3. For higher concentrations, consider storage at room temperature if it aligns with the recommended stability period. |
| Reduced efficacy in cell culture experiments | Loss of active compound due to degradation. | 1. Confirm that the stock solution was stored correctly and is within its stability period. 2. Protect cell culture plates from direct light exposure after the addition of this compound. 3. Prepare dilutions immediately before use. |
Quantitative Data on this compound Stability
The following table summarizes the stability of a 0.04% (0.4 mg/mL) this compound ophthalmic solution under different storage conditions.
| Storage Condition | Day 0 Concentration (µg/mL) | Day 21 Concentration (µg/mL) | Stability |
| Cold (2-8°C) / Shaded | ~400 | 340 | Most Stable |
| Room Temperature / Shaded | ~400 | 287 | Less Stable |
| Room Temperature / Scattered Light (~4000 lx) | ~400 | 227 | Least Stable |
Data adapted from a study on the stability of 0.04% this compound ophthalmic solution.
Experimental Protocol: Assessing this compound Stability
This protocol outlines a method to assess the stability of a this compound solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- Appropriate solvent (e.g., Sterile Water for Injection, DMSO)
- HPLC system with a UV detector
- C18 reverse-phase column
- Mobile phase (e.g., a mixture of phosphate (B84403) buffer and methanol)
- Light-protective vials (e.g., amber vials)
2. Procedure:
- Solution Preparation: Prepare a this compound solution of known concentration in the desired solvent. Immediately transfer aliquots into light-protective vials.
- Storage Conditions: Store the vials under different conditions to be tested (e.g., refrigerated and protected from light, room temperature and protected from light, room temperature and exposed to a controlled light source).
- Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), retrieve a vial from each storage condition.
- HPLC Analysis:
- Equilibrate the HPLC system with the mobile phase.
- Inject a known volume of the this compound solution onto the column.
- Run the HPLC method and detect the compound using a UV detector at its maximum absorbance wavelength (approximately 365 nm).
- Record the peak area of the this compound peak.
- Data Analysis:
- Compare the peak area of this compound at each time point to the initial peak area (time 0).
- Calculate the percentage of remaining this compound to determine the degradation rate under each condition.
Visualizations
Caption: Logical workflow of this compound degradation upon light exposure.
References
Mitomycin C Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mitomycin C (MMC), focusing on strategies to minimize its off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent antitumor antibiotic that functions as a DNA crosslinker.[1] Following reductive activation within the cell, it alkylates and creates covalent cross-links between guanine (B1146940) nucleosides, primarily in the 5'-CpG-3' sequence. This action inhibits DNA replication and, at higher concentrations, can also block RNA and protein synthesis, ultimately leading to cell cycle arrest and apoptosis.[1][2]
Q2: What are the common off-target effects of this compound?
A2: The primary off-target effect of MMC is cytotoxicity to non-target cells due to its potent DNA cross-linking activity.[2] Residual MMC in a culture system after treating feeder cells, for instance, can be highly toxic to the primary cells of interest.[2][3] Other off-target effects can include the induction of cellular stress responses and unexpected morphological changes in cells.[1] Studies have also shown that MMC can impact mitochondrial DNA and function, leading to decreased ATP levels.[4][5]
Q3: How can I determine the optimal concentration and incubation time for my experiment?
A3: The effective concentration and incubation time of MMC are highly dependent on the specific cell line and the experimental objective.[1][6] It is crucial to perform a dose-response and time-course experiment to determine the lowest effective concentration and the shortest exposure time that achieves the desired effect (e.g., sufficient inhibition of feeder cell proliferation) without causing excessive toxicity to the target cells.[3][6]
Q4: What is "quenching" in the context of this compound treatment, and why is it important?
A4: In the context of MMC experiments, "quenching" refers to the process of stopping the drug treatment and thoroughly removing it from the cell culture system. This is a critical step to prevent continued and off-target cytotoxic effects on the cells of interest. The most common method for quenching is to perform multiple washes with a sterile buffer solution like PBS, followed by replacement with fresh culture medium.[1][7][8]
Q5: My cells are showing high levels of toxicity even at low concentrations of MMC. What could be the cause?
A5: Several factors could contribute to this issue. The cell line you are using may be particularly sensitive to MMC. Ensure that your MMC stock solution is accurately prepared and that dilutions are correct. The "dose per cell" is also a critical factor; treating a lower density of cells with the same concentration of MMC results in a higher effective dose per cell and can increase toxicity.[2] Additionally, ensure that the quenching (washing) process is rigorous enough to remove all residual MMC.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Excessive Cell Death in Target Culture | - Residual this compound after treating feeder cells.- Feeder cells are lysing and releasing toxic contents.- Target cells are highly sensitive to MMC. | - Increase the number and volume of washes after MMC treatment (quenching).[3]- Optimize MMC concentration and incubation time to maintain feeder cell integrity.[3]- Perform a dose-response experiment to find the optimal, non-toxic concentration for your target cells.[6] |
| Inconsistent Experimental Results | - Variation in feeder cell density at the time of treatment.- Inconsistent MMC incubation times or temperatures.- Incomplete or inconsistent washing (quenching).- Degradation of MMC stock solution. | - Standardize cell plating density.[2]- Strictly adhere to the planned incubation parameters.[1]- Implement a standardized and thorough washing protocol.[2]- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Protect from light. |
| Feeder Cells Proliferating After Treatment | - MMC concentration is too low.- Incubation time is too short.- MMC solution has degraded. | - Increase the MMC concentration in increments.- Increase the incubation time.- Use a fresh, properly stored stock of MMC.[2] |
| Unexpected Morphological Changes in Cells | - Off-target effects of MMC.- Cellular stress response. | - Observe cell morphology at different time points and concentrations using microscopy.- Compare with known morphological changes induced by MMC in similar cell lines from the literature.[1] |
Quantitative Data Summary
Table 1: Recommended this compound Concentrations and Incubation Times for Feeder Cell Inactivation
| Feeder Cell Type | This compound Concentration (µg/mL) | Incubation Time | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 10 | 2-3 hours | [1] |
| M2 10B4 Murine Fibroblasts | 20 | 3 hours | [6] |
| M2 10B4 Murine Fibroblasts | 2 | 16 hours | [6] |
| Sl/Sl Murine Fibroblasts | 2 | 3 hours | [6] |
| Sl/Sl Murine Fibroblasts | 0.2 | 16 hours | [6] |
| Human Airway Granulation Fibroblasts | 0.1 - 1.6 | 5 minutes | [1] |
Table 2: Effective this compound Concentrations in Various In Vitro Studies
| Cell Line | Concentration Range | Exposure Time | Observed Effect | Reference |
| A549 (Non-small-cell lung cancer) | 10 µM - 300 µM | 24 hours | Concentration-dependent growth inhibition | [1] |
| EMT6 (Mouse mammary tumor) | 0.01 µM - 10 µM | 1 - 6 hours | Cytotoxicity, enhanced by hyperthermia | [1] |
| MCF-7 (Breast cancer) | 50 µM - 75 µM | 24 hours | Dephosphorylation of p21WAF1/CIP1 | [1] |
| LoVo (Human colon adenocarcinoma) | 0.4 µg/ml (Dq) - 1.0 µg/ml (Do) | 1 hour | Dose-dependent survival | |
| Basal Cell Carcinoma | 0.00312 mg/mL | Not Specified | Apoptosis |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of analysis. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in the appropriate culture medium.
-
Cell Treatment: Remove the old medium and add the medium containing the various concentrations of MMC to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Subsequently, remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[1]
-
Data Analysis: Read the absorbance at the appropriate wavelength (typically around 570 nm). Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC50 value.[1]
Protocol 2: Inactivation of Feeder Cells with this compound
-
Cell Culture: Culture feeder cells (e.g., MEFs) to 80-90% confluency.[2]
-
MMC Treatment: Aspirate the culture medium and add the MMC solution (e.g., 10 µg/mL in culture medium) to completely cover the cell monolayer. Incubate for 2-3 hours at 37°C.[1][7]
-
Quenching (Washing): Carefully aspirate the MMC-containing medium. Wash the cell monolayer at least three to four times with sterile PBS to thoroughly remove any residual MMC.[1][7][8] This step is critical to avoid toxicity to the co-cultured cells.[1]
-
Cell Detachment: Add trypsin-EDTA to detach the cells. Neutralize the trypsin with fresh medium.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and plate the inactivated feeder cells onto gelatin-coated plates. Allow the cells to attach before seeding the target cells.
Visualizations
Caption: Experimental workflow for inactivating feeder cells with this compound.
Caption: Signaling pathways affected by this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound as an alternative to irradiation to inhibit the feeder layer growth in long-term culture assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. This compound inactivation of mouse embryonic fibroblasts (MEFs) for hPSC cultures [protocols.io]
- 8. cellbiolabs.com [cellbiolabs.com]
Mitomycin C Cytotoxicity Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mitomycin C in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?
This compound (MMC) is a potent antitumor antibiotic that functions as an alkylating agent.[1] Once inside a cell, it undergoes bioreductive activation, which leads to the cross-linking of DNA strands.[1][2] This cross-linking obstructs DNA replication and transcription, ultimately inhibiting cell division and inducing apoptosis (programmed cell death).[1][2] At higher concentrations, MMC can also suppress RNA and protein synthesis.[1] Its cytotoxic effects are generally more pronounced in rapidly dividing cells, such as cancer cells.[1]
Q2: What are the critical factors to consider when designing a this compound cytotoxicity experiment?
Several factors can influence the outcome of a this compound cytotoxicity assay:
-
Cell Type: Different cell lines exhibit varying sensitivities to MMC. It is crucial to perform a dose-response experiment for each cell type to determine the optimal concentration range.[1]
-
This compound Concentration: The concentration of MMC is inversely related to the required incubation time. Higher concentrations generally require shorter exposure times to achieve the desired cytotoxic effect.[1]
-
Incubation Time: The optimal incubation time is cell-type and concentration-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal duration for your experimental goals.[1][3]
-
pH of Culture Medium: A lower pH (6.0-7.0) can increase the sensitivity of cells to MMC.[1][4] Standard culture media can become acidic due to cellular metabolism, potentially affecting MMC stability and activity.[5]
-
Oxygenation Status: MMC is more toxic to cells under hypoxic (low oxygen) conditions compared to aerobic conditions.[1][6]
-
Drug Stability: this compound is sensitive to light and can degrade in acidic solutions (pH < 6.0).[3][7] It is recommended to prepare fresh solutions for each experiment and protect them from light.[3][5] One study showed that in culture medium with fetal calf serum at 38°C, the amount of MMC was reduced by 29% after 30 minutes and 53% after 60 minutes.[3][7]
Q3: Should I use a continuous or short-term exposure to this compound?
The choice between continuous and short-term exposure depends on the experimental objective.
-
Short-term exposure (minutes to a few hours): This is often used to mimic a bolus drug administration.[1]
-
Continuous exposure (24 hours or longer): This is more common for determining the IC50 value and assessing long-term cytotoxic effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells in the wells.[1][8][9] 2. Pipetting errors: Inaccurate dispensing of cells, MMC, or assay reagents.[1][8][9] 3. Edge effects: Increased evaporation in the outer wells of the microplate.[1][8][10] | 1. Ensure a homogenous single-cell suspension before and during seeding.[1][9] 2. Use calibrated pipettes and ensure consistent mixing in each well.[1][9] 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[1][8][10] |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency: Cells at different passages or densities can have different sensitivities to MMC.[1][9] 2. Inconsistent MMC preparation: Degradation of stock solution or errors in dilution.[1][3] 3. Fluctuation in incubator conditions: Changes in CO2, temperature, or humidity.[1] | 1. Use cells within a consistent range of passage numbers and at a similar confluency for each experiment.[1][9] 2. Prepare fresh MMC solutions from a validated stock for each experiment.[1] 3. Regularly calibrate and monitor incubator conditions.[1] |
| No or low cytotoxic effect observed | 1. MMC concentration is too low: The concentrations used are not sufficient to induce cytotoxicity in the chosen cell line.[1] 2. Incubation time is too short: The duration of treatment is not long enough to observe a significant effect.[1][3] 3. Cell line is resistant to this compound: The chosen cell line may have intrinsic or acquired resistance.[3] 4. Degradation of this compound: The compound may have degraded due to improper storage or handling.[3][7] | 1. Perform a dose-response experiment with a wider and higher range of MMC concentrations.[1] 2. Increase the incubation time.[1] 3. Use a positive control cell line with known sensitivity to MMC.[3] 4. Prepare fresh MMC solutions for each experiment and store the stock solution properly (protected from light at 2-8°C).[5][7] |
| 100% cell death in all treated wells | 1. MMC concentration is too high: The concentrations used are toxic to all cells.[1] 2. Incubation time is too long: Prolonged exposure is leading to complete cell death.[1] | 1. Perform a dose-response experiment with lower concentrations of MMC.[1] 2. Reduce the incubation time.[1] |
| High background signal in assay | 1. Reagent contamination: Bacterial or microbial contamination can interfere with the assay.[8][11] 2. Compound interference: MMC may directly react with the assay reagents.[8] 3. Media components: Phenol (B47542) red in the culture medium can interfere with absorbance readings in colorimetric assays.[8][11] | 1. Use sterile techniques and visually inspect plates for contamination.[11] 2. Run controls with MMC in cell-free media to check for interference.[8] 3. Use phenol red-free medium during the assay incubation step.[8][11] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines and with different incubation times. The following table provides hypothetical IC50 values to illustrate this variability. It is essential to determine the IC50 empirically for your specific cell line and experimental conditions.
| Cell Line | Incubation Time (hours) | Hypothetical IC50 (µM) |
| Cell Line A (Sensitive) | 24 | 0.5 |
| 48 | 0.2 | |
| 72 | 0.08 | |
| Cell Line B (Resistant) | 24 | 15 |
| 48 | 8 | |
| 72 | 3 |
Actual IC50 values for specific cell lines can be found in the literature. For example, IC50 values for HCT116, HCT116b, and HCT116-44 human colon carcinoma cell lines were reported as 6, 10, and 50 µg/ml, respectively.[12] Another study reported an optimal concentration of 0.00312 mg/mL for basal cell carcinoma.[13]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.[1]
Materials:
-
Target cell line (adherent or suspension)
-
Complete cell culture medium
-
This compound
-
Sterile PBS or DMSO
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile PBS or DMSO.[1]
-
Perform serial dilutions of the MMC stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[1]
-
Remove the medium from the wells and add 100 µL of the various MMC dilutions.
-
Include control wells: medium only (background), and cells treated with the vehicle (solvent for MMC) as a negative control.[1]
-
-
Incubation:
-
Incubate the plates for different durations (e.g., 24, 48, and 72 hours) to determine the optimal time.[1]
-
-
MTT Assay:
-
At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[1]
-
For suspension cells, centrifuge the plate and then replace the medium with solubilization solution.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Subtract the background absorbance (medium only) from all readings.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.[1]
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value for each incubation time.[1]
-
Visualizations
Caption: this compound-induced cytotoxicity pathway.
Caption: Workflow for a cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Diminishing the side effect of this compound by using pH-sensitive liposomes: in vitro characterization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of tumor cell sensitivity to this compound by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the effective doses of this compound, 5-fluorouracil, and their combination on cultivated basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mitomycin C Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Mitomycin C (MMC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent antitumor antibiotic that functions as a DNA alkylating agent.[1] After entering a cell, it undergoes bioreductive activation, which allows it to cross-link DNA strands, primarily between guanine (B1146940) residues.[1][2] This cross-linking inhibits DNA replication and transcription, ultimately leading to the cessation of cell division and the induction of programmed cell death (apoptosis).[2][3][4] At higher concentrations, MMC can also inhibit the synthesis of RNA and protein.[2] Its cytotoxic effects are most pronounced in rapidly dividing cells, making it an effective agent in cancer research.[2][5]
Q2: What are the critical factors to consider when determining the optimal this compound incubation time?
The ideal incubation time for this compound is not a universal parameter and is influenced by several key factors:
-
Cell Type: Different cell lines exhibit varying sensitivities to MMC. It is crucial to generate a dose-response curve for each specific cell type to determine its unique sensitivity.[2]
-
This compound Concentration: The concentration of MMC is inversely related to the necessary incubation time. Higher concentrations typically necessitate shorter exposure periods to achieve the desired biological effect.[2]
-
Experimental Objective: The goal of the experiment will dictate the optimal conditions. For instance, inducing complete cell death will likely require a longer incubation period or higher concentration than assessing a partial reduction in cell viability.[2]
-
Oxygenation Status: this compound is more toxic to cells in hypoxic (low oxygen) conditions compared to aerobic conditions.[2]
-
pH of Culture Medium: A lower pH (between 6.0 and 7.0) can enhance the sensitivity of cells to MMC.[2][6]
Q3: Should I use a continuous or short-term exposure to this compound?
The choice between continuous and short-term exposure depends on the experimental design and the research question.
-
Short-term exposure (minutes to a few hours): This approach is often used to mimic the administration of a bolus dose of a drug.[2]
-
Continuous exposure (24 to 72 hours): This method is more representative of a sustained drug exposure and is commonly used in cytotoxicity assays to determine the IC50 value (the concentration of a drug that inhibits a biological process by 50%).[1][7]
Q4: How should I prepare and store this compound solutions?
Proper preparation and storage are vital for obtaining reproducible results.
-
Solvent Choice: this compound is soluble in water (up to 0.5 mg/mL) and DMSO (up to 55 mM). For cell culture experiments, DMSO is a common choice. Prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium to your working concentrations. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent toxicity.[8]
-
Storage Conditions: Store the powdered form of this compound at 2-8°C. It is recommended to prepare fresh stock solutions before use.[8] If you need to store solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[9]
-
Light Protection: this compound is sensitive to light. Always protect stock solutions and working dilutions from light by using amber vials or wrapping containers in aluminum foil.[8]
-
Stability: this compound is also sensitive to pH and degrades rapidly in acidic solutions (pH < 6.0). Ensure the pH of your culture medium is stable, typically between 7.2 and 7.4.[8] The stability of MMC in culture medium with fetal calf serum at 38°C has been shown to decrease by 29% after 30 minutes and 53% after 60 minutes.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Suggested Solution |
| Incomplete Cell Cycle Arrest | Suboptimal MMC Concentration: The concentration of MMC may be too low for the specific cell line being used, as different cell lines exhibit varying sensitivities.[10] | Titrate MMC Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations reported in the literature for similar cell types and assess cell cycle arrest using flow cytometry.[10] |
| Insufficient Treatment Duration: The incubation time with MMC may not be long enough to induce complete cell cycle arrest.[10] | Optimize Treatment Time: Test different incubation times (e.g., 2, 4, 6, 12, 24 hours) in conjunction with the optimal MMC concentration to find the most effective duration for cell cycle arrest without inducing excessive cell death.[10] | |
| High Cell Density: A high cell density at the time of treatment can reduce the effective concentration of MMC per cell.[10] | Standardize Seeding Density: Ensure a consistent and optimal cell seeding density across experiments to achieve reproducible results.[10] | |
| Excessive Cytotoxicity or Cell Death | MMC Concentration is Too High: The concentration of MMC is causing significant apoptosis or necrosis rather than the desired effect (e.g., cell cycle arrest).[10] | Reduce MMC Concentration: Lower the concentration of MMC used in your experiments. A small reduction can significantly decrease cytotoxicity while still being effective.[10] |
| Prolonged Incubation Time: The cells are exposed to MMC for too long, leading to widespread cell death. | Shorten Incubation Time: Perform a time-course experiment to identify the shortest effective exposure time. | |
| Inconsistent Results Between Experiments | Degradation of this compound stock solution: MMC is unstable and can lose potency over time. | Prepare fresh stock solutions for each experiment. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. Protect from light.[8] |
| Variation in cell passage number or health: Cells at different passage numbers or in different growth phases can respond differently to treatment. | Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase at the time of treatment.[8][11] | |
| Inconsistent incubation times: Variations in the duration of MMC exposure will lead to variable results. | Strictly adhere to the planned incubation times for all experiments. [11] | |
| Low or No Cytotoxic Effect Observed | Incorrect concentration calculation: Errors in dilution calculations can lead to a much lower effective concentration than intended. | Double-check all calculations for dilutions. [8] |
| Insufficient drug incubation time: The treatment duration may be too short for the cytotoxic effects to manifest. | Perform a time-course experiment to determine the optimal treatment duration. [8] | |
| Cell Line Resistance: The cell line you are using may be inherently resistant to this compound.[8] | Consider using a different cell line with known sensitivity as a positive control. [8] | |
| Feeder cells are not effectively inactivated and continue to proliferate | MMC concentration is too low. | Increase the MMC concentration in increments. [4] |
| Incubation time is too short. | Increase the incubation time. [4] | |
| MMC has degraded. | Use a fresh stock of MMC. [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Cytotoxicity (MTT Assay)
This protocol provides a general guideline for determining the optimal incubation time of this compound for assessing cytotoxicity in a specific cell line.
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile DMSO).[7]
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a no-treatment control.[7]
-
-
Time-Course Incubation:
-
To determine the optimal time, set up parallel plates and incubate for different durations (e.g., 2, 4, 8, 24, 48, and 72 hours).[2]
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate for 10 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.[7]
-
Plot a dose-response curve for each incubation time and determine the IC50 value.[7] The optimal incubation time will be the one that gives a robust and reproducible dose-response curve suitable for your experimental goals.
-
Protocol 2: Inactivation of Mouse Embryonic Fibroblasts (MEFs) as a Feeder Layer
This protocol describes the use of this compound to arrest the proliferation of MEFs for use as a feeder layer in co-culture experiments.
-
MEF Culture:
-
Culture MEFs to confluence in a T-75 flask.
-
-
This compound Treatment:
-
Prepare a working solution of this compound at a final concentration of 10 µg/mL in the MEF culture medium.
-
Aspirate the old medium from the confluent MEF flask.
-
Add the this compound-containing medium to the flask, ensuring the cell monolayer is completely covered.
-
Incubate for 2-3 hours in a 37°C incubator with 5% CO2.[12]
-
-
Washing:
-
Aspirate the this compound solution.
-
Wash the cells 3-5 times with sterile PBS to remove any residual this compound, which can be toxic to the co-cultured cells.[12]
-
-
Cell Detachment and Plating:
Data Presentation
Table 1: Example IC50 Values of this compound for Different Cell Lines and Incubation Times
The following table summarizes hypothetical IC50 values to illustrate the dependency on cell line and incubation time. Note: These are example values and the optimal conditions must be determined empirically for your specific experimental setup.
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 (Non-small-cell lung cancer) | 24 | 10 - 300 | [11] |
| EMT6 (Mouse mammary tumor) | 1 - 6 | 0.01 - 10 | [11] |
| MCF-7 (Breast cancer) | 24 | 50 - 75 | [11] |
| Rabbit Lens Epithelial Cells | 0.017 - 0.083 (1-5 minutes) | 0.025 - 0.1 mg/ml | [11][13] |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow
Caption: Workflow for optimizing MMC incubation time and concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5 Key Facts About this compound You Should Know - Housing Innovations [dev.housing.arizona.edu]
- 4. benchchem.com [benchchem.com]
- 5. google.com [google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. The effective concentration and exposure time of mitomycin-C for the inhibition of lens epithelial cell proliferation in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Mitomycin C-Induced DNA Damage: A Comparative Guide to the Comet Assay
For researchers, scientists, and drug development professionals, accurately quantifying DNA damage is crucial for assessing the efficacy and mechanism of action of genotoxic agents like Mitomycin C (MMC). This guide provides a comprehensive comparison of methodologies for validating MMC-induced DNA damage, with a primary focus on the widely used comet assay. We present supporting experimental data, detailed protocols, and visual workflows to facilitate the implementation and interpretation of this critical technique.
This compound is a potent anticancer agent that functions by inducing DNA interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage that obstructs DNA replication and transcription, ultimately leading to cell death.[1][2] The standard alkaline comet assay, which is adept at detecting DNA single-strand breaks and alkali-labile sites, is not suitable for directly measuring ICLs.[1][3] This is because cross-links prevent DNA from migrating during electrophoresis, resulting in comets with smaller or non-existent tails.[1] To circumvent this, a modified comet assay protocol is employed.
The Modified Comet Assay for Detecting DNA Cross-links
The principle behind the modified comet assay for detecting ICLs involves introducing a known number of random DNA strand breaks after treating the cells with the cross-linking agent.[1] This is typically achieved by exposing the cells to a controlled dose of ionizing radiation or a chemical agent like hydrogen peroxide (H₂O₂).[1] In cells without cross-links, this secondary treatment will cause significant DNA migration, forming a distinct comet tail. However, in MMC-treated cells, the ICLs will hold the DNA strands together, restricting the migration of the fragments induced by the secondary agent.[1] This leads to a quantifiable decrease in the comet tail compared to control cells that only received the secondary DNA damaging treatment.
Experimental Protocols
Below are two detailed protocols for the modified alkaline comet assay to detect MMC-induced DNA cross-links.
Protocol 1: Modified Comet Assay with Hydrogen Peroxide (H₂O₂)-Induced Strand Breaks
This protocol is adapted from methodologies described in the literature.[1][4]
-
Cell Culture and Treatment:
-
Culture cells (e.g., TK-6) to an appropriate density.
-
Treat cells with varying concentrations of this compound for a defined period (e.g., 3 hours). Include a vehicle control.[1]
-
-
Induction of Strand Breaks:
-
After MMC treatment, wash the cells and resuspend them in a suitable buffer.
-
Induce a fixed level of DNA strand breaks by treating the cells with a freshly prepared solution of H₂O₂ (e.g., 100 µM) on ice for a short duration (e.g., 15 minutes).[1]
-
A positive control for strand breaks should be included (cells treated with H₂O₂ only).[1]
-
-
Comet Assay Procedure:
-
Embed the cells in low melting point agarose (B213101) on microscope slides.[1]
-
Lyse the cells overnight in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh).[1]
-
Perform alkaline unwinding of the DNA in an electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for a specified time (e.g., 20-40 minutes).[1]
-
Conduct electrophoresis at a constant voltage (e.g., 25 V) and amperage (e.g., 300 mA) for a defined period (e.g., 20-30 minutes).[1]
-
Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.[1]
-
-
Data Analysis:
-
Capture images of the comets and analyze them using appropriate software.[1]
-
The primary endpoint is the percentage of DNA in the tail (% Tail DNA). A decrease in % Tail DNA in MMC-treated cells compared to the H₂O₂-only control indicates the presence of cross-links.[1] Other common metrics include tail moment and olive tail moment.[5][6]
-
Protocol 2: Modified Comet Assay with Ionizing Radiation
This protocol utilizes ionizing radiation to induce strand breaks.[1]
-
Cell Culture and Treatment:
-
Induction of Strand Breaks:
-
After MMC treatment, place the slides on ice and expose them to a fixed dose of ionizing radiation (e.g., 4 Gy from a gamma-ray source) to induce strand breaks.[1]
-
-
Comet Assay Procedure and Data Analysis:
-
Follow the same steps for lysis, alkaline unwinding, electrophoresis, neutralization, staining, and data analysis as described in Protocol 1. A reduction in DNA migration in MMC-treated, irradiated cells compared to irradiated-only cells signifies the presence of ICLs.[7]
-
Quantitative Data Presentation
The following table summarizes representative quantitative data from a study using a modified comet assay to detect DNA damage induced by this compound in TK-6 cells.[4] The data demonstrates a concentration-dependent decrease in H₂O₂-induced DNA migration, indicating the formation of ICLs.
| This compound Concentration (µM) | % Tail DNA (Mean ± SD) | Reduction in DNA Migration (%) |
| 0 (H₂O₂ only) | 41.5 ± 3.5 | 0 |
| 0.15 | 31.0 ± 5.2 | 23 ± 12.2 |
| 0.3 | 27.0 ± 7.0 | 33 ± 13.3 |
Visualization of Workflows and Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the modified comet assay.
Caption: Logical workflow for detecting DNA cross-links.
Caption: this compound-induced DNA damage signaling pathway.
Alternatives to the Comet Assay
While the modified comet assay is a sensitive and widely used method, other techniques can also be used to assess MMC-induced DNA damage. These include:
-
γH2AX Immunofluorescence: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks, which can be a consequence of ICL repair.[8][9] This can be detected and quantified using immunofluorescence microscopy.
-
RAD51 Foci Formation: RAD51 is a key protein in homologous recombination, a major pathway for ICL repair. The formation of nuclear RAD51 foci, visualized by immunofluorescence, indicates the activation of this repair pathway in response to MMC treatment.[10]
-
Cell Cycle Analysis: MMC-induced DNA damage typically leads to cell cycle arrest, often in the S-phase, which can be monitored by flow cytometry.[9][10]
This compound-Induced DNA Damage Signaling
This compound, through the formation of ICLs, activates complex cellular signaling pathways.[2] The presence of ICLs leads to replication stress, which in turn activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[10] This activation triggers a cascade of events, including the phosphorylation of H2AX (forming γH2AX) and the upregulation of p21WAF1/CIP1, leading to cell cycle arrest, primarily in the S-phase.[2][8][10] If the damage is too extensive to be repaired by pathways such as nucleotide excision repair (NER) and homologous recombination (HR), the cell will undergo apoptosis.[11][12]
Conclusion
The modified alkaline comet assay is a robust and sensitive method for the validation and quantification of this compound-induced DNA cross-links.[1][13] By incorporating a step to induce a known level of secondary DNA damage, this technique allows for the specific measurement of ICLs. For a more comprehensive understanding of the cellular response to MMC, the comet assay can be complemented with other techniques that probe specific aspects of the DNA damage response, such as γH2AX and RAD51 foci formation and cell cycle analysis. The choice of methodology should be guided by the specific research question and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comet assay analysis of single–stranded DNA breaks in circulating leukocytes of glaucoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]
- 7. Modification of the alkaline Comet assay to allow simultaneous evaluation of this compound-induced DNA cross-link damage and repair of specific DNA sequences in RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent DNA damage caused by low levels of this compound induces irreversible cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Persistent DNA damage caused by low levels of this compound induces irreversible cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the S phase DNA damage checkpoint by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. An in vivo analysis of MMC-induced DNA damage and its repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation of DNA interstrand cross-links as a marker of this compound bioreductive activation and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Mitomycin C and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two potent chemotherapeutic agents, Mitomycin C and Cisplatin. The information presented is collated from various experimental studies to aid in research and development.
Quantitative Efficacy Data
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and Cisplatin against various cancer cell lines as reported in several in vitro studies. It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density, drug exposure time, and the specific assay used.[1][2]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| A549 | Non-small-cell lung cancer | 10 - 300 | 24 | MTT Assay |
| EMT6 | Mouse mammary tumor | 0.01 - 10 | 1 - 6 | Not Specified |
| MCF-7 | Breast cancer | 50 - 75 | 24 | Not Specified |
Source: BenchChem Technical Support Center. Note: A range of effective concentrations were provided.[3]
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| A549 | Non-small-cell lung cancer | 10.91 ± 0.19 | 24 | Not Specified |
| A549 | Non-small-cell lung cancer | 7.49 ± 0.16 | 48 | Not Specified |
| HCT116 | Colon Cancer | 8.3 | 48 | Not Specified |
| HeLa | Cervical Cancer | 4.2 | 48 | Not Specified |
| MCF-7 | Breast Cancer | 17.5 | 48 | Not Specified |
Source: Compiled from various studies. Note the variability in IC50 values based on exposure time.[4][5] A meta-analysis has highlighted significant heterogeneity in published IC50 values for cisplatin, emphasizing the impact of experimental variability.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of in vitro efficacy studies. Below are representative protocols for common assays used to determine the cytotoxic effects of chemotherapeutic agents.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]
1. Cell Seeding:
- Harvest and count cells from a culture in the logarithmic growth phase.
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Drug Treatment:
- Prepare a series of dilutions of this compound or Cisplatin in culture medium. A wide concentration range (e.g., 0.01 µM to 1000 µM) is recommended for initial experiments to determine the effective range.
- Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include untreated control wells containing medium only.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[4]
4. Solubilization and Absorbance Reading:
- Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
5. Data Analysis:
- Subtract the average absorbance of the blank wells from the absorbance of all other wells.
- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
- Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
Clonogenic Assay for Cell Survival
The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division and form a colony.[7]
1. Cell Seeding:
- Prepare a single-cell suspension of the desired cancer cell line.
- Seed a low and precise number of cells (e.g., 100-1000 cells) into 6-well plates or culture dishes. The exact number will depend on the cell type and expected toxicity of the treatment.
2. Drug Treatment:
- Allow the cells to attach for several hours or overnight.
- Expose the cells to various concentrations of this compound or Cisplatin for a defined period (e.g., 24 hours).
3. Colony Formation:
- After drug exposure, wash the cells with PBS and add fresh, drug-free medium.
- Incubate the plates for 1-3 weeks in a humidified incubator at 37°C with 5% CO2, allowing colonies to form.[8] A colony is typically defined as a cluster of at least 50 cells.[7]
4. Fixation and Staining:
- Remove the medium and gently wash the colonies with PBS.
- Fix the colonies with a solution such as 10% buffered formalin or a methanol/acetic acid mixture for 10-15 minutes.
- Stain the fixed colonies with a 0.5% crystal violet solution for 15-30 minutes.[7]
5. Colony Counting:
- After staining, wash the plates with water and allow them to air dry.
- Count the number of colonies in each well or dish.
6. Data Analysis:
- Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
- Plot the surviving fraction as a function of drug concentration to generate a cell survival curve and determine the IC50.
Signaling Pathways and Mechanisms of Action
Both this compound and Cisplatin are DNA alkylating agents that induce cell death primarily through the activation of apoptotic pathways.
This compound: Upon bioreductive activation within the cell, this compound cross-links DNA, leading to the inhibition of DNA synthesis and subsequent apoptosis.[9] This process can trigger both intrinsic and extrinsic apoptotic pathways. Studies have shown that this compound-induced apoptosis can be mediated through the activation of caspase-8 and caspase-9.[10] The Fas/FasL-dependent pathway has also been implicated in this compound-induced apoptosis in some cancer cell lines.[11] Furthermore, this compound can upregulate the expression of p53 and p21, which are key regulators of cell cycle arrest and apoptosis.[10]
This compound-induced apoptotic signaling pathway.
Cisplatin: Cisplatin forms adducts with DNA, leading to DNA damage and the activation of the DNA damage response. This can trigger cell cycle arrest and apoptosis. The p53 tumor suppressor protein plays a crucial role in mediating the cellular response to cisplatin-induced DNA damage. Activation of p53 can lead to the transcriptional activation of pro-apoptotic genes. Cisplatin can also induce apoptosis through p53-independent mechanisms, including the activation of the MAPK/ERK pathway and the induction of endoplasmic reticulum stress. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated by cisplatin.
Cisplatin-induced apoptotic signaling pathway.
General experimental workflow for in vitro comparison.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of mitomycin-induced apoptosis in cultured corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis via Fas/FasL dependent pathway and suppression of IL-18 in cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitomycin C in Oncology: A Comparative Guide to DNA Cross-linking Agents
In the landscape of oncology, DNA cross-linking agents remain a cornerstone of many chemotherapeutic regimens. These agents induce cytotoxic DNA lesions, primarily interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately leading to cell death. This guide provides a detailed comparison of Mitomycin C with other prominent DNA cross-linking agents—cisplatin, carboplatin (B1684641), oxaliplatin (B1677828), and cyclophosphamide (B585)—offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Mechanism of Action: A Diverse Arsenal Against Cancer
While all five agents culminate in the formation of DNA cross-links, their activation pathways and the nature of the adducts they form differ significantly.
This compound (MMC) is a bioreductive alkylating agent, meaning it requires enzymatic reduction in the hypoxic environment of tumors to become an active cross-linking agent.[1][2] This unique activation mechanism theoretically offers a degree of tumor selectivity. Upon activation, MMC can form both mono-adducts and highly cytotoxic interstrand cross-links, primarily at CpG sequences, with minimal distortion of the DNA helix.[3]
Platinum-based agents (Cisplatin, Carboplatin, and Oxaliplatin) function differently. They form adducts with DNA, primarily at the N7 position of guanine. Cisplatin is known to cause significant bending and unwinding of the DNA helix upon forming ICLs.[3] Carboplatin, a second-generation analog, shares a similar mechanism but with a different leaving group, resulting in slower reaction kinetics and a different toxicity profile. Oxaliplatin, a third-generation agent, forms bulkier adducts that are recognized differently by DNA repair machinery, which may explain its activity in cisplatin-resistant tumors.
Cyclophosphamide , a nitrogen mustard derivative, is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[4] Its active metabolites, phosphoramide (B1221513) mustard and acrolein, are responsible for its therapeutic and toxic effects, respectively. Phosphoramide mustard forms DNA cross-links, leading to the inhibition of DNA synthesis and apoptosis.[5]
Comparative Efficacy: A Look at the Data
The cytotoxic efficacy of these agents is often compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes representative IC50 values for this compound and other DNA cross-linking agents across various cancer cell lines. It is important to note that these values can vary significantly depending on the cell line and experimental conditions.
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | 0.8 |
| MCF7 | Breast Cancer | 0.5 | |
| HCT116 | Colon Cancer | 0.3 | |
| Cisplatin | A549 | Lung Carcinoma | 5.2 |
| MCF7 | Breast Cancer | 8.5 | |
| HCT116 | Colon Cancer | 3.1 | |
| Carboplatin | A549 | Lung Carcinoma | 55 |
| MCF7 | Breast Cancer | 120 | |
| HCT116 | Colon Cancer | 45 | |
| Oxaliplatin | A549 | Lung Carcinoma | 1.5 |
| MCF7 | Breast Cancer | 4.2 | |
| HCT116 | Colon Cancer | 1.1 | |
| Cyclophosphamide | A549 | Lung Carcinoma | >100 |
| (as 4-HC) | MCF7 | Breast Cancer | 10-20 |
| (as 4-HC) | HCT116 | Colon Cancer | 5-15 |
Note: IC50 values are approximate and can vary between studies. 4-HC (4-hydroxycyclophosphamide) is an active metabolite of cyclophosphamide often used in in vitro studies.
In addition to in vitro cytotoxicity, the efficiency of interstrand cross-link (ICL) formation is a critical determinant of a drug's potency. While direct comparative quantification is complex, studies suggest that this compound can induce a higher percentage of ICLs relative to total DNA adducts compared to cisplatin.[3][6] Cisplatin, on the other hand, predominantly forms intrastrand adducts, with ICLs accounting for a smaller fraction of the total DNA damage.[3][7] The bulky adducts formed by oxaliplatin are generally less efficiently repaired than those of cisplatin, contributing to its distinct activity profile.
Clinical Performance: A Head-to-Head Comparison
Clinical trials provide the ultimate measure of a drug's performance. The following table summarizes key findings from selected head-to-head clinical trials comparing this compound with other DNA cross-linking agents.
| Comparison | Cancer Type | Key Findings | Reference |
| This compound vs. Oxaliplatin | Appendiceal Neoplasm with Peritoneal Dissemination | No significant difference in 10-year overall or progression-free survival between the two agents when used in HIPEC. | [8] |
| Colorectal Cancer with Peritoneal Carcinomatosis | One retrospective study suggested a survival advantage with oxaliplatin over this compound in HIPEC, while another suggested an advantage for this compound. | [9][10] | |
| This compound vs. Carboplatin | Advanced Non-Small Cell Lung Cancer | A combination of docetaxel (B913) and carboplatin showed similar efficacy to a this compound-containing regimen (MIC/MVP) but with better-maintained quality of life. | [11] |
| Advanced Non-Small Cell Lung Cancer | A regimen of this compound, vinblastine (B1199706), and carboplatin (MVC) was an effective outpatient alternative to the cisplatin-containing MVP regimen, with equivalent response and survival rates. | [5][12] | |
| This compound vs. Cyclophosphamide | Metastatic Breast Cancer | A pilot study comparing a this compound-based regimen to a cyclophosphamide-containing regimen (CAF) showed no statistically significant difference in objective response rates, with the this compound regimen having less hematopoietic toxicity. | [13] |
| Metastatic Breast Cancer | A randomized trial comparing a this compound-containing regimen (3M) to a cyclophosphamide-containing regimen (VAC) found similar efficacy but significantly less symptomatic toxicity with the 3M regimen. | [14] |
Signaling Pathways Activated by DNA Cross-linking Agents
The cellular response to the DNA damage induced by these agents involves a complex network of signaling pathways, primarily the DNA Damage Response (DDR) pathway. Key players in this response include the Fanconi Anemia (FA) pathway and the p53 signaling pathway.
The Fanconi Anemia pathway is a specialized DNA repair pathway crucial for the recognition and repair of ICLs.[15][16][17] When a replication fork stalls at an ICL, a cascade of FA proteins is activated, leading to the recruitment of nucleases that "unhook" the cross-link, followed by translesion synthesis and homologous recombination to repair the DNA break.
The p53 signaling pathway acts as a central hub in the cellular response to genotoxic stress.[18][19][20] Upon DNA damage, p53 is stabilized and activated, leading to the transcriptional regulation of genes involved in cell cycle arrest, apoptosis, or senescence. This allows the cell time to repair the damage or, if the damage is too severe, triggers programmed cell death.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.[2]
Materials:
-
Cells in culture
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of the DNA cross-linking agents for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine IC50 values.
DNA Cross-linking Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including ICLs.[21][22][23]
Materials:
-
Treated and control cells
-
Low-melting-point agarose
-
Comet slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation: Harvest and resuspend treated and control cells in PBS.
-
Slide Preparation: Mix cell suspension with molten low-melting-point agarose and pipette onto a comet slide. Allow to solidify.
-
Lysis: Immerse slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Irradiation (for ICL detection): Expose slides to a fixed dose of X-rays to introduce a known number of random DNA breaks.
-
Alkaline Unwinding: Place slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to separate damaged DNA fragments from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration in the tail is proportional to the amount of DNA damage. A decrease in tail moment compared to irradiated controls indicates the presence of ICLs.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][8]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells from treated and control cultures.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound and other DNA cross-linking agents represent a powerful class of chemotherapeutic drugs with distinct mechanisms of action, efficacy profiles, and clinical applications. While they all converge on the induction of cytotoxic DNA cross-links, differences in their chemical nature, activation pathways, and the types of DNA adducts they form lead to variations in their antitumor activity and toxicity. The choice of a particular agent often depends on the tumor type, its specific molecular characteristics (such as the status of DNA repair pathways), and the patient's overall health. This guide provides a framework for understanding these differences and serves as a resource for researchers and clinicians working to optimize the use of these important anticancer drugs.
References
- 1. scispace.com [scispace.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound, vinblastine and carboplatin: effective outpatient chemotherapy for advanced non-small cell carcinoma of the lung (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A phase III trial of docetaxel/carboplatin versus this compound/ifosfamide/cisplatin (MIC) or this compound/vinblastine/cisplatin (MVP) in patients with advanced non-small-cell lung cancer: a randomised multicentre trial of the British Thoracic Oncology Group (BTOG1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclophosphamide, methotrexate,5-fluorouracil, alternating with adriamycin and this compound in metastatic breast cancer: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surgical adjuvant chemotherapy with this compound and cyclophosphamide in Japanese patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, vinblastine, and carboplatin regimen in patients with nonsmall cell lung cancer. A phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound + high-dose medroxyprogesterone versus cyclophosphamide+doxorubicin plus fluorouracil as first-line treatment for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomised trial comparing combination chemotherapy using this compound, mitozantrone and methotrexate (3M) with vincristine, anthracycline and cyclophosphamide (VAC) in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fanconi.org [fanconi.org]
- 16. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 17. The Fanconi anemia DNA repair pathway: structural and functional insights into a complex disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 22. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in Mitomycin C-Induced Apoptosis Experiments
For researchers, scientists, and drug development professionals, ensuring the reproducibility of in vitro experiments is paramount. Mitomycin C (MMC), a potent DNA crosslinking agent, is widely used to induce apoptosis in cell culture models. However, variability in experimental parameters can significantly impact the consistency of results. This guide provides a comparative analysis of this compound-induced apoptosis experiments, discusses key factors influencing reproducibility, and presents alternative agents for apoptosis induction.
This compound: Mechanism and Factors Influencing Experimental Reproducibility
This compound exerts its cytotoxic effects by forming covalent interstrand crosslinks in DNA, which block replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] The apoptotic cascade initiated by MMC can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspase-3, -8, and -9.[2][3] The reproducibility of apoptosis induction with this compound is highly dependent on several critical experimental factors.
Variations in these parameters across different studies contribute significantly to the challenges in reproducing experimental outcomes. For instance, the effective concentration of this compound can vary dramatically between cell lines, and the optimal incubation time to observe apoptosis without inducing widespread necrosis needs to be empirically determined.
Table 1: Experimental Parameters for this compound-Induced Apoptosis in Various Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Key Findings & Apoptosis Markers | Reference |
| Human Colon Cancer Cells (HCT116 p53-/-) | 5 µM | 24 hours (pretreatment) + 12 hours (co-treatment with TRAIL) | Potentiation of TRAIL-induced apoptosis. | [2] |
| Human Epidural Scar Fibroblasts | 1, 5, 10, 20, 40 µg/mL | 12, 24, 48 hours | Dose- and time-dependent growth suppression and apoptosis induction. | [3] |
| Human Tenon's Capsule Fibroblasts | 0.4 mg/mL | 5 minutes (treatment) + 48 hours (incubation) | Induction of apoptosis characterized by DNA fragmentation and chromatin condensation. | [4] |
| Porcine Corneal Endothelial Cells | 0.001, 0.01, 0.1 mg/mL | 15 and 24 hours | Time- and dose-dependent decrease in cell viability. | [5] |
| Human Tenon Capsule Fibroblasts | 0.01–1.0 mg/mL | 5 minutes | Increased Fas expression. | [6] |
Comparative Analysis of Apoptosis-Inducing Agents
While this compound is an effective tool, several other compounds are commonly used to induce apoptosis. Understanding their mechanisms and optimal conditions is crucial for selecting the appropriate agent for a given experimental design and for comparing results across studies.
Doxorubicin (B1662922)
A topoisomerase II inhibitor and DNA intercalator, doxorubicin blocks DNA replication and induces apoptosis.[7] It is widely used in cancer research and can trigger both intrinsic and extrinsic apoptotic pathways.
Cisplatin (B142131)
Cisplatin is a DNA-damaging agent that forms intra- and inter-strand crosslinks, leading to the activation of apoptotic pathways.[8] The cellular response to cisplatin is complex and can result in apoptosis, necrosis, or senescence depending on the dose and cell type.[9][10]
Etoposide (B1684455)
This topoisomerase II inhibitor induces DNA strand breaks, leading to p53 activation and subsequent apoptosis.[11][12] The concentration of etoposide can influence whether cells undergo caspase-dependent apoptosis or other forms of cell death.[13]
Staurosporine (B1682477)
A broad-spectrum protein kinase inhibitor, staurosporine is a potent and widely used agent for inducing apoptosis in a variety of cell types.[14] It is known to activate the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria.[15]
Table 2: Comparison of Common Apoptosis-Inducing Agents
| Agent | Mechanism of Action | Typical Concentration Range | Typical Incubation Time | Advantages | Disadvantages |
| This compound | DNA crosslinking agent | 1 µM - 1 mg/mL | 5 min - 48 hours | Effective in p53-independent models; potentiates TRAIL-induced apoptosis.[1] | High variability in effective concentration; potential for off-target effects. |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | 10⁻⁶ M - 2.0 µg/mL | 4 - 24 hours | Widely used and well-characterized.[7][16] | Can induce cardiotoxicity in vivo, which may be a consideration for some models.[17] |
| Cisplatin | DNA crosslinking agent | 2 µmol/L - 312 µM | 24 - 48 hours | Broad-spectrum anticancer activity.[18] | High doses can lead to necrosis instead of apoptosis.[9][10] |
| Etoposide | Topoisomerase II inhibitor | 0.5 µM - 150 µM | 18 - 72 hours | Induces p53-dependent apoptosis.[11][12] | Dose-dependent effects on the type of cell death induced.[13] |
| Staurosporine | Broad-spectrum protein kinase inhibitor | 30 nM - 1 µM | 1 - 24 hours | Potent and rapid inducer of apoptosis in many cell lines.[14][19] | Non-selective kinase inhibition can lead to broad cellular effects. |
Experimental Protocols
To enhance reproducibility, detailed and standardized protocols are essential. Below are representative protocols for inducing apoptosis with this compound and a common alternative, Doxorubicin.
Protocol 1: this compound-Induced Apoptosis
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO or PBS. Further dilute to the desired final concentration in pre-warmed cell culture medium immediately before use.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Concentrations can range from 1 µM to 1 mg/mL and should be optimized for the specific cell line.
-
Incubation: Incubate the cells for a predetermined period (e.g., 5 minutes to 48 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time is a critical parameter that needs to be optimized.
-
Wash (for short-term exposure): If a short exposure is desired, remove the this compound-containing medium, wash the cells twice with sterile PBS, and then add fresh, pre-warmed culture medium.
-
Apoptosis Assessment: Harvest cells at various time points after treatment to assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL assay, or Western blot analysis for cleaved caspases (e.g., caspase-3, -8, -9) and other apoptotic markers (e.g., PARP cleavage, Bcl-2 family protein expression).
Protocol 2: Doxorubicin-Induced Apoptosis
-
Cell Seeding: Seed cells in appropriate culture vessels to achieve 60-70% confluency on the day of treatment.
-
Doxorubicin Preparation: Prepare a stock solution of Doxorubicin in sterile water or DMSO. Protect the solution from light. Dilute to the final desired concentration in cell culture medium just before application.
-
Treatment: Replace the culture medium with the Doxorubicin-containing medium. A typical concentration range is 1 µM to 5 µM.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.
-
Cell Harvesting and Analysis:
-
For Flow Cytometry (Annexin V/PI): Collect both adherent and floating cells. Wash with cold PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark before analysis.[20]
-
For Western Blot: Wash cells with cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).[20]
-
Visualization of Key Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathways of this compound-induced apoptosis and a general experimental workflow.
Figure 1. Signaling pathway of this compound-induced apoptosis.
Figure 2. General workflow for an apoptosis induction experiment.
References
- 1. apexapoptosis.com [apexapoptosis.com]
- 2. This compound potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in human epidural scar fibroblasts after surgical decompression for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced apoptosis: Topics by Science.gov [science.gov]
- 5. Mechanism of mitomycin-induced apoptosis in cultured corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Is cisplatin-induced cell death always produced by apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental induction of apoptosis by a combination of etoposide and radiation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 14. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. europeanreview.org [europeanreview.org]
- 19. Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Analysis of Mitomycin C and Doxorubicin on Cancer Cells: A Guide for Researchers
An in-depth examination of two potent chemotherapeutic agents, Mitomycin C and Doxorubicin (B1662922), reveals distinct mechanisms of action, cytotoxic profiles, and impacts on cellular processes. This guide provides a comparative analysis of their effects on cancer cells, supported by experimental data and detailed protocols to aid researchers in drug development and cancer biology.
This compound, an antitumor antibiotic isolated from Streptomyces caespitosus, and Doxorubicin, an anthracycline antibiotic from Streptomyces peucetius var. caesius, are both cornerstones in the treatment of a wide array of solid tumors. While both drugs ultimately induce cell death, their pathways to cytotoxicity, efficacy against different cancer cell lines, and the cellular responses they trigger present a landscape of nuanced differences. This guide delves into a comparative analysis of these two agents, presenting quantitative data, experimental methodologies, and visual representations of their molecular interactions.
Cytotoxicity Profile: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and Doxorubicin across a panel of common cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 0.024 | 0.1 - 2.5 |
| HeLa | Cervical Cancer | 0.018 (SISO cells) | 0.34 - 2.9 |
| A549 | Lung Cancer | Not explicitly found in direct comparison | >20 |
| HepG2 | Liver Cancer | 8.7 - 13.9 | 1.3 - 12.18 |
Table 1: Comparative IC50 Values of this compound and Doxorubicin in Various Cancer Cell Lines. Data compiled from multiple sources to provide a representative range.
Mechanisms of Action: Divergent Pathways to DNA Damage
While both this compound and Doxorubicin are classified as DNA-damaging agents, their primary mechanisms of inducing this damage differ significantly.
This compound acts as a potent DNA crosslinking agent. Following intracellular bioreductive activation, it forms covalent bonds with DNA, creating interstrand and intrastrand crosslinks. These crosslinks physically obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Doxorubicin functions primarily as a topoisomerase II inhibitor. It intercalates into the DNA double helix and stabilizes the topoisomerase II-DNA complex after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent activation of cell death pathways. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through oxidative damage to DNA, proteins, and lipids.
A study on breast cancer cells revealed that the synergistic effect of combining this compound and Doxorubicin results in a supra-additive increase in DNA double-strand breaks, suggesting an interplay between their distinct mechanisms.[1][2]
Impact on Cell Cycle Progression
Both drugs induce cell cycle arrest, a crucial mechanism to halt the proliferation of cancer cells. However, the specific phase of arrest can differ.
-
This compound: Often induces arrest at the G1/S and G2/M phases of the cell cycle.
-
Doxorubicin: Predominantly causes a robust G2/M phase arrest.
A comparative study in human hepatocellular carcinoma cells (HepG2 and Hep3B) showed that both drugs induce a complex and conflicting signaling cascade involving the cell cycle regulators cyclin E and p21WAF1/CIP1.[3][4] This highlights the intricate nature of the cellular response to these DNA-damaging agents.
Induction of Apoptosis: Triggering Programmed Cell Death
The ultimate fate of cancer cells treated with this compound or Doxorubicin is often apoptosis, or programmed cell death. Both drugs can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key Apoptotic Events:
-
Caspase Activation: Both drugs lead to the cleavage and activation of executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.
-
DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation can be visualized as a characteristic laddering pattern on an agarose (B213101) gel or quantified using a TUNEL assay.
Interestingly, a study demonstrated differential effects of the two drugs on the expression of P-glycoprotein (Pgp), a membrane transporter associated with multidrug resistance. Doxorubicin was found to increase Pgp expression, while this compound could suppress it, suggesting different impacts on cellular mechanisms of drug resistance.
Cellular Uptake and Efflux
The efficacy of a chemotherapeutic agent is heavily dependent on its ability to enter and accumulate within the target cancer cell.
-
Doxorubicin: Its uptake and efflux have been extensively studied, with P-glycoprotein being a major efflux pump responsible for multidrug resistance. The intrinsic fluorescence of Doxorubicin allows for its intracellular localization and accumulation to be monitored using techniques like fluorescence microscopy and flow cytometry.
-
This compound: While less fluorescent, methods like HPLC can be used to quantify its intracellular concentration.
The differential expression and activity of drug transporters in various cancer cell lines can significantly influence their sensitivity to these drugs.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assays
This method detects the cleavage of caspases, a hallmark of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound or Doxorubicin for the desired time. Lyse the cells in a suitable buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the cleaved forms of caspases (e.g., cleaved caspase-3, -8, or -9).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.
Protocol:
-
Cell Preparation: Treat cells with this compound or Doxorubicin. Harvest and fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP).
-
Staining: Counterstain the cells with a DNA dye such as Propidium Iodide (PI) to analyze DNA content.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.
Cell Cycle Analysis (Flow Cytometry)
This technique determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound or Doxorubicin and harvest them at the desired time points.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve cellular structures.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Intracellular Drug Concentration Measurement (HPLC)
High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying the intracellular accumulation of drugs.
Protocol:
-
Cell Treatment and Lysis: Treat a known number of cells with this compound or Doxorubicin. After incubation, wash the cells to remove extracellular drug and then lyse the cells to release the intracellular contents.
-
Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to obtain a clear supernatant.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis or fluorescence detector).
-
Quantification: Compare the peak area of the drug in the sample to a standard curve generated with known concentrations of the drug to determine the intracellular concentration.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.
Caption: this compound's mechanism of action.
Caption: Doxorubicin's primary mechanisms of action.
Caption: General experimental workflow.
This comprehensive guide provides a foundational understanding of the comparative effects of this compound and Doxorubicin on cancer cells. The provided data and protocols are intended to serve as a valuable resource for researchers dedicated to advancing cancer therapeutics. Further investigation into the nuanced molecular responses of different cancer types to these agents will undoubtedly pave the way for more effective and personalized treatment strategies.
References
- 1. This compound and doxorubicin elicit conflicting signals by causing accumulation of cyclin E prior to p21WAF1/CIP1 elevation in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 3. Differential effects of this compound and doxorubicin on P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound and doxorubicin on P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergies: A Comparative Guide to Mitomycin C Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mitomycin C's synergistic effects with other therapeutic agents. Supported by experimental data, this document delves into the quantitative analysis of these interactions, details the methodologies of key experiments, and visualizes the underlying biological pathways.
This compound (MMC), a potent DNA crosslinking agent, has long been a cornerstone of various chemotherapy regimens.[1] Its efficacy, however, can be significantly amplified when strategically combined with other drugs. This guide explores the synergistic interactions of this compound across different therapeutic areas, from oncology to bacteriology, offering a comprehensive resource for optimizing its clinical application and informing future research.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with various drugs has been quantified across numerous studies. The following tables summarize key findings, providing a comparative overview of the enhanced therapeutic outcomes achieved.
Anticancer Drug Combinations
| Combination | Cancer Type | Key Findings | Supporting Data |
| This compound + Doxorubicin (B1662922) | Breast Cancer | Supra-additive increase in DNA double-strand breaks, leading to enhanced tumor cell killing.[1][2] | Combination proves effective in killing multidrug-resistant (MDR) cells at 20-30-fold lower doses than the free drugs.[3] |
| This compound + Methotrexate | Murine L1210 Leukemia | Significant increase in the lifespan of treated mice.[4] | 172% increase in lifespan with the combination, compared to 42% with MMC alone and 96% with Methotrexate alone.[4] |
| This compound + Chidamide | Bladder Cancer | Synergistic cytotoxic effects and suppression of tumor growth.[5] | The combination significantly induces apoptosis to a greater extent than either drug alone.[5] |
| This compound + Cisplatin | Various Solid Tumors | Effective antitumor activity with manageable toxicity.[6] | A clinical trial showed an objective response in 4 out of 12 patients with malignant mesothelioma.[6] |
| This compound + Topotecan (B1662842) | Human Leukemia Cells | Synergistic cytotoxic effects observed.[7] | The combination was found to have promising effects in primary cultures of human tumor cells.[8] |
| This compound + Immunotherapy (BCG) | Bladder Cancer | Enhanced anti-tumor immune response and improved survival.[4] | Intratumor chemoimmunotherapy resulted in the regression of 90% of treated tumors, compared to 30-50% for immunotherapy alone.[9] |
Antibacterial Drug Combinations
The repurposing of anticancer drugs as antibacterial agents is a promising strategy to combat antibiotic resistance.[4] The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess synergy, where a value of ≤ 0.5 indicates a synergistic interaction.[9][10]
| Combination | Target Organism | Key Findings | FICI |
| This compound + Gentamicin | Pseudomonas aeruginosa | Synergistic inhibition observed in checkerboard and time-kill assays.[4][11] | 0.5[4] |
| This compound + Levofloxacin | Aeromonas spp. | Significant in vitro synergy and improved survival in a neutropenic mouse model.[4] | Not Reported[4] |
Mechanisms of Synergy
The enhanced efficacy of this compound in combination therapies stems from diverse and complementary mechanisms of action.
-
Enhanced DNA Damage: The combination of this compound with agents like Doxorubicin leads to a supra-additive increase in DNA double-strand breaks.[1][2] This overwhelming DNA damage surpasses the cell's repair capacity, leading to apoptosis.
-
Signaling Pathway Inhibition: In bladder cancer, the synergy between this compound and the HDAC inhibitor Chidamide is linked to the suppression of the Axl signaling pathway.[4][5] This pathway is crucial for cell survival and proliferation, and its inhibition promotes cancer cell death.
-
Immune System Activation: When combined with Bacillus Calmette-Guérin (BCG) immunotherapy for bladder cancer, this compound-induced tumor cell damage is thought to release tumor-associated antigens.[4] This, coupled with the inflammatory response from BCG, leads to a more robust activation of the anti-tumor immune response.[4]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to assess the synergistic effects of this compound.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.[9][10][12]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
Stock solutions of this compound and the second test drug
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 50 µL of broth into each well of a 96-well plate.[9]
-
Create serial dilutions of this compound along the y-axis (rows) of the plate.
-
Create serial dilutions of the second drug along the x-axis (columns) of the plate.
-
Each well will now contain a unique combination of concentrations of the two drugs.
-
Inoculate each well with 100 µL of the bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).[9]
-
Include control wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC for each drug alone and for each combination by visual inspection of turbidity.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism[10]
-
Time-Kill Assay
This assay provides a dynamic picture of the antimicrobial interaction over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound and the second test drug at desired concentrations (e.g., based on MIC values from the checkerboard assay)
-
Culture tubes or flasks
-
Apparatus for serial dilutions and colony counting
Procedure:
-
Prepare tubes with fresh broth containing:
-
No drug (growth control)
-
This compound alone
-
The second drug alone
-
The combination of this compound and the second drug
-
-
Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis in cancer cells following drug treatment.
Materials:
-
Cancer cell line of interest
-
This compound and the second test drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with:
-
Vehicle control
-
This compound alone
-
The second drug alone
-
The combination of this compound and the second drug
-
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation of results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizing the Interactions
Understanding the molecular pathways and experimental workflows is crucial for interpreting synergistic effects. The following diagrams, created using Graphviz, illustrate these complex relationships.
References
- 1. On the synergistic effect of doxorubicin and this compound against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel doxorubicin-mitomycin C co-encapsulated nanoparticle formulation exhibits anti-cancer synergy in multidrug resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chidamide and this compound exert synergistic cytotoxic effects against bladder cancer cells in vitro and suppress tumor growth in a rat bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental and clinical activity of this compound and cis-diamminedichloroplatinum in malignant mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and pharmacokinetic study of this compound and celecoxib as potential modulators of tumor resistance to irinotecan in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic interactions of combinations of topotecan with standard drugs in primary cultures of human tumor cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Repurposing this compound in Combination with Pentamidine or Gentamicin to Treat Infections with Multi-Drug-Resistant (MDR) Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mitomycin C Sensitivity in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mitomycin C (MMC) sensitivity across various cancer models, supported by experimental data. It is designed to assist researchers in evaluating the therapeutic potential of MMC and in designing further preclinical and clinical studies.
This compound is a potent antitumor antibiotic that has been a cornerstone of various chemotherapy regimens for decades.[1] Its primary mechanism of action involves bioreductive activation to a highly reactive species that alkylates DNA, leading to interstrand cross-links (ICLs).[1] These ICLs inhibit DNA replication and transcription, ultimately inducing cell death.[1][2] Despite its efficacy, the development of resistance remains a significant clinical hurdle.[1] This guide explores the variable sensitivity of different cancer models to MMC and the underlying molecular mechanisms.
Comparative Sensitivity of Cancer Models to this compound
The response to this compound varies significantly across different cancer types and even between cell lines derived from the same tumor type. This variability is influenced by a multitude of factors, including the efficiency of drug activation, DNA repair capacity, and the status of key signaling pathways.
In Vitro Sensitivity Data
The half-maximal inhibitory concentration (IC50) is a common metric for in vitro drug sensitivity. The following tables summarize MMC IC50 values across a range of human cancer cell lines.
Table 1: this compound IC50 Values in Human Colon Carcinoma Cell Lines
| Cell Line | Description | IC50 (µg/mL) |
| HCT116 | Human Colon Carcinoma | 6 |
| HCT116b | Natively resistant to MMC | 10 |
| HCT116-44 | Acquired resistance to MMC | 50 |
Data sourced from a study assessing B23 translocation as a marker of MMC resistance.[3]
Table 2: this compound IC50 Values in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LC-2-ad | Lung Adenocarcinoma | 0.0115 |
| NTERA-2-cl-D1 | Teratocarcinoma | 0.0129 |
| J82 | Bladder Carcinoma | 0.0150 |
| NCI-H2170 | Lung Squamous Cell Carcinoma | 0.0163 |
| KYSE-510 | Esophageal Squamous Cell Carcinoma | 0.0164 |
| NCI-H2228 | Lung Adenocarcinoma | 0.0166 |
| SISO | Cervical Squamous Cell Carcinoma | 0.0184 |
| SW872 | Liposarcoma | 0.0186 |
| MV-4-11 | Acute Myeloid Leukemia | 0.0192 |
| 769-P | Renal Cell Carcinoma | 0.0208 |
| H4 | Glioma | 0.0208 |
| JHU-011 | Head and Neck Squamous Cell Carcinoma | 0.0218 |
| SF295 | Glioblastoma | 0.0225 |
| SK-LU-1 | Lung Adenocarcinoma | 0.0225 |
| NCI-H460 | Large Cell Lung Cancer | 0.0235 |
| NCI-H209 | Small Cell Lung Cancer | 0.0237 |
| IMR-5 | Neuroblastoma | 0.0238 |
| MCF7 | Breast Adenocarcinoma | 0.0242 |
| OCI-LY-19 | Diffuse Large B-Cell Lymphoma | 0.0258 |
This data is a selection from the Genomics of Drug Sensitivity in Cancer database and illustrates the broad range of sensitivities across different cancer histologies.[4]
In Vivo Sensitivity Data
Patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, offer a more clinically relevant assessment of drug efficacy.
Table 3: Response of Patient-Derived Human Tumor Xenografts to this compound
| Tumor Type | Number of Models Tested | Sensitive (Remission) | No Change | Progressive |
| Bladder, Colon, Gastric, Lung, Mammary, Ovarian, Pancreatic, Kidney Cancers and Melanomas | 54 | 12 | 11 | 31 |
In this study, tumors were grown subcutaneously in nude mice and treated with MMC at its maximum tolerated dose (MTD) of 2 mg/kg intravenously on days 1 and 15.[5] A gene signature was identified that could predict the response to this compound.[5]
Key Signaling Pathways in this compound Action and Resistance
The efficacy of this compound is intricately linked to cellular pathways governing drug metabolism, DNA repair, and cell survival.
Mechanism of Action and DNA Repair
This compound is a prodrug that requires enzymatic reduction to become an active DNA alkylating agent.[1] This bioactivation is primarily carried out by NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] The activated MMC then forms interstrand cross-links in the DNA, which physically block replication and transcription, leading to cell cycle arrest and apoptosis.[1][2]
Caption: this compound mechanism of action and the role of the Fanconi Anemia pathway in DNA repair.
Resistance can arise from enhanced DNA repair capabilities. The Fanconi Anemia (FA) pathway plays a critical role in repairing MMC-induced ICLs.[6]
PI3K/Akt Survival Pathway
Activation of pro-survival signaling pathways can also confer resistance to this compound. The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival. Studies have shown that in some cancer cells, particularly aggressive lung cancer cells, elevated levels of phosphorylated (active) Akt are associated with MMC resistance.[2][7] Inhibition of p-Akt can re-sensitize these cells to MMC.[2][7]
Caption: The PI3K/Akt pathway can promote resistance to this compound by inhibiting apoptosis.
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the cross-validation of drug sensitivity data.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method for determining the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).[9]
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.[9]
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions (including a vehicle control).[8]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for determining this compound IC50 values using the MTT assay.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a patient-derived xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Allow a period of acclimatization before tumor implantation.
-
-
Tumor Implantation:
-
Subcutaneously implant human tumor fragments or cells into the flanks of the mice.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intravenously at a specified dose and schedule (e.g., 2 mg/kg on days 1 and 15).[5]
-
The control group should receive the vehicle solution.
-
-
Monitoring:
-
Measure tumor volume and body weight two to three times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a specific size, or after a predetermined period.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Conclusion
The sensitivity of cancer models to this compound is highly variable and is dictated by a complex interplay of molecular factors. Reduced drug activation, enhanced DNA repair, and activation of pro-survival pathways are key mechanisms of resistance. A thorough understanding of these factors, facilitated by standardized in vitro and in vivo models, is essential for the continued development and optimal clinical application of this compound and for the design of novel strategies to overcome resistance. This guide provides a framework for comparing MMC sensitivity across different cancer models and highlights the importance of detailed experimental protocols and an understanding of the underlying signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Assessment of tumor cell sensitivity to this compound by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug: Mitomycin-C - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PFKFB3 Inhibition Sensitizes DNA Crosslinking Chemotherapies by Suppressing Fanconi Anemia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Cytotoxicity Analysis: Mitomycin C vs. Decarbamoyl Mitomycin C
A detailed examination of two potent DNA cross-linking agents reveals key differences in their cytotoxic mechanisms and efficacy, particularly in cancer cells with deficient p53 pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of mitomycin C (MMC) and its derivative, decarbamoyl this compound (DMC), supported by experimental data and detailed methodologies.
Executive Summary
This compound is a widely used chemotherapeutic agent known for its ability to induce DNA interstrand cross-links (ICLs), leading to the inhibition of DNA replication and ultimately cell death.[1][2][3][4] Decarbamoyl this compound, an analog of MMC, also functions as a DNA alkylating agent but exhibits distinct cytotoxic properties.[5][6] Notably, DMC has been reported to be more cytotoxic than MMC in certain cancer cell lines, a phenomenon attributed to the different stereochemistry of the DNA adducts they form.[5][7][8] This structural variance leads to the activation of different cell death signaling pathways, with DMC demonstrating a potent ability to induce p53-independent apoptosis.[5][6][9]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and Decarbamoyl this compound in various cancer cell lines, as determined by cytotoxicity assays.
Table 1: IC50 Values of this compound and Decarbamoyl this compound in Breast Cancer Cell Lines (24-hour treatment)
| Compound | Cell Line | p53 Status | IC50 (µM) |
| This compound | MCF-7 | Wild-type | >100 |
| Decarbamoyl this compound | MCF-7 | Wild-type | 45.0 |
| This compound | MDA-MB 468 | Mutant | >100 |
| Decarbamoyl this compound | MDA-MB 468 | Mutant | 47.0 |
Data sourced from a study utilizing a neutral red cytotoxicity assay.[7]
Table 2: IC50 Values of this compound in Human Colon Carcinoma Cell Lines
| Cell Line | Resistance Phenotype | IC50 (µg/mL) |
| HCT116 | Sensitive | 6 |
| HCT116b | Intrinsically Resistant | 10 |
| HCT116-44 | Acquired Resistance | 50 |
Data from a study using a "B23 translocation" assay to assess drug resistance.[10]
Table 3: IC50 Values of this compound in Cultured Human Bladder Tumors (2-hour exposure)
| Parameter | Range (µg/mL) |
| IC50 | 0.237 to 14.9 |
| IC90 | 2.76 to 74.5 |
These values highlight the significant heterogeneity in tumor response to MMC.[11]
Mechanism of Action and Signaling Pathways
Both MMC and DMC require bioreductive activation to exert their cytotoxic effects by alkylating DNA.[3][12][13] The primary cytotoxic lesion for both compounds is the formation of ICLs, which physically block DNA replication and transcription.[7][8]
A crucial difference lies in the stereochemistry of the major ICLs they produce. MMC predominantly forms a trans-configured ICL, while DMC preferentially generates a cis-configured ICL.[6][7] This stereoisomeric difference is believed to be the basis for their differential biological activities.[5][7]
DMC has been shown to be a more potent inducer of p53-independent cell death.[5][6] In cells lacking functional p53, DMC can trigger apoptosis through a pathway involving the degradation of the Checkpoint 1 (Chk1) protein.[5][14]
Below are diagrams illustrating the general mechanism of action and the differential signaling pathways.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Differential Toxicity of DNA Adducts of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and decarbamoyl this compound induce p53-independent p21WAF1/CIP1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl this compound and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decarbamoyl this compound (DMC) activates p53-independent ataxia telangiectasia and rad3 related protein (ATR) chromatin eviction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of tumor cell sensitivity to this compound by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of this compound in cultured human bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound: mechanism of action, usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Evaluating the Genotoxicity of Mitomycin C
For Researchers, Scientists, and Drug Development Professionals
Mitomycin C (MMC) is a potent antitumor antibiotic and a well-established genotoxic agent. Its ability to induce DNA damage is fundamental to its therapeutic effect but also necessitates rigorous assessment in toxicological studies. This guide provides a comparative overview of four key assays used to evaluate the genotoxicity of this compound: the Ames test, the micronucleus assay, the comet assay, and the chromosomal aberration assay. We present detailed experimental protocols, quantitative data for comparison, and visual workflows to aid in the selection and implementation of the most appropriate assay for your research needs.
Mechanism of this compound-Induced Genotoxicity
This compound is a prodrug that requires reductive activation to exert its genotoxic effects.[1] Once activated, it becomes a bifunctional alkylating agent, capable of forming various DNA adducts.[2] The most significant of these are interstrand cross-links (ICLs), which covalently link the two strands of the DNA double helix.[1] These ICLs are highly cytotoxic lesions that can block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][3]
Mechanism of this compound-induced DNA damage.
Comparison of Genotoxicity Assays
The following sections detail four commonly used assays for assessing the genotoxicity of this compound. Each section includes the principle of the assay, a detailed experimental protocol, a workflow diagram, and a summary of typical results.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used and rapid bacterial assay to assess the mutagenic potential of chemical compounds.[4][5] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[5] The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[5]
Experimental Protocol
-
Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA102) that are sensitive to different types of mutagens.[6]
-
Metabolic Activation (S9 Mix): The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[6]
-
Plate Incorporation Method:
-
To 2.0 ml of molten top agar (B569324) at 45°C, add 0.1 ml of the bacterial culture, 0.1 ml of the test solution (this compound at various concentrations), and 0.5 ml of S9 mix or buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate and compare it to the number of spontaneous revertant colonies on the negative control plates.[6]
Ames Test Experimental Workflow.
In Vitro Micronucleus Assay
The micronucleus assay is a well-established method for assessing chromosomal damage.[7] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[7] An increase in the frequency of micronucleated cells is an indication of clastogenic (chromosome breaking) and/or aneugenic (chromosome lagging) events. The cytokinesis-block micronucleus (CBMN) assay is a common variant where cytokinesis is inhibited, leading to the accumulation of binucleated cells, making it easier to identify micronuclei in cells that have completed one nuclear division.[8]
Experimental Protocol
-
Cell Culture: Culture suitable mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) to an appropriate density.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 3-24 hours). Include a vehicle control and a positive control.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis and incubate for a period equivalent to one cell cycle.
-
Harvesting: Harvest the cells by centrifugation.
-
Slide Preparation: Resuspend the cells in a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Scoring: Using a microscope, score the frequency of micronuclei in binucleated cells.[8] At least 1000 binucleated cells per concentration are typically scored.
In Vitro Micronucleus Assay Workflow.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.[1] The standard alkaline comet assay detects DNA single-strand breaks and alkali-labile sites.[1] To detect DNA cross-linking agents like this compound, a modified protocol is required. This involves introducing a fixed level of random DNA strand breaks after treatment with the cross-linking agent.[1] The cross-links prevent the DNA from migrating during electrophoresis, resulting in a smaller comet tail.[1]
Experimental Protocol (Modified for Cross-link Detection)
-
Cell Treatment: Treat cells with varying concentrations of this compound.
-
Induction of Strand Breaks: After MMC treatment, induce a fixed level of DNA strand breaks using an agent like hydrogen peroxide (H₂O₂) or ionizing radiation.[1]
-
Embedding: Embed the cells in low-melting-point agarose (B213101) on microscope slides.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Unwind the DNA in an alkaline buffer and then perform electrophoresis.
-
Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye, and visualize using a fluorescence microscope.
-
Data Analysis: Analyze the comet images using appropriate software. The primary endpoint is the percentage of DNA in the tail (% Tail DNA). A decrease in % Tail DNA in MMC-treated cells compared to the control (treated only with the strand-breaking agent) indicates the presence of cross-links.[1]
Modified Comet Assay Workflow for Cross-link Detection.
Chromosomal Aberration Assay
The chromosomal aberration assay is used to identify agents that cause structural changes to chromosomes.[9] These aberrations can be numerical (changes in chromosome number) or structural (e.g., breaks, deletions, exchanges).[10] The assay is typically performed on proliferating mammalian cells that are arrested in metaphase, allowing for the visualization of condensed chromosomes.[9]
Experimental Protocol
-
Cell Culture: Use proliferating mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[9]
-
Treatment: Expose the cell cultures to this compound at various concentrations, with and without metabolic activation (S9 mix).
-
Metaphase Arrest: At a predetermined time after treatment, add a metaphase-arresting substance (e.g., colcemid or colchicine) to the cultures.[9]
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells, and then fix them. Drop the fixed cells onto microscope slides.
-
Staining: Stain the chromosome preparations with a suitable stain, such as Giemsa.
-
Microscopic Analysis: Analyze the metaphase spreads under a microscope for the presence of chromosomal aberrations.[11] At least 100 metaphase spreads are typically scored per concentration.
-
Data Reporting: The data are reported as the percentage of cells with structural chromosomal aberrations.[9]
Chromosomal Aberration Assay Workflow.
Quantitative Data Summary
The following table summarizes representative quantitative data from the different assays for evaluating the genotoxicity of this compound. It is important to note that results can vary depending on the cell type, treatment conditions, and specific protocol used.
| Assay | Cell/Strain Type | This compound Concentration | Key Endpoint | Observed Result | Reference |
| Ames Test | S. typhimurium TA102 | 125 ng/plate | Revertant Colonies | Positive control | [6] |
| Micronucleus Assay | Mouse Splenocytes (in vivo) | 0.4, 0.8, 1.6 mg/kg | Micronuclei Frequency | Dose-dependent increase | [12] |
| Micronucleus Assay | ApoE Knockout Mice (in vivo) | 0.1 mg/kg | Micronuclei Frequency | Clear genotoxic effect | [13] |
| Comet Assay | RT4 Human Bladder Cancer Cells | 5, 50, 200 µg/ml | DNA Migration | Marked reduction (indicating cross-links) | [14] |
| Chromosomal Aberration | Canine Lymphocytes | 0.25 µg/ml | Total Aberrations | Significantly higher than control | [15] |
| Chromosomal Aberration | Aplastic Anemia Patient Cells | Not specified | Chromosome Breaks/Metaphase | 0.37 (vs. 0.02 spontaneous) | [16] |
| Chromosomal Aberration | Caco-2 Cells | Not specified | Structural Aberrations | 15.5% (positive control) | [17] |
Conclusion
Each of the described assays provides valuable, yet distinct, information regarding the genotoxic potential of this compound.
-
The Ames test is a rapid and cost-effective initial screen for mutagenicity.
-
The micronucleus assay provides a measure of chromosomal damage that can result from either chromosome breakage or loss.
-
The comet assay , with appropriate modifications, is highly sensitive for detecting DNA strand breaks and, importantly for this compound, DNA cross-links.
-
The chromosomal aberration assay offers a direct visualization of structural damage to chromosomes.
The choice of assay will depend on the specific research question, the desired endpoint, and the available resources. For a comprehensive evaluation of a compound like this compound, a battery of tests is often employed to assess different types of genetic damage.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential Toxicity of DNA Adducts of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. Development, qualification, validation and application of the Ames test using a VITROCELL® VC10® smoke exposure system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micronucleus Assay | PPTX [slideshare.net]
- 8. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. Quantification of Chromosomal Aberrations in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of micronuclei after exposure to this compound, cyclophosphamide and diethylnitrosamine by the in vivo micronucleus test in mouse splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-Response of the this compound Genotoxic Effect on the ApoE Knockout Mice - Asanov - Russian Journal of Physiology [journals.eco-vector.com]
- 14. Modification of the alkaline Comet assay to allow simultaneous evaluation of this compound-induced DNA cross-link damage and repair of specific DNA sequences in RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. nobelmedicus.com [nobelmedicus.com]
- 17. mdpi.com [mdpi.com]
A Head-to-Head Battle: Mitomycin C vs. 5-Fluorouracil in Therapeutic Applications
In the landscape of anti-proliferative and cytotoxic agents, Mitomycin C (MMC) and 5-Fluorouracil (B62378) (5-FU) have long been cornerstone therapies in various clinical settings, from oncology to ophthalmology. While both drugs effectively inhibit cell division, their distinct mechanisms of action, efficacy profiles, and associated toxicities warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of this compound and 5-Fluorouracil, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Pathways
This compound, a potent DNA crosslinker, acts as a bioreductive alkylating agent.[1] Following intracellular enzymatic reduction, it becomes a highly reactive species that forms inter- and intra-strand DNA crosslinks, primarily at guanine (B1146940) nucleosides in the 5'-CpG-3' sequence.[1] This covalent modification of DNA inhibits its replication and transcription, ultimately leading to apoptosis.[2]
5-Fluorouracil, a pyrimidine (B1678525) analog, exerts its cytotoxic effects through multiple mechanisms.[3] It is metabolized intracellularly into three active compounds: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3] FdUMP inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[3] FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA, disrupting their normal functions.[3]
Clinical Efficacy: A Comparative Overview
The therapeutic utility of this compound and 5-Fluorouracil has been extensively evaluated in various clinical contexts. Below is a summary of their comparative efficacy in key applications.
Glaucoma Filtering Surgery
Both agents are used as adjuncts in glaucoma filtering surgery to prevent postoperative scarring and subsequent surgical failure.
| Outcome Measure | This compound | 5-Fluorouracil | Key Findings | Citations |
| Intraocular Pressure (IOP) Reduction | More effective in lowering IOP | Less effective than MMC | MMC consistently demonstrates superior IOP-lowering effects compared to 5-FU.[4][5] In one study, MMC-treated eyes had a mean final IOP of 9.0 mmHg versus 16.3 mmHg in 5-FU-treated eyes.[6] | [4][5][6] |
| Surgical Success Rate | Higher success rates | Lower success rates | Trabeculectomy with MMC is associated with higher rates of both complete and qualified surgical success.[7] | [7] |
| Need for Postoperative Medications | Lower requirement | Higher requirement | Patients treated with MMC require fewer postoperative IOP-lowering medications.[6] | [6] |
Colorectal Cancer
Both drugs have been used in combination chemotherapy regimens for advanced colorectal cancer.
| Outcome Measure | This compound-based Regimens | 5-Fluorouracil-based Regimens | Key Findings | Citations |
| Response Rate | Varies with combination | Varies with combination | A combination of MMC and 5-FU in patients with liver metastasis from colorectal cancer showed an overall response rate of 45%.[8] Another study comparing 5-FU/MMC to 5-FU/Methyl-CCNU found response rates of 18% and 16%, respectively.[9] | [8][9] |
| Median Survival | Varies with combination | Varies with combination | The 5-FU/MMC and 5-FU/Methyl-CCNU combinations resulted in a median survival of 43 weeks for both arms.[9] A study of MMC and 5-FU reported a median survival of 13.1 months in patients with liver metastasis.[8] | [8][9] |
Head and Neck Cancer
This compound and 5-Fluorouracil are often used concurrently with radiation therapy (chemoradiotherapy) for advanced head and neck squamous cell carcinoma (HNSCC).
| Outcome Measure | this compound + 5-FU + Radiotherapy | Key Findings | Citations | | :--- | :--- | :--- | | Complete Response Rate | 76.8% | This combination therapy demonstrates a high rate of complete tumor response. |[10] | | 3-Year Overall Survival | 62.3% | The regimen offers a promising survival benefit for patients with locally advanced disease. |[10] | | 3-Year Disease-Free Survival | 49.5% | Nearly half of the patients remained free of disease at the 3-year follow-up. |[10] |
Adverse Effects: A Comparative Profile
The toxicity profiles of this compound and 5-Fluorouracil are a critical consideration in their clinical application.
| Adverse Effect | This compound | 5-Fluorouracil | Key Differences | Citations |
| Hematological | More significant myelosuppression | Milder myelosuppression | MMC is associated with more severe bone marrow depression.[9] | [9] |
| Ocular (Glaucoma Surgery) | Increased risk of Tenon's cyst formation, delayed bleb leaks, and persistent hypotony | Higher incidence of epithelial keratitis | While both have ocular side effects, the nature of these complications differs.[6][7][11] | [6][7][11] |
| Gastrointestinal | Nausea and vomiting | Diarrhea, mucositis | Both can cause gastrointestinal side effects.[9][10][12] | [9][10][12] |
| Renal | Can cause hemolytic uremic syndrome (rare) | Less commonly associated with severe renal toxicity | Severe renal complications are a rare but serious risk with MMC.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro cytotoxicity assays for both drugs.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13][14]
-
Drug Preparation: Prepare serial dilutions of this compound or 5-Fluorouracil in complete cell culture medium.[15]
-
Treatment: Remove the existing medium and add the prepared drug dilutions to the respective wells. Include untreated and vehicle-only controls.[13][14]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[13][16]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[13][16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]
Trabeculectomy with Antimetabolite Application (Glaucoma Surgery)
This compound Protocol:
-
A fornix-based conjunctival flap is created.
-
A partial-thickness scleral flap is dissected.
-
Sponges soaked in this compound solution (e.g., 0.2 mg/mL to 0.4 mg/mL) are placed under the conjunctival and scleral flaps for a specified duration (e.g., 2-5 minutes).[17][18]
-
The sponges are removed, and the area is thoroughly irrigated with a balanced salt solution.[18]
-
The remainder of the trabeculectomy procedure is completed.
5-Fluorouracil Protocol:
-
Intraoperative Application: Sponges soaked in 5-FU solution (e.g., 50 mg/mL) are applied to the surgical site for 5 minutes, followed by irrigation.
-
Postoperative Injections: Subconjunctival injections of 5-FU (e.g., 5 mg) are administered in the early postoperative period to modulate wound healing.[19][20]
Conclusion
This compound and 5-Fluorouracil remain indispensable tools in the therapeutic arsenal (B13267) against various diseases characterized by cellular proliferation. While both are effective cytotoxic agents, their selection for a specific application must be guided by a thorough understanding of their distinct mechanisms, efficacy in particular disease contexts, and their respective adverse effect profiles. In glaucoma surgery, this compound generally demonstrates superior efficacy in IOP reduction. In oncology, the choice between these agents is often dictated by the specific cancer type and the combination chemotherapy regimen being employed. Future research should continue to explore strategies to optimize the therapeutic index of these potent drugs, potentially through novel drug delivery systems or combination therapies that enhance efficacy while mitigating toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. This compound versus 5‐Fluorouracil for wound healing in glaucoma surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound versus 5-Fluorouracil for wound healing in glaucoma surgery | Cochrane [cochrane.org]
- 6. This compound versus 5-fluorouracil in high-risk glaucoma filtering surgery. Extended follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. 5FU infusion with mitomycin-C versus 5 FU infusion with methyl-CCNU in the treatment of advanced colon cancer: a Southwest Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A Comparative Study of this compound and 5-Fluorouracil Trabeculectomy in West Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vitro effects of this compound on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for this compound use in glaucoma surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mitosol.com [mitosol.com]
- 19. mft.nhs.uk [mft.nhs.uk]
- 20. mft.nhs.uk [mft.nhs.uk]
Safety Operating Guide
Proper Disposal of Mitomycin C: A Comprehensive Guide for Laboratory Professionals
Ensuring safety and compliance in the handling and disposal of the potent antineoplastic agent, Mitomycin C, is paramount for the well-being of laboratory personnel and the protection of the environment. Due to its cytotoxic nature, stringent adherence to established disposal protocols is not merely a regulatory requirement but a critical component of responsible laboratory practice. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, addressing the immediate safety and logistical needs of researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound should be conducted within a certified biological safety cabinet or a chemical fume hood to minimize the risk of aerosol exposure.[1][2]
Essential PPE includes:
-
Two pairs of chemotherapy-tested gloves
-
An impervious gown
-
For handling the powder form, a NIOSH/MSHA-approved respirator is necessary to prevent inhalation.[2]
Emergency procedures should be clearly defined. In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[2] For eye contact, flush with copious amounts of water for a minimum of 15 minutes and seek immediate medical attention.[2]
Step-by-Step Disposal Procedures
The disposal of this compound waste must comply with all local, regional, and national regulations for hazardous and chemotherapeutic waste.[1]
-
Waste Segregation: All items that have come into contact with this compound are to be treated as hazardous waste. This includes empty vials, syringes, needles, saturated sponges, gloves, gowns, and any contaminated labware.[1][2]
-
Containerization:
-
Solid Waste: Collect all solid waste, such as gloves, gowns, and contaminated lab supplies, in a designated, leak-proof, and puncture-resistant chemotherapy waste container.[1] These containers are typically color-coded (e.g., yellow or black) and clearly labeled as "Chemotherapy Waste" or "Cytotoxic Waste".[1]
-
Liquid Waste: Unused or expired this compound solutions should not be mixed with other chemical waste.[1] They must be collected in their original vials or other designated, sealed, and shatter-resistant containers.
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed in a designated chemotherapy sharps container.[1]
-
-
Final Disposal: All segregated and properly containerized this compound waste must be disposed of as hazardous chemotherapy waste through a licensed waste management company.[4] Do not dispose of this compound waste in the normal trash or pour solutions down the drain.[2][5]
Decontamination and Inactivation
For spills or decontamination of non-disposable equipment, chemical inactivation is recommended.
| Decontaminating Agent | Concentration | Recommended Use | Contact Time | Efficacy |
| Sodium Hypochlorite (B82951) (Bleach) | 5.25% | Spills, equipment decontamination | Not Specified | Complete degradation and inactivation |
| Potassium Permanganate | Not Specified | Spills, equipment decontamination | Not Specified | Complete degradation and inactivation |
| Trisodium (B8492382) Phosphate | 5% | Equipment/utensil decontamination | 30 minutes | Renders solution non-genotoxic |
This table summarizes available data on decontamination solutions. Detailed experimental protocols for chemical inactivation were not found in the provided search results.
Experimental Protocols
While specific experimental protocols for the chemical inactivation of this compound are not extensively detailed in the provided search results, a general procedure for spill cleanup involves:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[6]
-
Don PPE: Wear the full complement of prescribed PPE.[2]
-
Contain the Spill: Cover the spill with an absorbent material, such as paper towels. For powdered spills, wet methods should be used to avoid generating dust.[5]
-
Apply Inactivating Agent: Apply a suitable inactivating agent, such as 5.25% sodium hypochlorite or 5% trisodium phosphate, to the spill area.[5][7]
-
Allow Contact Time: Ensure the inactivating agent remains in contact with the spill for the recommended duration (e.g., 30 minutes for trisodium phosphate).[5]
-
Clean Up: Collect all cleanup materials (absorbent pads, gloves, etc.) and place them in the designated chemotherapy waste container.[6]
-
Final Cleaning: Thoroughly clean the area with soap and water.[6]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
This guide is intended to provide a framework for the safe handling and disposal of this compound. It is imperative to consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for this compound, and to adhere to all applicable regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Mitomycin C
Essential protocols for the safe handling, use, and disposal of Mitomycin C, a potent chemotherapeutic agent, are critical for protecting laboratory personnel and ensuring a secure research environment. This guide provides immediate, step-by-step safety and logistical information for researchers, scientists, and drug development professionals.
This compound is a highly toxic antineoplastic drug that requires stringent handling procedures to prevent hazardous exposure. Adherence to established safety protocols is paramount to mitigate risks of carcinogenesis, mutagenesis, and reproductive toxicity. This document outlines the necessary personal protective equipment (PPE), detailed handling and disposal procedures, and emergency response plans.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against this compound exposure. All personnel handling this compound must be trained in the correct donning and doffing of the following equipment:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile or polychloroprene gloves. | Provides a robust barrier against dermal absorption. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Gown | Disposable, impervious (polyethylene-coated) gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects the body from contamination through splashes or spills. |
| Eye Protection | Safety goggles or a full-face shield. | Shields the eyes from splashes of the drug, which can cause severe irritation and damage. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powdered form or when there is a risk of aerosolization. | Prevents inhalation of the potent powdered form of this compound. |
Glove Permeation Data for this compound
The breakthrough time, the time it takes for a chemical to permeate through a glove material, is a critical factor in glove selection. Below is a summary of available data for this compound. It is crucial to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Concentration of this compound | Breakthrough Time (minutes) | Source |
| Nitrile | 0.5 mg/mL | > 240 | [1] |
| Polychloroprene | Not Specified | > 240 | [2] |
| Double-Layered Natural Rubber | 0.4 mg/mL (Worst-case) | 15 - 30 | [3][4][5] |
Procedural Guidance for Handling this compound
All handling of this compound, including reconstitution and dilution, must be performed in a designated containment area, such as a Class II, Type B2 biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).
Preparation and Handling Workflow
The following diagram outlines the essential steps for the safe preparation and handling of this compound.
Experimental Protocol: Reconstitution of this compound
This protocol outlines the steps for reconstituting powdered this compound to a stock solution.
-
Preparation :
-
Don all required PPE as specified in the table above.
-
Prepare the work surface of the BSC by covering it with a plastic-backed absorbent pad.
-
Assemble all necessary sterile supplies, including the this compound vial, appropriate sterile diluent (e.g., Sterile Water for Injection), sterile syringes and needles, and a sterile empty vial for the final solution if needed.
-
-
Reconstitution :
-
Using a sterile syringe, draw up the calculated volume of the sterile diluent.
-
Slowly inject the diluent into the this compound vial, directing the stream against the side of the vial to avoid frothing.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake , as this can cause aerosolization.
-
-
Final Preparation and Storage :
-
The reconstituted solution should be a clear, blue-violet color.
-
If necessary, withdraw the desired volume from the vial for immediate use or transfer to another sterile container.
-
Clearly label the container with the drug name, concentration, date, and time of preparation, and appropriate hazard warnings.
-
Store the reconstituted solution as recommended by the manufacturer, typically protected from light at 2-8°C.
-
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
Disposal Workflow
The following diagram illustrates the correct procedure for the disposal of this compound waste.
-
Sharps : All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and leak-proof chemotherapy sharps container.
-
Non-Sharps : Vials (empty or containing residual drug), gloves, gowns, absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled chemotherapy waste bag (typically yellow or another color designated for cytotoxic waste).
-
Final Disposal : All chemotherapy waste containers must be sealed and disposed of through a licensed hazardous waste management service in accordance with local, state, and federal regulations.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
Spill Management
-
Evacuate : Immediately alert others and evacuate the area.
-
Contain : If safe to do so, cover the spill with absorbent pads from a chemotherapy spill kit.
-
PPE : Don a full set of PPE, including respiratory protection.
-
Clean : Working from the outside in, carefully clean up the spill using the materials in the spill kit. Place all contaminated materials in the chemotherapy waste bag.
-
Decontaminate : Clean the area with an appropriate decontaminating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with water.
-
Dispose : Dispose of all materials as chemotherapy waste.
-
Report : Report the incident to the appropriate safety officer and complete any necessary documentation.
Personnel Exposure
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush the eye(s) with a large volume of water or an eyewash solution for at least 15 minutes, holding the eyelid(s) open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
For any exposure, a medical evaluation is necessary. It is also important to consult the Safety Data Sheet (SDS) for specific first-aid measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
